3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Description
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-2-8(4-10)5-12/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOGJTKLBOEUEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery
Prepared by the Senior Application Scientist, Chemical Synthesis & Drug Development Division
Abstract
This technical guide provides an in-depth overview of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. We will detail its chemical identity, including its definitive CAS Number, physicochemical properties, a representative synthetic protocol, and methods for its analytical characterization. Furthermore, this guide explores the compound's critical role as a synthetic intermediate, particularly in the development of targeted therapies such as Janus kinase (JAK) inhibitors. Safety protocols, handling, and storage are also discussed to ensure its effective and safe utilization in a research and development setting. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of the Pyrazole-Benzonitrile Scaffold
In the landscape of modern drug discovery, the assembly of complex molecular architectures from versatile, well-characterized building blocks is a cornerstone of efficient lead generation and optimization. This compound emerges as a compound of high strategic value, merging two pharmacologically significant moieties: the pyrazole ring and the benzonitrile group.
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, where it acts as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and metabolic stability.[1] The nitrile substituent is also a key functional group in many pharmaceuticals, contributing to enhanced binding affinity with biological targets and improved pharmacokinetic profiles.[2]
The subject of this guide, this compound, uniquely combines these features with a strategically placed bromine atom. This halogen serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for the facile introduction of additional molecular complexity.[3] This trifecta of features makes it a sought-after intermediate in the synthesis of high-value compounds, most notably as a precursor to potent kinase inhibitors.[3]
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for regulatory compliance, reproducibility of experimental results, and safety.
CAS Number : 546142-07-8 [4][5]
The Chemical Abstracts Service (CAS) Registry Number provides a unique identifier for this specific chemical substance.
| Property | Value | Source |
| IUPAC Name | 3-(4-Bromopyrazol-1-yl)benzonitrile | Benchchem |
| Molecular Formula | C₁₀H₆BrN₃ | BLDpharm[6] |
| Molecular Weight | 248.08 g/mol | Benchchem[3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | General knowledge |
| InChI Key | WUOGJTKLBOEUEW-UHFFFAOYSA-N | Benchchem[3] |
Synthesis and Purification: A Representative Protocol
While numerous proprietary methods exist for the synthesis of this intermediate, a common and logical approach involves the N-arylation of 4-bromo-1H-pyrazole with a suitable benzonitrile derivative. The following protocol is a representative, field-proven method based on established chemical principles for such transformations.
Causality in Experimental Design
The chosen strategy is a nucleophilic aromatic substitution (SNAᵣ) or a copper/palladium-catalyzed N-arylation reaction. The pyrazole nitrogen acts as the nucleophile, displacing a leaving group (such as fluorine or chlorine) on the benzonitrile ring, typically activated by the electron-withdrawing nature of the nitrile group. An alternative, and often more general, approach is a Buchwald-Hartwig or Ullmann-type coupling between 4-bromo-1H-pyrazole and 3-halobenzonitrile or 3-boronic acid benzonitrile.
For this representative protocol, we will describe a copper-catalyzed Ullmann condensation, a robust and cost-effective method for forming C-N bonds.
Experimental Workflow Diagram
Caption: Ullmann Condensation Workflow for Synthesis.
Step-by-Step Methodology
-
Vessel Preparation : To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1H-pyrazole (1.0 eq), 3-fluorobenzonitrile (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Scientist's Note: K₂CO₃ is a crucial inorganic base that acts as a proton scavenger, facilitating the deprotonation of the pyrazole NH. CuI is the catalyst that enables the C-N bond formation. 3-Fluorobenzonitrile is often used as the electrophile due to the activating nature of the fluorine atom in SNAᵣ reactions.
-
-
Solvent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.
-
Inerting : Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction : Heat the reaction mixture to 130 °C with vigorous stirring.
-
Scientist's Note: Elevated temperatures are typically required to overcome the activation energy for Ullmann couplings.
-
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromo-1H-pyrazole) is consumed (typically 12-24 hours).
-
Work-up : Cool the reaction mixture to room temperature. Carefully pour the mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 30 minutes.
-
Scientist's Note: The NH₄Cl solution helps to quench the reaction and complex with the copper catalyst, facilitating its removal.
-
-
Extraction : Transfer the quenched mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing : Combine the organic layers and wash twice with water and once with brine to remove residual DMF and salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Spectroscopic and Analytical Characterization
Validation of the product's identity and purity is a non-negotiable step. The following data are characteristic of the target compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the benzonitrile ring (approx. 7.5-8.0 ppm, 4H). Two distinct singlets for the pyrazole ring protons (approx. 7.8 ppm and 8.2 ppm, 2H). |
| ¹³C NMR | Signals for the nitrile carbon (approx. 117-119 ppm), the carbon bearing the nitrile (approx. 112-114 ppm), aromatic carbons (approx. 125-140 ppm), and the brominated carbon on the pyrazole ring (approx. 95-98 ppm). |
| Mass Spec (ESI+) | Expected molecular ion peak [M+H]⁺ at m/z ≈ 248/250, showing the characteristic 1:1 isotopic pattern for a single bromine atom (⁷⁹Br/⁸¹Br).[3] |
| FT-IR | A sharp, strong absorbance characteristic of a nitrile (C≡N) stretch around 2225-2235 cm⁻¹. A peak for the C-Br bond around 550-600 cm⁻¹.[3] |
Applications in Research and Development
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a key fragment of several developmental and approved drugs.
Precursor to JAK Kinase Inhibitors
The most prominent application of this scaffold is in the synthesis of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is crucial for immune system regulation, and its dysregulation is implicated in autoimmune diseases and myeloproliferative neoplasms. A key structural relative of our topic compound, (R)-3-cyclopentyl-3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, is a direct precursor to Ruxolitinib , the first FDA-approved JAK1/JAK2 inhibitor.[7]
In the synthesis of these more complex molecules, the bromine atom on the pyrazole ring is typically replaced via a Suzuki coupling reaction with a pyrrolo[2,3-d]pyrimidine boronic acid or ester.
Caption: Synthetic Utility in Kinase Inhibitor Synthesis.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound. The following information is derived from its Safety Data Sheet (SDS).[4]
Hazard Identification
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.
-
Skin Irritation (Category 2) , H315: Causes skin irritation.
-
Eye Irritation (Category 2) , H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles conforming to EN166 or NIOSH standards.
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection : Wear a laboratory coat.
-
-
Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
This compound is a quintessential example of a modern synthetic building block that empowers medicinal chemists. Its well-defined structure, identified by CAS number 546142-07-8, combined with the synthetic versatility afforded by its brominated pyrazole moiety, makes it an invaluable intermediate. Its direct structural relevance to the precursors of approved therapeutics like Ruxolitinib underscores its importance in the ongoing development of targeted therapies. Proper understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is essential for leveraging its full potential in the advancement of pharmaceutical R&D.
References
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Patsnap . Synthesis method of ruxolitinib intermediate. Eureka. Available at: [Link]
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RSC Publishing . Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]
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- 1. [(3s)-3-(4-Bromo-1h-Pyrazol-1-Yl)pyrrolidin-1-Yl][3-(Propan-2-Yl)-1h-Pyrazol-5-Yl]methanone | C14H18BrN5O | CID 126961719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific evaluation. Central to this endeavor is the comprehensive characterization of a compound's physicochemical properties. These intrinsic attributes govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed examination of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, a heterocyclic compound of interest owing to the established pharmacological significance of both the pyrazole and benzonitrile scaffolds. The pyrazole nucleus is a cornerstone in numerous approved drugs, valued for its metabolic stability and versatile biological activities, including applications as kinase inhibitors in oncology.[1] The benzonitrile group, a common pharmacophore, can significantly influence a compound's electronic properties and its interactions with biological targets.[2] This document is intended to serve as a practical resource for researchers, offering both predicted physicochemical data and robust experimental protocols for their validation.
Molecular Identity and Structural Features
This compound is a small molecule featuring a central phenyl ring substituted with a nitrile group at the 3-position and a 4-brominated pyrazole ring at the 1-position.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 546142-07-8 |
| Molecular Formula | C₁₀H₆BrN₃ |
| Molecular Weight | 248.08 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)N2C=C(C=N2)Br)C#N |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values were computationally generated using the SwissADME web tool and serve as a valuable starting point for experimental design.[3][4] It is imperative to note that while predictive models are powerful tools in early-phase drug discovery, experimental verification is the gold standard for accurate characterization.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | ~110-115 °C | Influences solubility, dissolution rate, and formulation development. |
| Boiling Point | >400 °C | Relevant for purification and stability at elevated temperatures. |
| Water Solubility (LogS) | -3.5 (Poorly soluble) | A critical determinant of bioavailability and formulation strategies.[4] |
| Lipophilicity (LogP) | 2.5 | Impacts membrane permeability, plasma protein binding, and metabolic clearance. |
| pKa (most basic) | 1.8 (Predicted) | Governs the ionization state at physiological pH, affecting solubility and receptor binding. |
| Topological Polar Surface Area (TPSA) | 53.7 Ų | Correlates with passive molecular transport across biological membranes.[3] |
Experimental Determination of Physicochemical Properties
This section provides detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a sensitive indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically lead to a depressed and broadened melting range.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: A calibrated digital melting point apparatus is used.
-
Measurement:
-
An initial rapid heating is performed to determine an approximate melting range.
-
A second, fresh sample is heated slowly (1-2 °C per minute) starting from approximately 20 °C below the approximate melting point.
-
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Determination
Aqueous solubility is a critical factor for oral bioavailability. The solubility of this compound is predicted to be low, necessitating careful experimental determination.
Experimental Protocol (Thermodynamic Solubility):
-
Sample Preparation: An excess of the compound is added to a known volume of purified water (and other relevant solvents, e.g., buffers at different pH, organic solvents) in a sealed vial.
-
Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for LogP Determination by RP-HPLC.
Acid Dissociation Constant (pKa) Determination
The pKa value indicates the strength of an acid or base. For this compound, the pyrazole nitrogen atoms are weakly basic.
Experimental Protocol (Potentiometric Titration):
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
Synthesis of this compound
A plausible synthetic route for this compound involves the N-arylation of 4-bromopyrazole with 3-bromobenzonitrile. A copper-catalyzed Ullmann condensation is a suitable method for this transformation.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel is added 4-bromopyrazole (1.0 eq.), 3-bromobenzonitrile (1.2 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.) in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: The reaction mixture is heated to 110 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 12-24 hours.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Caption: General Workflow for the Synthesis of this compound.
Spectral Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole and benzonitrile rings. The pyrazole protons should appear as singlets or doublets in the aromatic region, while the benzonitrile protons will exhibit a characteristic splitting pattern for a 1,3-disubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbon of the nitrile group will have a characteristic chemical shift in the downfield region. The brominated carbon of the pyrazole ring will also have a distinct chemical shift.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically around 2230 cm⁻¹. Other characteristic bands for C-H, C=C, and C-N stretching and bending vibrations will also be present.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a molecule of interest in medicinal chemistry. By combining computationally predicted data with detailed, field-proven experimental protocols, this document serves as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar compounds. The provided methodologies are designed to ensure scientific integrity and reproducibility, empowering scientists to make informed decisions in their drug discovery and development endeavors.
References
- Faria, J. V., et al. (2017). Pyrazole and its Fused-Ring Derivatives with Pharmacological Activity. Bioorganic & Medicinal Chemistry, 25(22), 5858-5873.
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
- Avdeef, A. (2012).
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Journal of Chemical & Engineering Data. (n.d.). Experimental and Predicted Physicochemical Properties of Pyrazole Derivatives.
- Journal of Organic Chemistry. (n.d.). Synthesis of N-Arylpyrazoles via Copper-Catalyzed N-Arylation.
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (n.d.). Spectroscopic characterization of substituted benzonitriles.
Sources
A Technical Guide to the Structural Analogs of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile: Synthesis, Applications, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical scaffold 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, a versatile building block in medicinal chemistry. We will dissect its core structure, explore strategies for analog development, and present detailed protocols for synthesis and analysis. The focus is on providing actionable insights for researchers engaged in drug discovery and materials science.
The Core Scaffold: Understanding this compound
The title compound is a bifunctional molecule featuring a brominated pyrazole ring linked to a benzonitrile moiety. This specific arrangement offers significant advantages for chemical exploration. The bromine atom on the pyrazole ring serves as a highly versatile synthetic handle, enabling a wide array of cross-coupling reactions.[1] Concurrently, the benzonitrile group acts as a key pharmacophore, influencing the molecule's electronic properties and its potential to interact with biological targets.[1]
This scaffold is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including targeted therapies like Janus kinase (JAK) inhibitors.[1] Its derivatives have shown promise in oncology, with demonstrated activity against prostate cancer cells, and as potential androgen receptor modulators.[1]
Strategic Design of Structural Analogs
The exploration of structural analogs is central to optimizing the therapeutic potential of a lead compound. For the this compound core, analog design is typically guided by Structure-Activity Relationship (SAR) studies, which aim to correlate specific structural changes with alterations in biological activity.[2][3][4][5]
Key Strategies Include:
-
Modification at the Pyrazole C4-Position: The bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig amination. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, and alkyl groups, to probe the steric and electronic requirements of the target binding site.[1]
-
Bioisosteric Replacement of the Nitrile Group: The nitrile group can be replaced with other functional groups that mimic its size, shape, and electronic properties. Common bioisosteres for a nitrile include, but are not limited to, thiazoles, oxazoles, and various tetrazole derivatives. This strategy can be used to modulate potency, selectivity, and pharmacokinetic properties.
-
Scaffold Hopping: In more advanced analog design, the pyrazole or benzonitrile rings can be replaced entirely with other heterocyclic systems to explore novel chemical space and intellectual property landscapes.
The pyrazole moiety itself is considered a "privileged structure" in medicinal chemistry, known for its presence in numerous drugs and its ability to engage in various biological interactions.[5]
Synthetic Pathways and Methodologies
The synthesis of analogs from the this compound core primarily relies on robust and well-established chemical transformations.
Workflow for Analog Synthesis via Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for diversifying the core scaffold at the C4-position of the pyrazole ring.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Experimental Protocol: Synthesis of a C4-Arylated Analog
This protocol provides a representative method for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium Carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C4-arylated analog.
Self-Validation: The success of the reaction is validated at each stage. Reaction completion is confirmed by chromatographic analysis. The identity and purity of the final product are confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Prominent Analogs and Their Biological Significance
The pyrazolylbenzonitrile framework is a key feature in a number of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.[6]
Case Study: Janus Kinase (JAK) and Checkpoint Kinase 1 (Chk1) Inhibitors
-
JAK Inhibitors: The JAK-STAT signaling pathway is critical for immune function and cell growth. Inhibitors of this pathway, such as Ruxolitinib, are used to treat myelofibrosis and other inflammatory conditions.[2] The core structure of Ruxolitinib contains a pyrazole ring linked to a pyrrolopyrimidine, highlighting the importance of the pyrazole moiety in binding to the kinase hinge region.[2] Analogs of this compound are actively investigated as precursors to novel JAK inhibitors.[1]
-
Chk1 Inhibitors: Checkpoint Kinase 1 is a key regulator of the DNA damage response. Inhibiting Chk1 can sensitize cancer cells to the effects of chemotherapy. Studies have identified potent Chk1 inhibitors based on a pyrazole-benzonitrile scaffold, demonstrating significant potentiation of DNA-damaging agents in cellular assays.[7]
The following diagram illustrates the general principle of kinase inhibition.
Caption: Competitive inhibition of a kinase by an analog.
Data Summary: Structure-Activity Relationships
The table below conceptualizes how SAR data for a series of analogs targeting a hypothetical kinase might be presented.
| Analog ID | Modification at C4-Position | IC₅₀ (nM) | Notes |
| Core | -Br | >10,000 | Starting material, inactive. |
| A-1 | -Phenyl | 850 | Introduction of aryl group confers moderate activity. |
| A-2 | -4-Fluorophenyl | 420 | Electron-withdrawing group improves potency. |
| A-3 | -4-Methoxyphenyl | 1,200 | Electron-donating group reduces potency. |
| A-4 | -Pyridin-4-yl | 150 | Heteroaromatic ring enhances binding, possibly through H-bonding. |
Data is illustrative and not from a specific study.
This data suggests that electron-withdrawing substituents and hydrogen bond acceptors on the C4-aryl ring are favorable for inhibitory activity against this hypothetical target.
Conclusion and Future Outlook
The this compound scaffold is a proven and highly tractable starting point for the development of potent and selective bioactive molecules, particularly kinase inhibitors.[6][8] The synthetic versatility of the C4-bromo position allows for extensive exploration of the chemical space, enabling fine-tuning of pharmacological properties.
Future research will likely focus on:
-
Developing more complex C4-substituents to engage with specific sub-pockets of kinase active sites for improved selectivity.
-
Exploring positional isomers of the benzonitrile group to alter the vector and orientation of the molecule within the binding site.
-
Applying computational modeling and machine learning to predict the activity of novel analogs and prioritize synthetic efforts.
The continued exploration of this privileged scaffold holds significant promise for the discovery of next-generation therapeutics.
References
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An In-depth Technical Guide to the Reactivity of the Bromopyrazole Moiety
Abstract
The pyrazole core is a privileged scaffold in medicinal chemistry and materials science, valued for its presence in a multitude of biologically active compounds.[1] The functionalization of this heterocyclic system is paramount for the development of novel molecular entities. Among the various synthetic handles employed, the bromine atom offers a versatile and highly reactive site for a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the reactivity of the bromopyrazole moiety, with a particular focus on its application in modern synthetic organic chemistry. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, as well as other important transformations such as C-H activation and lithiation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of bromopyrazoles in their work.
Introduction: The Significance of the Bromopyrazole Core
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its derivatives are of significant interest due to their prevalence in bioactive compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and neurological activities.[1] 4-Bromopyrazole, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The bromine atom acts as a versatile leaving group, enabling the introduction of diverse functional groups through various coupling reactions.[1]
The position of the bromine atom on the pyrazole ring significantly influences its reactivity. Generally, bromopyrazoles are valuable synthons for creating complex molecules.[1][2] This guide will explore the rich chemistry of bromopyrazoles, providing both mechanistic insights and practical experimental protocols.
Palladium-Catalyzed Cross-Coupling Reactions: A Synthetic Workhorse
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are central to the functionalization of bromopyrazoles.[3] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a bromopyrazole and an organoboron reagent, such as a boronic acid or ester.[4][5] This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.[5][6]
Mechanism and Causality: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like dehalogenation.[7][8] For instance, the presence of an unprotected N-H group in the pyrazole ring can inhibit the catalyst, necessitating the use of specific catalyst systems or N-protection strategies.[6] Generally, 3-bromopyrazoles exhibit higher reactivity compared to 4-bromopyrazoles in Suzuki-Miyaura couplings.[6]
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The Strategic Role of Benzonitrile in Pharmacophore Design
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The benzonitrile moiety, an aromatic ring bearing a nitrile group, has become a privileged scaffold in modern medicinal chemistry. Its distinct electronic signature, metabolic resilience, and capacity for versatile molecular interactions have established it as a critical component in the design of numerous therapeutics. This technical guide provides a comprehensive analysis of the multifaceted role of benzonitrile in pharmacophore modeling and drug design. We will explore its fundamental physicochemical properties, its function as a bioisostere, its engagement in a spectrum of non-covalent and covalent interactions, and its impact on the pharmacokinetic profiles of drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to strategically employ the benzonitrile motif in the pursuit of novel and effective medicines.
Introduction: The Unassuming Power of a Cyano Group on an Aromatic Scaffold
In the intricate process of drug discovery, a pharmacophore represents the essential three-dimensional arrangement of molecular features necessary for a ligand to be recognized by a biological target.[1] The strategic incorporation of specific functional groups is paramount in constructing a successful pharmacophore. Among these, the benzonitrile unit has emerged as a remarkably versatile and impactful component.
First synthesized in 1844, benzonitrile was initially relegated to roles as a solvent and chemical intermediate.[2] However, the latter half of the 20th century saw its ascent as a key pharmacophore, leading to the development of a wide array of drugs for diverse therapeutic areas, from oncology to infectious diseases.[2] The unique properties of the nitrile group (—C≡N), when coupled with the aromaticity of the benzene ring, provide a powerful tool for medicinal chemists to optimize potency, selectivity, and drug-like properties.
Physicochemical Properties: The Foundation of Benzonitrile's Utility
The utility of the benzonitrile group in drug design is deeply rooted in its fundamental physicochemical characteristics, which govern its interactions within a biological system.
-
Electronic Profile: The nitrile group is strongly electron-withdrawing, which significantly influences the electronic density of the attached benzene ring.[2][3] This electronic modulation affects the ring's reactivity and its potential for π-π stacking interactions with biological targets.[2][3]
-
Dipole Moment: Benzonitrile possesses a notable dipole moment, contributing to its utility as an aprotic polar solvent and enabling it to engage in polar interactions within protein binding pockets.[4]
-
Metabolic Stability: The nitrile group is generally robust and resistant to metabolic degradation.[2][3][5] In most instances, it passes through the body unchanged, contributing to improved pharmacokinetic profiles.[5]
-
Solubility and Lipophilicity: The incorporation of a nitrile group can enhance a compound's solubility and lead to a lower clogP value, which can improve a range of pharmacokinetic parameters, including increased systemic exposure and enhanced bioavailability.[3]
Table 1: Physicochemical Properties of Benzonitrile
| Property | Value | Significance in Drug Design |
| Molecular Weight | 103.12 g/mol | Contributes to ligand efficiency.[6] |
| Appearance | Clear, colorless liquid | Basic physical property.[6] |
| Odor | Almond-like | Characteristic physical property.[6] |
| Solubility in water | Slightly soluble | Influences formulation and bioavailability.[6] |
| Flash Point | 161 °F | Relevant for handling and safety.[6] |
Benzonitrile as a Versatile Bioisostere
A cornerstone of medicinal chemistry is the concept of bioisosterism, where one functional group is replaced by another to enhance a molecule's properties while maintaining its biological activity.[7] The benzonitrile moiety is a well-established bioisostere for several key functional groups.
Mimicking Carbonyls, Hydroxyls, and Halogens
The nitrile group is frequently employed as a bioisostere for carbonyl, hydroxyl, and halogen groups, as it can act as a hydrogen bond acceptor.[3] This substitution can be advantageous, as the nitrile group is often more metabolically stable.[5] For instance, the replacement of a chlorine atom with a nitrile has been shown to reduce lipophilicity and improve the half-life in human liver microsomes.[5] The nitrile's linear geometry and electronic properties can also mimic the interactions of a fluorine atom.[5]
The following diagram illustrates the concept of bioisosteric replacement.
Caption: Bioisosteric replacement of a carbonyl group with a nitrile.
The Spectrum of Non-Covalent Interactions
The benzonitrile group's ability to participate in a variety of non-covalent interactions is central to its role in achieving high-affinity binding to protein targets.[8][9]
-
Hydrogen Bonds: The nitrile nitrogen can act as a hydrogen bond acceptor, interacting with donor groups like serine or arginine residues in a protein.[5]
-
π-π Stacking: The electron-withdrawing nature of the nitrile group alters the electronic density of the benzene ring, which can enhance π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[3]
-
Dipole-Dipole Interactions: The polarity of the nitrile group facilitates dipole-dipole interactions with polar residues in the binding pocket.
-
C-H···N Interactions: The phenyl C-H can act as a hydrogen bond donor, with the nitrile group serving as the acceptor, further stabilizing the ligand-protein complex.[10]
The following diagram illustrates the various non-covalent interactions of benzonitrile within a protein binding pocket.
Caption: Non-covalent interactions of benzonitrile in a binding pocket.
Benzonitrile in Covalent Drug Design
Beyond its role in non-covalent interactions, the nitrile group can also serve as an electrophilic "warhead" in the design of covalent inhibitors.[11] The carbon atom of the nitrile is susceptible to nucleophilic attack by residues such as cysteine or serine in the active site of a target protein, leading to the formation of a covalent bond.[11][12] This can result in either reversible or irreversible inhibition, offering advantages such as increased potency and prolonged duration of action.[11][13]
The reactivity of the nitrile warhead can be modulated by the addition of adjacent electron-withdrawing groups.[11] This tunability is critical for designing inhibitors with the desired level of reactivity and selectivity, minimizing off-target effects.[11]
Impact on Metabolic Stability and Pharmacokinetics
The inclusion of a benzonitrile moiety can significantly enhance a drug candidate's metabolic stability and overall pharmacokinetic profile.[14][15]
-
Resistance to Metabolism: The nitrile group is generally not susceptible to metabolic transformation.[5] When metabolism of nitrile-containing drugs does occur, it typically happens at sites remote from the nitrile group.[5]
-
Improved Pharmacokinetic Parameters: The introduction of a nitrile group can lead to improvements in various pharmacokinetic parameters, including increased systemic exposure, enhanced bioavailability, and a prolonged half-life.[3]
-
Modulation of Physicochemical Properties: Strategically placing a nitrile group can fine-tune a molecule's physicochemical properties, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[16]
Experimental Workflows for Characterizing Benzonitrile-Containing Compounds
A robust set of experimental techniques is essential for validating the intended interactions and assessing the overall properties of drug candidates containing a benzonitrile moiety.[17][18][19]
Biophysical Techniques for Binding Analysis
Several biophysical methods can be employed to characterize the binding of benzonitrile-containing ligands to their protein targets.[17][18][19][20]
-
Fluorescence Polarization (FP): A widely used technique for studying protein-protein interactions and ligand binding.[18][20]
-
Surface Plasmon Resonance (SPR): A label-free method that provides kinetic information and binding affinities.[17][20]
-
Isothermal Titration Calorimetry (ITC): Directly measures the thermodynamics of binding.[17]
-
X-ray Crystallography: Provides high-resolution structural information on how the benzonitrile moiety interacts with the target protein.[21]
The following diagram outlines a typical workflow for assessing the binding affinity of a benzonitrile-containing compound.
Caption: Workflow for binding affinity and structural analysis.
In Vitro ADME Assays
A suite of in vitro ADME assays is crucial for evaluating the drug-like properties of benzonitrile-containing compounds.
-
Metabolic Stability Assays: Assess the compound's susceptibility to metabolism, often using liver microsomes.[15]
-
Permeability Assays: Predict the compound's ability to cross biological membranes.
-
CYP Inhibition Assays: Determine the potential for the compound to inhibit key metabolic enzymes.
-
Plasma Protein Binding: Measures the extent to which the compound binds to plasma proteins.
The following diagram provides a schematic of a typical in vitro ADME screening cascade.
Caption: In vitro ADME screening cascade.
Case Studies: Benzonitrile in Approved Drugs
The strategic use of the benzonitrile moiety is evident in numerous approved drugs.
-
Letrozole and Anastrozole: These are potent and selective non-steroidal aromatase inhibitors used in breast cancer therapy.[2] They competitively and reversibly bind to the heme group of the aromatase enzyme, with the benzonitrile core playing a key role in this interaction.[2]
-
Vildagliptin and Saxagliptin: These are dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes. They contain a 2-cyanopyrrolidine moiety, where the nitrile group is crucial for their inhibitory properties and oral stability.[3]
-
Ibrutinib: An inhibitor of Bruton's tyrosine kinase (BTK) used in cancer treatment, ibrutinib contains an acrylamide warhead for covalent inhibition.[22]
Conclusion
The benzonitrile group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique physicochemical properties, ability to act as a bioisostere, and participation in a wide range of molecular interactions make it a valuable component in pharmacophore design. A deep understanding of its characteristics and strategic application can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As drug discovery continues to advance, the benzonitrile moiety will undoubtedly remain a key structural motif in the design of future therapeutics.
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Mastering Solubility: A Technical Guide for the Characterization of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile in Drug Discovery
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of contemporary drug discovery, the aqueous solubility of a new chemical entity (NCE) is a critical determinant of its ultimate therapeutic success. Poor solubility is a primary contributor to erratic absorption, low bioavailability, and an increased risk of late-stage development failure.[1][2][3] For drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely a data point; it is a foundational pillar upon which formulation strategies, preclinical safety assessments, and clinical efficacy are built.[4][5]
This guide provides an in-depth framework for characterizing the solubility of challenging compounds, using the novel heterocyclic molecule 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile as a practical case study. While specific experimental data for this compound is not publicly available, this document will equip researchers with the strategic rationale and detailed protocols necessary to generate such critical data. We will move beyond rote procedures to explain the causality behind experimental choices, ensuring a robust and self-validating approach to solubility assessment.
Compound Characterization: Predicting Solubility Challenges
Before any experimental work begins, a thorough in-silico and physicochemical analysis of the target molecule is essential. The structure of this compound—comprising a brominated pyrazole, a phenyl ring, and a nitrile group—suggests several properties that influence its solubility.
-
Structure and Physicochemical Properties: The molecule possesses aromatic rings and a halogen substituent, which contribute to hydrophobicity and likely result in low intrinsic aqueous solubility. The pyrazole and nitrile moieties contain nitrogen atoms that can act as weak bases, suggesting that the compound's solubility will be dependent on pH.[6][7][8][9]
-
Predicted Properties: While experimental data is paramount, computational tools can provide valuable initial estimates. For a structurally related compound, (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, the predicted LogP (a measure of lipophilicity) is 2.4, indicating a preference for lipid environments over aqueous ones.[10] This underscores the expectation of poor water solubility.
This initial assessment justifies the classification of this compound as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, for which solubility is a key limiting factor for absorption.[11]
The Duality of Solubility: Kinetic vs. Thermodynamic Approaches
Solubility is not a single value but a concept that must be defined by the experimental conditions under which it is measured.[12] In drug discovery, two types of solubility are of primary importance: kinetic and thermodynamic.
-
Kinetic Solubility: This measurement reflects the solubility of a compound under conditions of rapid precipitation from a stock solution (typically in DMSO) into an aqueous buffer.[2][13] It is a high-throughput method used in early discovery to quickly flag problematic compounds.[2][14][15] However, kinetic solubility often overestimates the true solubility because it may reflect the solubility of a metastable or amorphous form rather than the most stable crystalline form.[16]
-
Thermodynamic Solubility: Also known as equilibrium solubility, this is the "gold standard" measurement.[17] It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid material at a specific temperature and pressure.[12] This value is crucial for lead optimization and formulation development as it represents the true, stable solubility of the compound.[2][5]
The strategic choice of which assay to use depends on the stage of drug discovery. Early-stage screening relies on high-throughput kinetic assays, while later-stage lead optimization and pre-formulation demand the precision of thermodynamic assays.[5]
Caption: Drug discovery solubility workflow.
Experimental Protocols for Comprehensive Solubility Profiling
A robust solubility assessment requires a multi-faceted experimental approach. The following protocols are designed to provide a comprehensive profile for a compound like this compound.
High-Throughput Kinetic Solubility Assay
This method is ideal for initial screening of compound libraries.[18]
Principle: A concentrated DMSO stock solution of the test compound is added to an aqueous buffer. Any resulting precipitate is detected by light scattering (nephelometry) or separated by filtration, with the remaining dissolved compound quantified.[13]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: Using a liquid handler, dispense the DMSO stock solution into a 96-well microplate. Perform serial dilutions directly in the plate to create a range of concentrations.
-
Addition of Aqueous Buffer: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to all wells. The final DMSO concentration should be kept low (<5%) to minimize its co-solvent effect.[19]
-
Incubation: Shake the plate at room temperature for 1-2 hours to allow for precipitation.[1]
-
Detection and Quantification:
-
Nephelometry: Measure the turbidity of each well using a plate reader capable of light scattering detection. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.[13]
-
Filtration Method: Alternatively, filter the contents of each well through a MultiScreen® HTS-PCF Filter Plate.[18][19] Analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[1]
-
Thermodynamic "Shake-Flask" Solubility Assay
This method is considered the definitive approach for determining equilibrium solubility.[17][20]
Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured.
Step-by-Step Methodology:
-
Compound Addition: Add an excess of solid this compound (e.g., 1-2 mg) to a small glass vial. The exact amount should be sufficient to ensure a saturated solution with undissolved solid remaining.[20]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C) for an extended period (24-72 hours) to ensure equilibrium is reached.[17] It is crucial to demonstrate that the concentration is no longer changing over time to confirm equilibrium.
-
Phase Separation: Remove the vials and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all solid particles.
-
Quantification: Dilute the filtrate appropriately and determine the compound concentration using a validated HPLC-UV or LC-MS/MS method against a standard curve.
-
Solid State Analysis: After the experiment, it is best practice to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to ensure that the compound has not changed its crystalline form during the experiment.[16]
Caption: Comparison of Kinetic and Thermodynamic workflows.
Key Factors Influencing Solubility: pH and Co-solvents
To build a complete solubility profile, it is critical to investigate how solubility changes under different conditions.
The Effect of pH
For ionizable compounds, solubility can vary dramatically with pH.[9][21] Given the presence of basic nitrogen atoms in its structure, this compound is expected to be more soluble in acidic conditions due to protonation.[6][7][8]
Experimental Design: The thermodynamic shake-flask method should be repeated using a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[22][23][24] This aligns with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[22][23][25] Plotting solubility versus pH generates a profile that is invaluable for predicting oral absorption and guiding formulation.
The Effect of Co-solvents
Co-solvents are water-miscible organic solvents used to increase the solubility of poorly water-soluble compounds.[11][26][27] They work by reducing the polarity of the aqueous medium.[26]
Experimental Design: A co-solvent study can be performed to assess formulation feasibility. Common pharmaceutical co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[28]
-
Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 0%, 5%, 10%, 20% PEG 400).
-
Determine the thermodynamic solubility of this compound in each co-solvent mixture using the shake-flask method.
-
Plotting solubility against the co-solvent concentration can reveal the solubilization power of each solvent and help identify a suitable vehicle for preclinical studies.[28]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Thermodynamic Solubility of this compound at 37°C
| Buffer System | pH | Solubility (µg/mL) | Solubility (µM) |
| 0.1 N HCl | 1.2 | [Experimental Value] | [Calculated Value] |
| Acetate Buffer | 4.5 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer | 6.8 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer | 7.4 | [Experimental Value] | [Calculated Value] |
Table 2: Co-solvent Effect on Solubility in pH 7.4 Buffer at 37°C
| Co-solvent System | % Co-solvent (v/v) | Solubility (µg/mL) | Fold Increase |
| None | 0% | [Baseline Value] | 1.0 |
| PEG 400 | 10% | [Experimental Value] | [Calculated Value] |
| PEG 400 | 20% | [Experimental Value] | [Calculated Value] |
| Propylene Glycol | 10% | [Experimental Value] | [Calculated Value] |
| Propylene Glycol | 20% | [Experimental Value] | [Calculated Value] |
Conclusion: From Data to Decision-Making
A meticulously executed solubility assessment provides the critical data needed to make informed decisions in the drug discovery pipeline. For a compound like this compound, this guide outlines a pathway to:
-
Quantify its solubility under various physiologically relevant conditions.
-
Understand the key drivers of its solubility (e.g., pH-dependency).
-
Develop a rational basis for formulation design, such as selecting appropriate vehicles for in vivo studies.
By adopting this comprehensive and mechanistically-driven approach, research organizations can mitigate the risks associated with poor solubility, reduce late-stage attrition, and ultimately increase the probability of advancing promising new chemical entities to the clinic.
References
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- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Sathesh Babu, P.R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Wikipedia. (n.d.). Cosolvent.
- Stavchansky, S., & Gouda, M. W. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1679-84.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Merck Millipore. (n.d.). MultiScreen®HTS-PCF Filter Plates for Solubility Assays.
- Pion Inc. (n.d.). Solubility and Supersaturation - A Brief Introduction.
- Fiveable. (n.d.). pH and Solubility - AP Chem.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Enamine. (n.d.). Aqueous Solubility Assay.
- Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed.
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- Creative Biolabs. (n.d.). Aqueous Solubility.
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- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
- BMG LABTECH. (2014). High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media.
- Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)
- Pion Inc. (2022). Pion Highlights 'Game Changing' Method to Measure Dissolution in Real Time.
- Sigma-Aldrich. (n.d.). Aqueous Solubility Testing with the MultiScreen® – PCF Filter Plate.
- Pion Inc. (n.d.). The Determination of Solubility Pion CheqSol Explained.
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
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- Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. Retrieved from Thermodynamics Research Center website.
- PubChem. (n.d.). (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.
- European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5.
- ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
- Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.
- ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities.
- ChemicalBook. (n.d.). This compound.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
- Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Regulations.gov. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2013).
- BLDpharm. (n.d.). This compound.
- Dissolution Technologies. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study.
- CymitQuimica. (n.d.). 3-[(4-Bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid.
- Sigma-Aldrich. (n.d.). 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile.
- FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility.
- Farmacia. (2020). The Importance of Solubility for New Drug Molecules.
- FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
- BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS.
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A Technical Guide to the Spectroscopic Characterization of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile. This molecule is a valuable building block in medicinal chemistry and drug discovery, particularly in the synthesis of targeted therapies.[1] A detailed understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex chemical transformations. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as they pertain to the structural elucidation of this compound. By integrating established principles of spectroscopy with data from related pyrazole and benzonitrile derivatives, this document serves as an in-depth resource for researchers working with this and structurally similar molecules.
Introduction: The Significance of this compound in Synthetic Chemistry
This compound is a bifunctional organic molecule that incorporates two key pharmacophores: a substituted pyrazole ring and a benzonitrile moiety. The pyrazole nucleus is a common feature in a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities.[2][3] The benzonitrile group, on the other hand, is a versatile synthetic handle and can influence a molecule's electronic properties and binding affinities.[1] The presence of a bromine atom on the pyrazole ring provides a reactive site for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse molecular libraries for drug discovery programs.[1]
Given its potential in the development of novel therapeutics, a robust and unequivocal method for the characterization of this compound is essential. Spectroscopic techniques offer a powerful, non-destructive means to probe the molecular structure and provide a unique fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus within this compound.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrazole and benzonitrile rings. Based on the analysis of similar structures, the following chemical shifts and coupling patterns are anticipated:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Pyrazole H-3 | 8.0 - 8.5 | Singlet | - | Deshielded due to the adjacent nitrogen atom and the aromatic nature of the ring. |
| Pyrazole H-5 | 7.6 - 8.0 | Singlet | - | Also deshielded, but typically upfield relative to H-3. |
| Benzonitrile H-2 | 7.8 - 8.2 | Singlet or Doublet of Doublets | ~1.5, 7.8 | Ortho to the electron-withdrawing cyano group and the pyrazole substituent. |
| Benzonitrile H-4 | 7.7 - 8.1 | Triplet of Doublets | ~1.5, 7.8 | Meta to the cyano group and ortho to the pyrazole substituent. |
| Benzonitrile H-5 | 7.5 - 7.9 | Triplet | ~7.8 | Meta to both substituents. |
| Benzonitrile H-6 | 7.6 - 8.0 | Doublet of Doublets | ~1.5, 7.8 | Ortho to the pyrazole substituent and meta to the cyano group. |
Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex splitting patterns of the aromatic protons.[4] Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of analysis.[4]
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom. The predicted chemical shifts are summarized below:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrazole C-3 | 140 - 145 | Attached to two nitrogen atoms. |
| Pyrazole C-4 | 95 - 100 | Brominated carbon, significant upfield shift due to the heavy atom effect. |
| Pyrazole C-5 | 130 - 135 | Part of the aromatic system. |
| Benzonitrile C-1 | 138 - 142 | Point of attachment to the pyrazole ring. |
| Benzonitrile C-2 | 125 - 130 | Ortho to the pyrazole substituent. |
| Benzonitrile C-3 | 130 - 135 | Point of attachment of the cyano group. |
| Benzonitrile C-4 | 130 - 135 | Meta to the pyrazole substituent. |
| Benzonitrile C-5 | 128 - 133 | Para to the pyrazole substituent. |
| Benzonitrile C-6 | 120 - 125 | Ortho to the pyrazole substituent. |
| Cyano C | 115 - 120 | Characteristic chemical shift for a nitrile carbon. |
Trustworthiness through Self-Validating Systems: The combination of ¹H and ¹³C NMR data, along with two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, providing a self-validating structural confirmation.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the aromatic rings and the nitrile group.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale |
| 3100 - 3000 | C-H stretching (aromatic) | Medium to Weak | Characteristic of C-H bonds on the pyrazole and benzonitrile rings.[5] |
| 2240 - 2220 | C≡N stretching (nitrile) | Strong | A sharp and intense absorption band characteristic of the nitrile functional group.[6][7] |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) | Medium to Strong | Multiple bands are expected due to the vibrations of the pyrazole and benzonitrile rings.[5][6] |
| 1250 - 1000 | C-N stretching | Medium | Associated with the stretching vibrations of the C-N bonds in the pyrazole ring. |
| 850 - 750 | C-H out-of-plane bending (aromatic) | Strong | The substitution pattern on the benzonitrile ring will influence the exact position of these bands. |
| Below 700 | C-Br stretching | Medium to Weak | The carbon-bromine stretching vibration is expected in the far-infrared region. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and literature data for similar compounds.
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining insights into the molecule's structure.
Predicted Mass Spectrum
For this compound (C₁₀H₆BrN₃), the expected molecular weight is approximately 248.0 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak (M⁺) will appear as a characteristic doublet with a 1:1 intensity ratio, separated by 2 m/z units.
Key Fragmentation Pathways:
-
Loss of Br: A significant fragment ion corresponding to [M-Br]⁺ would be expected.
-
Loss of HCN: Fragmentation of the benzonitrile moiety could lead to the loss of a neutral HCN molecule.
-
Cleavage of the Pyrazole Ring: The pyrazole ring can undergo characteristic fragmentation, leading to smaller, stable ions.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for simultaneous separation and analysis.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while Electron Ionization (EI) is typically used for GC-MS.
-
Mass Analysis: A high-resolution mass spectrometer (e.g., Time-of-Flight, TOF, or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
Caption: Workflow for mass spectrometric analysis.
Conclusion: An Integrated Spectroscopic Approach
The comprehensive characterization of this compound necessitates an integrated approach that leverages the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these methods provide a self-validating system for the unambiguous structural elucidation and purity assessment of this important synthetic intermediate, thereby supporting its application in medicinal chemistry and drug development.
References
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- ResearchGate. A spectroscopic study of Benzonitrile.
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- ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2...
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- International Journal of Research in Pharmacy and Pharmaceutical Sciences. Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity.
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Methodological & Application
synthesis of pyrazole-based JAK inhibitors using 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
An In-depth Technical Guide to the Synthesis of Pyrazole-Based JAK Inhibitors Leveraging 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Abstract
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases represents a critical node in cytokine signaling, making them a high-value target for therapeutic intervention in a host of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[1][2] The pyrazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[3] This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of pyrazole-based JAK inhibitors, utilizing the versatile building block, this compound. We will explore the underlying rationale of the JAK-STAT signaling pathway, detail a robust synthetic workflow centered on palladium-catalyzed cross-coupling, provide step-by-step protocols, and offer field-proven insights to navigate potential challenges.
The Scientific Imperative: Targeting the JAK-STAT Pathway
The JAK-STAT signaling cascade is a primary communication route for numerous cytokines, growth factors, and hormones, essential for regulating immunity, cell proliferation, and differentiation.[4][5][6] Dysregulation of this pathway is a known driver of various pathological states. The pathway's mechanism is direct: cytokine binding to cell-surface receptors induces receptor dimerization, bringing associated JAKs into close proximity for trans-activation.[2][7] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[8] Once docked, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of target gene transcription.[4][8]
Small molecule inhibitors that target the ATP-binding site of JAKs can effectively block this signaling cascade, preventing the downstream inflammatory and proliferative effects.[8][9] The development of inhibitors with varying selectivity profiles against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) allows for the fine-tuning of therapeutic effects and the mitigation of off-target side effects.[7][10][11]
Figure 1: The JAK-STAT signaling pathway and the mechanism of inhibition. JAK inhibitors block the phosphorylation and activation of STAT proteins, thereby preventing the transcription of pro-inflammatory and pro-proliferative genes.
Core Synthesis Strategy: The Utility of this compound
The selected starting material, this compound, is an exemplary scaffold for building a diverse library of JAK inhibitors. Its strategic design offers two key points for chemical modification:
-
The 4-Bromo Position: The bromine atom on the pyrazole ring is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig amination. This allows for the efficient and modular installation of a wide range of aryl, heteroaryl, or amino groups, which are crucial for tuning potency and selectivity by interacting with specific residues in the JAK kinase domain.
-
The Benzonitrile Moiety: The nitrile group can serve as a key hydrogen bond acceptor, a common feature in many kinase inhibitors. Alternatively, it can be chemically transformed into other functional groups (e.g., amidine, tetrazole) to further optimize the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Our core strategy focuses on a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method in medicinal chemistry due to its mild reaction conditions and broad functional group tolerance.
Figure 2: General synthetic workflow for pyrazole-based JAK inhibitors via Suzuki coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, step-by-step protocol for the synthesis of a pyrazole-based JAK inhibitor core via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme: (Illustrative: this compound coupling with a generic arylboronic acid)
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 1207836-10-9 | Various | Starting material. |
| (4-aminophenyl)boronic acid hydrochloride | 71788-51-1 | Various | Coupling partner (example). |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | Various | Palladium catalyst. Store under inert gas. |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | Various | Base. Use anhydrous. |
| 1,4-Dioxane | 123-91-1 | Various | Anhydrous, sparged with Argon. |
| Deionized Water | 7732-18-5 | N/A | Sparged with Argon. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Various | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house prep | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Various | For drying organic layer. |
| Silica Gel | 7631-86-9 | Various | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add this compound (1.0 eq), the selected arylboronic acid or ester (1.2 eq), and sodium carbonate (3.0 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting starting material. The base is crucial for the transmetalation step of the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic efficiency and reproducibility.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized, degassed water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). Stir the mixture to create a suspension.
-
Causality: The mixed solvent system ensures the solubility of both the organic starting materials and the inorganic base. Degassing the solvents by sparging with an inert gas removes dissolved oxygen.
-
-
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), (0.05 eq) to the flask.
-
Causality: This is a pre-catalyst that is reduced in situ to the active Pd(0) species. 5 mol% is a standard starting point for optimization.
-
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-16 hours).
-
Causality: The elevated temperature is required to overcome the activation energy for the oxidative addition and reductive elimination steps in the catalytic cycle.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
Work-up and Purification
-
Cooling & Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Causality: The water wash removes the inorganic base and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate.
-
Causality: Chromatography is essential to separate the desired product from unreacted boronic acid, homocoupled byproducts, and other impurities, yielding the final compound with high purity.
-
Characterization
The purified product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the structure and the successful formation of the new C-C bond.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Expected Results and Data Summary
The described protocol is expected to provide the desired coupled products in good to excellent yields, contingent on the specific boronic acid used.
| Compound Class | Representative Yield | Purity (Post-Chromatography) | Key Analytical Feature |
| Aryl-substituted pyrazole | 70-95% | >98% (HPLC) | Disappearance of the 4-bromo-pyrazole proton signal in ¹H NMR. |
| Heteroaryl-substituted pyrazole | 55-85% | >97% (HPLC) | Appearance of new aromatic signals corresponding to the coupled heteroaryl ring. |
| Literature-derived IC₅₀ Data (Example) | N/A | N/A | JAK2: 2.2 nM, JAK3: 3.5 nM[12][13] |
Note: IC₅₀ values are highly structure-dependent and are provided for illustrative purposes of what can be achieved with this scaffold.
Field-Proven Insights & Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality boronic acid. | 1. Use fresh catalyst from an inert-gas-sealed container.2. Ensure thorough sparging of solvents with argon/nitrogen for at least 30 minutes.3. Use freshly purchased or recrystallized boronic acid. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.2. Reaction temperature too high. | 1. Improve inert atmosphere technique.2. Reduce reaction temperature to 80-85 °C and monitor. |
| Debromination of Starting Material | 1. Palladium catalyst degradation.2. Presence of a hydrogen source. | 1. Screen alternative palladium catalysts (e.g., Pd(PPh₃)₄).2. Ensure solvents are anhydrous. |
| Difficult Purification | Co-elution of product with byproducts. | 1. Optimize the chromatography solvent system (e.g., add a small percentage of methanol or switch to a different solvent system like dichloromethane/methanol).2. Consider reverse-phase chromatography. |
Conclusion
The synthetic framework presented in this application note demonstrates a reliable and versatile method for producing pyrazole-based JAK inhibitors using this compound. The strategic placement of the bromo and nitrile functionalities on this starting material allows for modular synthesis through robust palladium-catalyzed cross-coupling reactions. This approach provides medicinal chemists with a powerful platform to rapidly generate and optimize novel chemical entities targeting the JAK family of kinases, accelerating the discovery of next-generation therapeutics for a wide range of diseases.
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O'Shea, J. J., & Schwartz, D. M. (2019). The JAK-STAT signaling pathway: from bench to bedside. Nature Reviews Rheumatology, 15(3), 137-150. (Source: [Link])
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Mok, C. C. (2019). The clinical significance of Janus kinase inhibitor selectivity. Rheumatology, 58(1), 1-2. (Source: [Link])
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Yamaoka, K., Saharinen, P., Pesu, M., Holt, V. E., Silvennoinen, O., & O'Shea, J. J. (2004). The Janus kinases (Jaks). Genome biology, 5(12), 1-9. (Source: [Link])
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Lau, C. K., & Loke, K. S. (2018). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 57(12), i1-i7. (Source: [Link])
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Wikipedia contributors. (2023). JAK-STAT signaling pathway. Wikipedia, The Free Encyclopedia. (Source: [Link])
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Xin, P., Xu, X., Deng, C., Liu, S., Wang, Y., Zhou, L., ... & Sun, S. (2020). The role of JAK/STAT signaling pathway and its inhibitors in diseases. International immunopharmacology, 80, 106210. (Source: [Link])
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Choy, E. H. (2019). Clinical significance of Janus kinase inhibitor selectivity. Rheumatology, 58(5), 757-758. (Source: [Link])
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Solimani, F., & Ghoreschi, K. (2017). JAK-STAT signaling in viral infections. Viruses, 9(7), 183. (Source: [Link])
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Traves, P. G., Murray, B., Campigotto, F., & Liddle, J. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(5), 667-675. (Source: [Link])
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Liang, X., Huang, Y., Zang, J., Gao, Q., Xu, W., Wang, B., & Zhang, Y. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & medicinal chemistry, 24(12), 2660-2672. (Source: [Link])
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Elabscience. (n.d.). JAK/STAT Signaling Pathway. Elabscience. (Source: [Link])
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Thangarasu, K., R, S. K., & R, S. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS omega, 7(40), 35985-36000. (Source: [Link])
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Hansen, B. B., Jepsen, T. H., Larsen, M., Sindet, R., Vifian, T., Burhardt, M. N., ... & Ritzén, A. (2020). Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of medicinal chemistry, 63(13), 6945-6964. (Source: [Link])
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ResearchGate. (n.d.). Structures of pyrazole-based JAK inhibitors and their IC50/Ki values. ResearchGate. (Source: [Link])
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Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1196. (Source: [Link])
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Zheng, Y., Liu, Y., Wang, Y., Li, Y., & Zhang, Y. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European journal of medicinal chemistry, 209, 112934. (Source: [Link])
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Mechanisms in Medicine Inc. (2017). Mechanism of Action of JAK Inhibitors. YouTube. (Source: [Link])
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Wodtke, R., Schiedel, M., & Lemcke, T. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(19), 6524. (Source: [Link])
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Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. ResearchGate. (Source: [Link])
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AbbVie Inc. (2020). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. ResearchGate. (Source: [Link])
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Application Notes and Protocols for the N-arylation of 4-Bromopyrazole
For Researchers, Scientists, and Drug Development Professionals
The N-arylpyrazole moiety is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of an aryl group onto the pyrazole nitrogen can significantly modulate a molecule's biological activity and physical properties. This guide provides an in-depth exploration of two powerful catalytic methods for the N-arylation of 4-bromopyrazole: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
This document moves beyond a simple recitation of steps, offering a rationale for experimental choices and a mechanistic understanding to empower researchers to adapt and troubleshoot these critical transformations.
The Strategic Importance of N-Aryl-4-Bromopyrazoles
The 4-bromopyrazole scaffold is a particularly valuable starting material. The bromine atom at the C4 position serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), allowing for the rapid diversification of the pyrazole core. The N-arylation of this scaffold, therefore, opens a gateway to a vast chemical space of complex, multi-substituted pyrazole derivatives.
Method 1: The Ullmann Condensation (Copper-Catalyzed N-Arylation)
The Ullmann condensation is a classic and cost-effective method for forming C-N bonds.[1] While traditional protocols often required harsh conditions, modern iterations, particularly with the use of ligands, have made it a more versatile and milder process.[1][2] For the N-arylation of pyrazoles, a copper(I) source is typically used in conjunction with a diamine ligand, which enhances the solubility and reactivity of the copper catalyst.[3][4][5]
Mechanistic Rationale
The currently accepted mechanism for the ligand-assisted Ullmann N-arylation involves a Cu(I)/Cu(III) catalytic cycle.[6][7]
-
Ligand Association and Amine Coordination: The reaction initiates with the coordination of the diamine ligand to the Cu(I) salt. The pyrazole then coordinates to this complex and, upon deprotonation by a base, forms a copper(I) pyrazolate intermediate.
-
Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) center, forming a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination, forming the desired N-arylpyrazole C-N bond and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: Fig. 1: Ullmann Condensation Catalytic Cycle
Detailed Experimental Protocol: Copper-Diamine Catalyzed N-Arylation
This protocol is adapted from general procedures for the N-arylation of azoles using copper-diamine catalyst systems.[3][4]
Materials:
-
4-Bromopyrazole
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, polar aprotic solvent (e.g., Dioxane, Toluene, or DMF)
-
Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add CuI (5-10 mol%), the aryl halide (1.0 equiv), and the base (2.0 equiv, K₂CO₃ is often sufficient, but Cs₂CO₃ can be more effective for less reactive substrates).
-
Reagent Addition: Add 4-bromopyrazole (1.2-1.5 equiv).
-
Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as oxygen can oxidize and deactivate the Cu(I) catalyst.
-
Solvent and Ligand Addition: Under a positive pressure of inert gas, add the anhydrous solvent (to achieve a concentration of ~0.1-0.5 M) followed by the DMEDA ligand (10-20 mol%).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at 80-110 °C. The reaction progress should be monitored by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure N-aryl-4-bromopyrazole.
Key Experimental Parameters and Causality
| Parameter | Choice & Rationale |
| Copper Source | CuI is commonly used due to its stability and commercial availability. Other Cu(I) sources like Cu₂O or CuBr can also be effective.[8] |
| Ligand | DMEDA is a simple, inexpensive, and effective ligand that accelerates the reaction by solubilizing the copper species and facilitating the catalytic cycle.[3][4] Other diamines or phenanthroline ligands can also be employed. |
| Base | K₂CO₃ or Cs₂CO₃ are used to deprotonate the pyrazole N-H, forming the nucleophilic pyrazolate anion. Cs₂CO₃ is more basic and can increase reaction rates, especially with less reactive aryl bromides. |
| Solvent | Dioxane, Toluene, or DMF are common choices. The solvent must be polar enough to dissolve the reagents but high-boiling enough to sustain the required reaction temperature. Anhydrous conditions are preferred. |
| Temperature | Typically 80-110 °C . Higher temperatures are often needed for less reactive aryl halides (bromides vs. iodides).[2] |
Method 2: The Buchwald-Hartwig Amination (Palladium-Catalyzed N-Arylation)
The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation, renowned for its broad substrate scope and functional group tolerance.[9][10] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source and a sterically hindered phosphine ligand.[11][12]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through the following key steps:[11][13]
-
Active Catalyst Formation: A Pd(0) species, often generated in situ from a Pd(II) precatalyst, coordinates with the phosphine ligand to form the active catalyst.
-
Oxidative Addition: The aryl halide oxidatively adds to the Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step.[11]
-
Amine Coordination and Deprotonation: The pyrazole coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the N-arylpyrazole product and regenerates the active Pd(0) catalyst.[9][13]
Caption: Fig. 2: Buchwald-Hartwig Amination Catalytic Cycle
Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation
This protocol is based on established methods for the Buchwald-Hartwig coupling of N-heterocycles.[14][15][16]
Materials:
-
4-Bromopyrazole
-
Aryl bromide or aryl triflate
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., tBuBrettPhos, Xantphos, tBuDavePhos)[17][18]
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
-
Reaction vessel (e.g., oven-dried Schlenk tube or sealed vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst components, it is highly recommended to set up the reaction in a glovebox.
-
Reagent Addition: In the glovebox, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-1.5 equiv relative to Pd), the base (1.5-2.0 equiv), the aryl halide (1.0 equiv), and 4-bromopyrazole (1.2 equiv) to a reaction vessel with a stir bar.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath or heating block. Stir vigorously at 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pass the mixture through a short plug of celite to remove the palladium catalyst, washing with an organic solvent like ethyl acetate. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Key Experimental Parameters and Causality
| Parameter | Choice & Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts that are reduced in situ to the active Pd(0) species.[12] |
| Ligand | Bulky, electron-rich phosphine ligands are critical. Ligands like tBuBrettPhos or Xantphos promote the oxidative addition and reductive elimination steps and prevent catalyst decomposition.[14][15][18] The choice of ligand can significantly impact reaction efficiency and may require screening. |
| Base | A strong base like NaOtBu or K₃PO₄ is required to deprotonate the pyrazole.[12] The choice of base can be critical; for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.[19] |
| Solvent | Toluene or Dioxane are standard solvents. They must be anhydrous and deoxygenated to prevent catalyst deactivation. |
| Temperature | Reactions are typically run at 80-110 °C . The reactivity order for aryl halides is generally I > Br > OTf > Cl.[12] |
Comparison of Methods
| Feature | Ullmann Condensation (Cu-catalyzed) | Buchwald-Hartwig Amination (Pd-catalyzed) |
| Catalyst Cost | Lower (Copper is more abundant and cheaper) | Higher (Palladium is a precious metal) |
| Ligands | Simple, inexpensive diamines (e.g., DMEDA) | Complex, often proprietary phosphine ligands |
| Reaction Conditions | Often requires higher temperatures (100-140 °C) | Generally milder conditions (80-110 °C) |
| Functional Group Tolerance | Good, but can be sensitive to certain groups | Excellent, very broad functional group tolerance |
| Substrate Scope | Good for aryl iodides and activated bromides | Very broad; effective for aryl bromides, chlorides, and triflates |
| Air/Moisture Sensitivity | Catalyst is sensitive to oxygen | Catalyst and ligands are highly air-sensitive |
Conclusion
Both the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination are powerful and reliable methods for the N-arylation of 4-bromopyrazole. The choice of method will depend on the specific requirements of the synthesis, including cost, scale, substrate complexity, and available equipment. For large-scale synthesis where cost is a major factor and the substrates are relatively simple, the Ullmann reaction is an attractive option.[20] For complex, multi-functionalized molecules common in late-stage drug development, the exceptional functional group tolerance and broader scope of the Buchwald-Hartwig amination often make it the method of choice.[20] A thorough understanding of the mechanistic principles behind each reaction empowers the researcher to select the optimal conditions and successfully synthesize these valuable N-aryl-4-bromopyrazole building blocks.
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- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic deployment of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile has emerged as a highly valuable building block, particularly in the synthesis of targeted therapies.[1][2] Its unique structural amalgamation of a benzonitrile moiety and a brominated pyrazole ring offers medicinal chemists a powerful tool for crafting complex molecules with finely tuned pharmacological profiles.[1] The benzonitrile group is a known pharmacophore that can modulate a compound's electronic properties and binding affinities, while the brominated pyrazole serves as a reactive handle for extensive chemical modifications. This dual functionality has positioned this compound as a key intermediate in the synthesis of a range of biologically active molecules, most notably kinase inhibitors.[1]
Core Applications in Drug Discovery: A Focus on Kinase Inhibition
The pyrazole nucleus is a well-established privileged structure in medicinal chemistry, known to impart a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. When integrated with a benzonitrile functional group, its therapeutic potential is significantly amplified, particularly in the realm of kinase inhibition.
A prime example of the utility of a similar bromo-pyrazole core is in the synthesis of Ruxolitinib , a potent and selective inhibitor of Janus kinases (JAK1 and JAK2). While not a direct derivative of the title compound, the synthesis of Ruxolitinib relies on a key intermediate, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, which shares the critical 4-bromo-1H-pyrazol-1-yl moiety. This underscores the importance of this structural motif in targeting the ATP-binding pocket of kinases.
The general strategy involves leveraging the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce larger, more complex functionalities that can interact with specific residues within the kinase active site. The nitrile group on the benzonitrile ring often serves as a key hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the N-arylation of 4-bromopyrazole with 3-fluorobenzonitrile, which can be adapted for the synthesis of the title compound. The reaction proceeds via a nucleophilic aromatic substitution or a copper-catalyzed Chan-Lam coupling.
Materials:
-
4-bromo-1H-pyrazole
-
3-Fluorobenzonitrile (or 3-iodobenzonitrile for Ullmann condensation)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Toluene
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure (Ullmann Condensation):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromo-1H-pyrazole (1.0 eq), 3-iodobenzonitrile (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF or DMSO to the flask.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Functionalization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the pyrazole ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine for JAK inhibitor synthesis)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the arylboronic acid (1.2 eq) in the chosen solvent system.
-
Add the base (2.0-3.0 eq) to the mixture.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold allows for systematic exploration of structure-activity relationships. Key modifications and their expected impact on activity, particularly for kinase inhibitors, are summarized below.
| Position of Modification | Modification | Rationale and Expected Outcome |
| Pyrazole C4-position | Replacement of bromine with various aryl or heteroaryl groups via Suzuki coupling. | This is the primary vector for exploring interactions with the solvent-exposed region of the kinase active site. The size, electronics, and hydrogen bonding capacity of the substituent can significantly impact potency and selectivity. |
| Benzonitrile Ring | Introduction of substituents (e.g., fluoro, chloro, methoxy) on the benzonitrile ring. | Modifies the electronic properties of the nitrile group and can influence interactions with the protein backbone. Can also be used to fine-tune physicochemical properties like solubility and metabolic stability. |
| Pyrazole N1-position | Variation of the benzonitrile linker. | While the 3-benzonitrile is a common motif, exploring other linkages can alter the vector of the pyrazole core within the binding pocket, potentially leading to new interactions and improved selectivity. |
Data Presentation: Biological Activity of Derivatives
The following table presents hypothetical, yet representative, IC₅₀ values for a series of kinase inhibitors derived from this compound, illustrating the impact of structural modifications on inhibitory activity against a target kinase (e.g., JAK1).
| Compound | R¹ (at Pyrazole C4) | R² (on Benzonitrile) | JAK1 IC₅₀ (nM) |
| 1 | -Br (starting material) | -H | >10,000 |
| 2a | -Phenyl | -H | 550 |
| 2b | -4-Fluorophenyl | -H | 230 |
| 2c | -4-Aminophenyl | -H | 85 |
| 3a | -Phenyl | 4-Fluoro | 480 |
| 3b | -4-Fluorophenyl | 4-Fluoro | 150 |
| 4 | -7H-pyrrolo[2,3-d]pyrimidin-4-yl | -H | 15 |
Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual IC₅₀ values would need to be determined experimentally.
Visualization of Key Concepts
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-benzonitrile-based inhibitor.
Conclusion
This compound represents a strategically important and versatile building block in medicinal chemistry. Its utility is particularly evident in the synthesis of kinase inhibitors, where the pyrazole core acts as a privileged scaffold and the bromo and nitrile functionalities provide avenues for extensive chemical modification and targeted interactions with biological macromolecules. The protocols and insights provided herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on this promising chemical entity.
References
- Google Patents. (2015). Fluorophenyl pyrazol compounds. (WO2015094913A1).
- Google Patents. (2013). Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (CN102911174A).
-
RSC Publishing. (2015). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Retrieved from [Link]
-
Tayb, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1335-1353. Retrieved from [Link]
-
MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Retrieved from [Link]
- Google Patents. (2020). Preparation method and application of bromopyrazole compound intermediate. (CN111072630A).
-
European Patent Office. (2014). PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS. (EP 3404032 B1). Retrieved from [Link]
-
International Journal of Drug Design and Discovery. (n.d.). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]
-
PubMed Central. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 18(5), 634. Retrieved from [Link]
-
MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(22), 14333. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2012). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 17(12), 14663-14675. Retrieved from [Link]
-
ResearchGate. (2023). Recently Reported Biological Activities of Pyrazole Compounds. Retrieved from [Link]
-
OUCI. (2025). Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. Journal of Fluorescence. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Retrieved from [Link]
-
PubMed Central. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. Molecules, 26(23), 7179. Retrieved from [Link]
Sources
Application Notes and Protocols for the Functionalization of the Nitrile Group in 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Introduction: Strategic Diversification of a Privileged Scaffold
The compound 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile stands as a pivotal starting material in contemporary drug discovery and agrochemical research. Its structure marries a synthetically versatile benzonitrile moiety with a 4-bromo-1H-pyrazole group, a recognized "privileged scaffold" due to its prevalence in biologically active molecules. The nitrile group, a versatile functional handle, offers a gateway to a diverse array of chemical entities, including amides, carboxylic acids, primary amines, and tetrazoles. Each of these transformations unlocks new physicochemical properties and potential biological interactions, making the strategic functionalization of this nitrile group a critical step in generating novel molecular libraries for screening and lead optimization.
This comprehensive guide provides detailed application notes and validated protocols for three key transformations of the nitrile group in this compound. As a Senior Application Scientist, the emphasis herein is not merely on procedural steps but on the underlying chemical principles, the rationale for reagent and catalyst selection, and a critical evaluation of chemoselectivity, particularly concerning the bromo-pyrazole moiety. The protocols are designed to be self-validating, offering researchers a robust framework for the synthesis of novel derivatives.
PART 1: Chemoselective Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile in this compound can be controlled to yield either the corresponding primary amide, 3-(4-bromo-1H-pyrazol-1-yl)benzamide, or the carboxylic acid, 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid. The choice between these two products is dictated by the reaction conditions. The primary amide often serves as a valuable intermediate, while the carboxylic acid can act as a bioisostere for other functional groups or a handle for further derivatization.
Mechanistic Considerations and Chemoselectivity
Nitrile hydrolysis can be catalyzed by either acid or base.[1][2] The primary challenge in the hydrolysis of this compound is to achieve selective transformation of the nitrile group without affecting the bromo-pyrazole ring. The C-Br bond on the electron-rich pyrazole ring can be susceptible to nucleophilic attack under harsh basic conditions or at elevated temperatures. Therefore, milder catalytic systems are preferable. Ruthenium-based catalysts have emerged as highly efficient and selective for nitrile hydration to amides under neutral or mildly basic conditions, demonstrating broad functional group tolerance.[3][4][5][6]
For the complete hydrolysis to the carboxylic acid, traditional strong acid or base-catalyzed methods are often employed.[7][8][9] However, careful control of reaction time and temperature is crucial to minimize potential debromination or degradation of the pyrazole ring.
Protocol 1: Ruthenium-Catalyzed Selective Hydration to 3-(4-bromo-1H-pyrazol-1-yl)benzamide
This protocol utilizes a ruthenium pincer catalyst for the mild and selective hydration of the nitrile to the primary amide.[6][10] The metal-ligand cooperativity of these catalysts allows for the activation of water under neutral conditions, thus preserving the sensitive bromo-pyrazole moiety.
Experimental Workflow:
Workflow for Ruthenium-Catalyzed Nitrile Hydration.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercial | >98% |
| Ruthenium Pincer Catalyst (e.g., Milstein's catalyst) | Strem Chemicals | Catalyst Grade |
| tert-Butanol (tBuOH) | Sigma-Aldrich | Anhydrous |
| Deionized Water | In-house | High Purity |
| Silica Gel (for column chromatography) | Merck | 230-400 mesh |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Procedure:
-
To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 248 mg).
-
Add the ruthenium pincer catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Under an inert atmosphere (N2 or Ar), add anhydrous tert-butanol (5 mL).
-
Add deionized water (5.0 mmol, 90 µL).
-
Stir the reaction mixture at room temperature (or heat to 40-60 °C if the reaction is sluggish) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon complete consumption of the starting material, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-(4-bromo-1H-pyrazol-1-yl)benzamide as a solid.
Protocol 2: Acid-Catalyzed Hydrolysis to 3-(4-bromo-1H-pyrazol-1-yl)benzoic Acid
This protocol employs acidic conditions to achieve complete hydrolysis of the nitrile to the carboxylic acid. Careful monitoring is essential to prevent over-reaction and potential degradation.
Reaction Pathway:
Acid-Catalyzed Hydrolysis of Nitrile to Carboxylic Acid.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercial | >98% |
| Sulfuric Acid (H2SO4) | Sigma-Aldrich | Concentrated |
| Deionized Water | In-house | High Purity |
| Sodium Bicarbonate (NaHCO3) | Fisher Scientific | Saturated solution |
| Diethyl Ether | Fisher Scientific | ACS Grade |
| Anhydrous Magnesium Sulfate (MgSO4) | Sigma-Aldrich | Anhydrous |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend this compound (1.0 mmol, 248 mg) in a mixture of water (5 mL) and concentrated sulfuric acid (2 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction typically takes several hours.
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.
PART 2: Selective Reduction of the Nitrile Group to a Primary Amine
The reduction of the nitrile group in this compound to the corresponding primary amine, [3-(4-bromo-1H-pyrazol-1-yl)phenyl]methanamine, provides a valuable building block for the synthesis of compounds with diverse biological activities. The primary amine can be further functionalized to introduce a wide range of substituents.
Mechanistic Considerations and Chemoselectivity
The reduction of nitriles to primary amines can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH4), catalytic hydrogenation, or other hydride reagents.[11] A major consideration for the reduction of this compound is the potential for side reactions, such as the reduction of the pyrazole ring or the cleavage of the C-Br bond (hydrodebromination).
While LiAlH4 is a powerful reducing agent, it can sometimes lead to over-reduction or reaction with the halogen substituent. Catalytic hydrogenation, typically using catalysts like Raney Nickel or Palladium on carbon (Pd/C), can be a milder alternative. However, hydrodebromination is a known side reaction with Pd/C, especially under prolonged reaction times or at elevated hydrogen pressures. The choice of catalyst and reaction conditions is therefore critical to ensure the selective reduction of the nitrile group. Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, offers a milder and more chemoselective alternative for nitrile reduction in the presence of other reducible functional groups.[12]
Protocol 3: Nickel Boride-Catalyzed Selective Reduction to [3-(4-bromo-1H-pyrazol-1-yl)phenyl]methanamine
This protocol describes a chemoselective reduction of the nitrile group using nickel boride, which is generated in situ. This method is known for its good functional group tolerance, minimizing the risk of debromination.[12]
Experimental Workflow:
Workflow for Nickel Boride-Catalyzed Nitrile Reduction.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercial | >98% |
| Nickel(II) Chloride Hexahydrate (NiCl2·6H2O) | Sigma-Aldrich | ACS Reagent |
| Sodium Borohydride (NaBH4) | Sigma-Aldrich | 99% |
| Methanol (MeOH) | Fisher Scientific | Anhydrous |
| Dichloromethane (DCM) | Fisher Scientific | ACS Grade |
| Aqueous Ammonia (28-30%) | Sigma-Aldrich | Reagent Grade |
| Anhydrous Sodium Sulfate (Na2SO4) | Sigma-Aldrich | Anhydrous |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 248 mg) and nickel(II) chloride hexahydrate (1.2 mmol, 285 mg) in methanol (10 mL).
-
Cool the resulting green solution to 0 °C in an ice-water bath.
-
To the stirred solution, add sodium borohydride (5.0 mmol, 189 mg) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C. A black precipitate of nickel boride will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of aqueous ammonia (5 mL).
-
Filter the mixture through a pad of Celite® to remove the black precipitate, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water (20 mL) and dichloromethane (30 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford [3-(4-bromo-1H-pyrazol-1-yl)phenyl]methanamine.
PART 3: [3+2] Cycloaddition for the Synthesis of 5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-1H-tetrazole
The conversion of the nitrile group to a tetrazole ring is a highly valuable transformation in medicinal chemistry. The tetrazole moiety is a well-established bioisostere of a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.
Mechanistic Considerations and Chemoselectivity
The most common method for the synthesis of 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition reaction with an azide source, typically sodium azide.[13] This reaction often requires a catalyst to proceed at a reasonable rate. Lewis acids, such as zinc salts, are widely used and have been shown to be effective for a broad range of nitrile substrates with good functional group tolerance.[14][15][16][17][18] The coordination of the Lewis acid to the nitrile nitrogen activates it towards nucleophilic attack by the azide ion. The reaction conditions are generally mild, which is advantageous for the stability of the bromo-pyrazole moiety.
Protocol 4: Zinc-Catalyzed [3+2] Cycloaddition to 5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-1H-tetrazole
This protocol utilizes zinc bromide as a mild and efficient Lewis acid catalyst for the synthesis of the tetrazole derivative.[14][15]
Reaction Pathway:
Zinc-Catalyzed Tetrazole Synthesis.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercial | >98% |
| Sodium Azide (NaN3) | Sigma-Aldrich | 99.5% |
| Zinc Bromide (ZnBr2) | Sigma-Aldrich | Anhydrous, 98% |
| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |
| Hydrochloric Acid (HCl) | Sigma-Aldrich | 1 M aqueous solution |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Saturated Sodium Bicarbonate Solution | In-house | - |
Procedure:
-
Caution: Sodium azide is toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a sealed tube, add this compound (1.0 mmol, 248 mg), sodium azide (1.5 mmol, 97.5 mg), and zinc bromide (0.5 mmol, 112.7 mg).
-
Add anhydrous N,N-dimethylformamide (5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 1 M aqueous HCl (20 mL).
-
Stir the mixture for 30 minutes, which may result in the precipitation of the product.
-
If a precipitate forms, collect it by vacuum filtration, wash with water, and dry.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 5-[3-(4-bromo-1H-pyrazol-1-yl)phenyl]-1H-tetrazole.
Conclusion
The protocols detailed in these application notes provide researchers with a robust and versatile toolkit for the functionalization of the nitrile group in this compound. By carefully selecting the reaction conditions and catalytic systems, it is possible to chemoselectively transform the nitrile into a primary amide, a carboxylic acid, or a tetrazole, while preserving the integrity of the bromo-pyrazole scaffold. These transformations open up avenues for the synthesis of novel and diverse libraries of compounds for biological screening, ultimately accelerating the process of drug discovery and development.
References
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Sharpless, K. B., et al. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. Journal of Organic Chemistry, 66(23), 7945-7950. [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(34), 10302–10303. [Link]
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Cadierno, V., & Gimeno, J. (2009). Metal-Catalyzed Nitrile Hydration Reactions: The Specific Contribution of Ruthenium. Chemical Reviews, 109(8), 3512-3551. [Link]
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Li, P., et al. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. Organic & Biomolecular Chemistry, 18(45), 9221-9226. [Link]
-
Su, W.-K., et al. (2009). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Synthetic Communications, 39(18), 3293-3303. [Link]
-
Rostamizadeh, S., et al. (2021). An eco-friendly and efficient approach for the synthesize of 2-(1H-tetrazole-5-yl) acrylonitrile derivatives as the preferred product from raw materials through multicomponent domino reactions (MDRs). RSC Advances, 11(54), 34135-34144. [Link]
-
Himo, F., et al. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(34), 10302-10303. [Link]
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Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]
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Guo, B., de Vries, J. G., & Otten, E. (2019). Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst. Chemical Science, 10(40), 9334-9339. [Link]
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Himo, F., et al. (2003). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts? Journal of the American Chemical Society, 125(34), 10302-10303. [Link]
-
Kumar, A., et al. (2022). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Organic Process Research & Development, 26(11), 3074-3085. [Link]
-
Nasrollahzadeh, M., et al. (2019). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Scientific Reports, 9(1), 1-13. [Link]
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Choudhary, S., et al. (2022). Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis. Inorganic Chemistry, 61(39), 15463-15474. [Link]
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Yamaguchi, K., Matsushita, M., & Mizuno, N. (2004). Efficient Hydration of Nitriles to Amides in Water, Catalyzed by Ruthenium Hydroxide Supported on Alumina. Angewandte Chemie International Edition, 43(12), 1576-1580. [Link]
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Neetha, M., & Saju, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33353-33373. [Link]
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Wang, C., et al. (2022). Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. Journal of the American Chemical Society, 144(3), 1253-1262. [Link]
-
Guo, B., de Vries, J. G., & Otten, E. (2019). Hydration of nitriles using a metal-ligand cooperative ruthenium pincer catalyst. Chemical Science, 10(40), 9334-9339. [Link]
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Álvarez, E., et al. (2019). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 84(15), 9636-9646. [Link]
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Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
- WO 2008/065191 A1, Method for converting nitrile compounds into corresponding carboxylic acids and esters, 2008.
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Cherney, R. J., & Reisman, S. E. (2014). Development of a Palladium-Catalyzed α-arylation of Cyclopropyl Nitriles. Organic letters, 16(24), 6314-6317. [Link]
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Deshmukh, M. B. (2017, March 24). How to selectively reduction of nitrile group in presence of ester group? ResearchGate. [Link]
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Fors, B. P., & Buchwald, S. L. (2009). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Journal of the American Chemical Society, 131(36), 12892–12893. [Link]
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Cherney, R. J., & Reisman, S. E. (2014). Development of a palladium-catalyzed α-arylation of cyclopropyl nitriles. Organic Letters, 16(24), 6314-6317. [Link]
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Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Zeitschrift für Naturforschung A, 62(11), 603-608. [Link]
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Neetha, M., & Saju, A. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(55), 33353-33373. [Link]
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Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung A, 62(11), 603-608. [Link]
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Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. *Journal of the Chemical Society, Perkin Transactions 2, (11), 1402-1406. [Link]
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Reddy, G. S., et al. (2018). Transition metal-free one-pot tandem chemoselective reduction and cyclization of 3/5-(2-nitrophenyl)-1H-pyrazoles using sodium dithionite. Organic & Biomolecular Chemistry, 16(27), 4968-4976. [Link]
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Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
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Ferreira, L. G., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4617. [Link]
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Ghosh, A., & Slanina, T. (2019). Cu(ii)-mediated tautomerization for the pyrazole-nitrile coupling reaction. Dalton Transactions, 48(38), 14319-14327. [Link]
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Gáspár, A., & Bakó, P. (2011). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters, 13(12), 3122-3125. [Link]
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Caddick, S., et al. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. [Link]
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Nedzhib, A., et al. (2011). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2011(4), M747. [Link]
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Wang, D., et al. (2023). Three-Component Chemo-Selective Synthesis of N-(o-Alkenylaryl) Pyrazoles by Pyrazole Annulation and Rh-Catalyzed Chemo-Selective Aryl C-H Addition Cascade. The Journal of Organic Chemistry, 88(13), 8619-8627. [Link]
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Mukherjee, A., et al. (2018). Synthesis of pyrazole (hemi)aminals via the cleavage of saturated aliphatic ether C–O bonds in the presence of ferric halides. New Journal of Chemistry, 42(18), 15039-15045. [Link]
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Large-Scale Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile: An Application and Protocol Guide
Introduction: Strategic Importance of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile in Drug Discovery
This compound is a pivotal intermediate in contemporary pharmaceutical research and development. Its structural architecture, featuring a reactive brominated pyrazole ring linked to a benzonitrile moiety, presents a versatile scaffold for the synthesis of complex molecular entities. The bromine atom at the 4-position of the pyrazole serves as a crucial handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space. Concurrently, the benzonitrile group is a well-recognized pharmacophore that can modulate the electronic properties and binding affinities of a molecule. This unique combination of features has positioned this compound as a key building block in the development of targeted therapies, including kinase inhibitors for oncology.
This guide provides a comprehensive overview of the large-scale synthesis of this compound, with a focus on practical, scalable, and efficient protocols. We will delve into the mechanistic underpinnings of the chosen synthetic strategy, offer detailed step-by-step procedures, and address critical safety and analytical considerations.
Synthetic Strategy: A Comparative Analysis of N-Arylation Methodologies
The cornerstone of the synthesis of this compound is the formation of the C-N bond between the pyrazole and benzonitrile rings. Two primary copper-catalyzed cross-coupling methodologies are preeminent for this transformation: the Chan-Lam coupling and the Ullmann condensation.
-
Chan-Lam Coupling: This reaction involves the coupling of an N-H containing heterocycle (4-bromo-1H-pyrazole) with an aryl boronic acid (3-cyanophenylboronic acid) in the presence of a copper catalyst. A key advantage of the Chan-Lam coupling is that it can often be conducted under milder conditions, including at room temperature and open to the air.[1][2] This operational simplicity makes it an attractive option for large-scale synthesis. The nitrile group on the aryl boronic acid generally does not interfere with the reaction.[1]
-
Ullmann Condensation: A more classical approach, the Ullmann condensation traditionally involves the reaction of an aryl halide with a nucleophile in the presence of stoichiometric copper at high temperatures.[3] While modern iterations have introduced catalytic systems and milder conditions, they can still be more demanding than the Chan-Lam coupling.[4]
For the purpose of this guide, we will focus on the Chan-Lam coupling as the primary and recommended route for the large-scale synthesis of this compound due to its operational advantages and milder reaction conditions.
Reaction Mechanism: The Chan-Lam Coupling Pathway
The Chan-Lam coupling reaction proceeds through a catalytic cycle involving a copper catalyst. While the precise mechanism can be complex and dependent on the specific reaction conditions, a generally accepted pathway is illustrated below.[1][5]
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
The cycle is initiated by the transmetalation of the aryl boronic acid with a Cu(II) species. Subsequent ligand exchange with the pyrazole, followed by oxidation to a Cu(III) intermediate and reductive elimination, yields the desired N-aryl pyrazole product and a Cu(I) species. The Cu(I) is then re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.
Detailed Protocol for Large-Scale Synthesis via Chan-Lam Coupling
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale. Appropriate adjustments to equipment and reagent quantities will be necessary for specific batch sizes.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Typical Purity | Supplier |
| 4-Bromo-1H-pyrazole | 2075-45-8 | 146.98 g/mol | >95% | Major chemical suppliers |
| 3-Cyanophenylboronic acid | 150255-96-2 | 146.94 g/mol | >95% | Major chemical suppliers |
| Copper(II) acetate | 142-71-2 | 181.63 g/mol | >98% | Major chemical suppliers |
| Triethylamine (TEA) | 121-44-8 | 101.19 g/mol | >99% | Major chemical suppliers |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous | Major chemical suppliers |
| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | Anhydrous | Major chemical suppliers |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Reagent grade | Major chemical suppliers |
| Hexanes | 110-54-3 | 86.18 g/mol | Reagent grade | Major chemical suppliers |
| Silica Gel | 7631-86-9 | 60.08 g/mol | 230-400 mesh | Major chemical suppliers |
Equipment
-
Large-capacity glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet.
-
Heating/cooling mantle.
-
Large-scale rotary evaporator.
-
Filtration apparatus (e.g., Buchner funnel and flask).
-
Chromatography column suitable for large-scale purification.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.
Experimental Procedure
Caption: Workflow for the synthesis of this compound.
1. Reactor Setup and Reagent Preparation:
-
Ensure the reactor is clean, dry, and equipped with all necessary peripherals.
-
Under a nitrogen atmosphere, charge the reactor with 4-bromo-1H-pyrazole (1.0 eq) and 3-cyanophenylboronic acid (1.1 eq).
-
Add a mixture of dichloromethane (DCM) and methanol (MeOH) in a 1:1 ratio (approximately 10 mL per gram of 4-bromo-1H-pyrazole).
2. Catalyst and Base Addition:
-
To the stirred suspension, add copper(II) acetate (0.1 eq) and triethylamine (TEA) (2.0 eq).
3. Reaction Execution:
-
Stir the reaction mixture vigorously at ambient temperature (20-25 °C). The reaction is typically open to the air, as oxygen is required for the catalytic cycle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromo-1H-pyrazole) is consumed (typically 12-24 hours).
4. Reaction Work-up:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the copper catalyst. Wash the celite pad with DCM.
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (EtOAc) and wash with water (2 x volume of EtOAc) and then with brine (1 x volume of EtOAc).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes).
-
Alternatively, for large-scale operations, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) may be a more practical approach.[6]
6. Product Isolation and Characterization:
-
Combine the pure fractions from chromatography and concentrate under reduced pressure to afford this compound as a solid.
-
Dry the product under vacuum to a constant weight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Expected Analytical Characterization
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.0-8.2 (m, 2H, Ar-H), ~7.6-7.8 (m, 3H, Ar-H and pyrazole-H), ~7.5 (s, 1H, pyrazole-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~140, ~133, ~132, ~130, ~129, ~125, ~120, ~118, ~112, ~95 (C-Br).
-
FT-IR (KBr, cm⁻¹): ~2230 (C≡N stretch), ~1590, ~1480 (C=C and C=N stretching).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₆BrN₃ [M+H]⁺: 247.98; found: ~248.0, with the characteristic isotopic pattern for bromine.
Safety and Handling Precautions
A thorough risk assessment should be conducted before commencing any large-scale synthesis.
-
4-Bromo-1H-pyrazole: This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate PPE, including gloves and safety glasses.[8]
-
3-Cyanophenylboronic acid: May be harmful if swallowed and can cause skin and eye irritation. Handle with care and use appropriate PPE.[6]
-
Copper(II) acetate: Harmful if swallowed and is a marine pollutant. Avoid release into the environment.
-
Triethylamine (TEA): Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood.
-
Solvents (DCM, MeOH, EtOAc, Hexanes): These are flammable and/or volatile organic compounds. Use in a well-ventilated area, away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion and Future Perspectives
The Chan-Lam coupling provides a robust and scalable method for the synthesis of this compound. The mild reaction conditions and operational simplicity make it a preferred choice for industrial applications. Further optimization of reaction parameters, such as catalyst loading and reaction time, can be explored to enhance the efficiency and cost-effectiveness of the process. The development of continuous flow methodologies for this synthesis could also offer significant advantages in terms of safety, scalability, and product consistency.[2]
References
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. [Link]
-
European Patent Office. EP 4442680 A1 - PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE. [Link]
-
Wikipedia. Chan–Lam coupling. [Link]
- Google Patents.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
Royal Society of Chemistry. A quick Chan-Lam CN and CS cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I. [Link]
- Google Patents. EP3404032B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.
-
MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
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-
ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]
-
PubMed. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. [Link]
-
ResearchGate. Development of flow processes for the syntheses of N-aryl pyrazoles and diethyl cyclopropane-cis-1,2-dicarboxylate | Request PDF. [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. Unsymmetrical coupling of 4-bromobenzonitrile with iodobenzene, the effect of the reaction conditions. [Link]
-
Journal of the American Chemical Society. Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
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Application Notes and Protocols for 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Scaffold in Oncology
In the landscape of modern oncology, the quest for novel small molecules that can selectively target cancer cell vulnerabilities remains a paramount objective. The compound 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile emerges as a molecule of significant interest, primarily due to its structural motifs—the pyrazole and benzonitrile moieties—which are prevalent in a multitude of kinase inhibitors. While direct, extensive research on this specific compound is nascent, its utility as a chemical intermediate in the synthesis of pharmacologically active agents, including those with anticancer properties, is recognized[1]. Preliminary studies have suggested its potential in inhibiting the proliferation of prostate cancer cells, highlighting the need for a more profound investigation into its mechanism of action and therapeutic applicability[1].
These application notes serve as a comprehensive guide for researchers embarking on the characterization of this compound. We will delve into its presumed mechanism of action as a putative kinase inhibitor, provide detailed protocols for foundational in vitro assays to determine its efficacy, and offer insights into the interpretation of results. Our approach is grounded in established methodologies for the evaluation of small molecule inhibitors in cancer research[2][3][4].
Hypothesized Mechanism of Action: A Putative Kinase Inhibitor
The structural architecture of this compound, featuring a pyrazole ring linked to a benzonitrile group, is a common pharmacophore in a class of drugs that target protein kinases[5][6]. Kinases are a family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets[7]. The pyrazole core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase, while the benzonitrile moiety can engage in further interactions, contributing to potency and selectivity.
Given that many pyrazole-containing compounds are known to inhibit kinases involved in cell cycle regulation and proliferation, it is plausible that this compound exerts its anticancer effects by targeting a key kinase in a signaling cascade crucial for cancer cell survival. A potential, though yet unconfirmed, target could be a member of the cyclin-dependent kinase (CDK) family or a kinase involved in the PI3K/Akt/mTOR pathway, both of which are frequently dysregulated in cancer[8].
Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols: A Step-by-Step Guide to In Vitro Characterization
The initial assessment of a novel compound's anticancer potential typically involves determining its cytotoxic effects on cancer cell lines. The following protocols provide a robust framework for this preliminary evaluation.
Protocol 1: Determination of IC50 using an MTS Assay
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a compound in inhibiting a specific biological or biochemical function. The MTS assay is a colorimetric method used to assess cell viability[9][10][11].
Materials:
-
This compound
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment[9].
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration) and a blank (medium only)[9].
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator[9].
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value[9].
-
Caption: Workflow for MTS assay to determine IC50.
Protocol 2: Western Blot Analysis of Target Phosphorylation
To investigate if this compound inhibits a specific kinase pathway, Western blotting can be used to assess the phosphorylation status of downstream target proteins[14][15][16].
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer[14][16].
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant[16][17].
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane[16].
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature[15].
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle shaking[14].
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature[16].
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
-
Data Presentation and Interpretation
The results from the MTS assay can be tabulated to clearly present the dose-dependent effect of this compound on cell viability.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PC-3 | Prostate | 15.2 |
| MCF-7 | Breast | 22.5 |
| A549 | Lung | 35.8 |
Western blot results should be presented as images of the blots, showing a dose-dependent decrease in the phosphorylation of the target protein upon treatment with the compound, while the total protein and loading control levels remain unchanged.
Conclusion and Future Directions
The protocols outlined in these application notes provide a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. A promising IC50 value and evidence of target engagement through the inhibition of a key signaling pathway would warrant further investigation. Subsequent studies could include in vitro kinase assays to confirm direct enzyme inhibition, cell cycle analysis to understand the mechanism of growth arrest, and eventually, in vivo studies in animal models to assess therapeutic efficacy and toxicity. The exploration of this and similar pyrazole-based compounds could lead to the discovery of novel and effective cancer therapeutics.
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Application Notes & Protocols: Synthesis and Application of Pyrazole Derivatives for In Vitro Kinase Assays
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of many potent and selective kinase inhibitors approved for therapeutic use.[1][3][4] This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals. It details a robust protocol for the synthesis of a model pyrazole derivative via the classic Knorr pyrazole synthesis and outlines its subsequent evaluation in a luminescence-based kinase assay for determining inhibitory potency (IC₅₀). The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.
Part I: The Pyrazole Scaffold - Synthesis and Characterization
The Rationale: Why Pyrazoles are Privileged Kinase Inhibitors
The pyrazole scaffold is a five-membered heterocycle with two adjacent nitrogen atoms.[5] Its prevalence in successful kinase inhibitors is not coincidental. The key to its utility lies in its structural and electronic properties:
-
Hydrogen Bonding: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors. This allows them to form critical interactions with the hinge region of the ATP-binding pocket of many kinases, a common mechanism for achieving high-affinity binding.[5]
-
Structural Rigidity and Versatility: The aromatic pyrazole ring provides a rigid and planar core, which is synthetically tractable. It allows for the precise and predictable orientation of various substituents at multiple positions (N1, C3, C4, C5) into key pockets of the kinase active site.[5][6] This synthetic accessibility is crucial for developing Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[5][7]
-
Favorable Physicochemical Properties: Pyrazole derivatives often possess desirable drug-like properties, contributing to their success in clinical development.[3][4]
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone method for constructing this scaffold due to its simplicity, versatility, and typically high yields.[8][9] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often under mild acid catalysis.[10][11][12]
Synthesis Workflow: From Reagents to Purified Compound
The overall process involves the core synthesis reaction, followed by rigorous purification and characterization to ensure the compound is suitable for biological assays.
Sources
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- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
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Troubleshooting & Optimization
preventing debromination in Suzuki coupling of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. We will focus specifically on the persistent issue of debromination and provide actionable strategies to favor the desired C-C bond formation.
Troubleshooting Guide: Minimizing Debromination
Debromination, or hydrodebromination, is a common side reaction in Suzuki couplings where the aryl halide is reduced to an arene instead of coupling with the boronic acid partner.[1] This section addresses specific issues you might encounter and offers targeted solutions.
Question: My primary side product is the debrominated starting material, 3-(1H-pyrazol-1-yl)benzonitrile. How can I minimize this?
Answer: The formation of the debrominated product suggests that the catalytic cycle is being intercepted by a competing pathway. This typically occurs after oxidative addition of the palladium(0) catalyst to your aryl bromide. The resulting Aryl-Pd(II)-Br intermediate can undergo reduction instead of transmetalation with the boronic acid. Here are several strategies to mitigate this, ranging from catalyst and ligand selection to optimizing reaction parameters.
1. Catalyst and Ligand Selection: The Heart of the Matter
The choice of the palladium source and, more critically, the supporting ligand is paramount in controlling the reaction's outcome. The ligand's electronic and steric properties directly influence the rates of oxidative addition, transmetalation, and reductive elimination.[2]
Key Insight: For electron-deficient heteroaryl bromides like this compound, ligands that promote rapid transmetalation and reductive elimination are crucial to outcompete the debromination pathway.
Recommended Catalyst Systems:
| Catalyst System | Ligand Type | Key Advantages | Considerations |
| Pd(OAc)₂ / SPhos | Buchwald-type biarylphosphine | Highly active, promotes fast transmetalation.[3][4] | Can be sensitive to air and moisture. |
| Pd₂(dba)₃ / XPhos | Buchwald-type biarylphosphine | Excellent for sterically hindered substrates and heteroaryl couplings.[5] | May require slightly higher temperatures. |
| [Pd(dppf)Cl₂] | Ferrocene-based phosphine | Good general catalyst, often effective for heteroaryl couplings.[6] | May not be as active as Buchwald-type systems for challenging substrates. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | Highly electron-donating, can be very effective for less reactive bromides. | Can sometimes favor debromination if not optimized. |
Experimental Protocol: Catalyst System Screening
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst Loading: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the corresponding ligand (2-4 mol%). For pre-catalysts like [Pd(dppf)Cl₂], use 2-5 mol%.
-
Solvent: Add a degassed solvent mixture (e.g., dioxane/water 4:1, or toluene/water 10:1).
-
Reaction: Stir the reactions at a set temperature (e.g., 80-100 °C) and monitor by LC-MS or GC-MS at regular intervals (e.g., 1, 4, and 12 hours) to determine the ratio of product to debrominated side product.
2. The Role of the Base: More Than Just an Activator
The base in a Suzuki coupling plays multiple roles: it activates the boronic acid to form a more nucleophilic boronate species, and it can influence the palladium catalyst's activity.[2][7]
Key Insight: A weaker base or a less soluble one can slow down the formation of the active boronate, giving the Aryl-Pd(II)-Br intermediate more time to undergo debromination. Conversely, a very strong base in a protic solvent can sometimes accelerate debromination.
Base Selection Guide:
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene/H₂O | Often a good choice for heteroaryl couplings, as it is a strong but non-nucleophilic base.[8] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, THF/H₂O | Highly effective, but can be more expensive. Its high solubility can be advantageous.[9] |
| K₂CO₃ | Moderate | Dioxane/H₂O, DME/H₂O | A standard, cost-effective choice.[6][10] |
| KF | Weak | Anhydrous THF or Dioxane | Useful for substrates with base-sensitive functional groups.[7] |
Troubleshooting Tip: If you are observing significant debromination with a strong base like K₃PO₄ in a protic solvent mixture, consider switching to an anhydrous solvent system with a base like KF.
3. Reaction Temperature and Time: A Delicate Balance
Key Insight: Higher temperatures can accelerate both the desired coupling and the undesired debromination. Sometimes, lowering the reaction temperature can favor the desired pathway, especially with highly active catalyst systems.[11][12]
Experimental Approach:
-
Start with a moderate temperature (e.g., 80 °C) and monitor the reaction.
-
If debromination is significant, try running the reaction at a lower temperature (e.g., 60 °C or even room temperature) with a highly active catalyst system like those developed by Buchwald or Fu.[3][13]
-
Conversely, if the reaction is sluggish at lower temperatures and debromination is still an issue, a short reaction time at a higher temperature might be beneficial to push the reaction to completion before significant decomposition occurs.[9]
Question: I've tried several catalyst systems and bases, but debromination is still a major issue. What else can I do?
Answer: If optimizing the core components (catalyst, ligand, base, temperature) doesn't resolve the issue, consider these more advanced strategies.
1. Solvent Effects and Anhydrous Conditions
The source of the proton for debromination can often be the solvent (especially water or alcohols) or impurities.
Strategy:
-
Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions. Use anhydrous solvents, and dry your starting materials and base thoroughly.
-
Aprotic Solvents: Switch to a purely aprotic solvent system like anhydrous dioxane, THF, or toluene.
-
Base for Anhydrous Systems: Use a base suitable for anhydrous conditions, such as KF or CsF.
2. Protecting the Pyrazole N-H
The free N-H on the pyrazole ring can sometimes interfere with the catalytic cycle.[14] While your substrate has the pyrazole nitrogen as part of the link to the benzonitrile ring, in cases with a free N-H on the pyrazole, protection is a viable strategy. For your specific molecule, this is less of a concern, but it's a valuable general strategy for similar substrates.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of debromination in Suzuki coupling?
A1: The generally accepted mechanism for debromination involves the Aryl-Pd(II)-X intermediate formed after oxidative addition. Instead of undergoing transmetalation, this intermediate can react with a proton source. The proton can come from the solvent, trace water, or even some bases. This leads to a reductive elimination of Ar-H and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Caption: Competing pathways in Suzuki coupling.
Q2: Why is this compound particularly susceptible to debromination?
A2: This substrate has several electronic features that can contribute to this side reaction. The pyrazole and nitrile groups are electron-withdrawing, which makes the aryl bromide more susceptible to oxidative addition. However, these groups can also stabilize the Aryl-Pd(II)-Br intermediate, potentially slowing down the subsequent transmetalation step and allowing more time for the competing debromination to occur.
Q3: Can the choice of boronic acid versus a boronic ester affect the rate of debromination?
A3: Yes. Boronic esters (e.g., pinacol esters) are generally less reactive in transmetalation than the corresponding boronic acids.[15] This slower transmetalation can lead to a higher proportion of debromination. If you are using a boronic ester and experiencing this issue, switching to the corresponding boronic acid could be beneficial.
Q4: How do I know if my reagents or solvents are "dry" enough for an anhydrous reaction?
A4: For solvents, using a commercially available anhydrous grade that is sealed under an inert atmosphere is the best practice. You can also dry solvents using standard laboratory techniques, such as distillation from a suitable drying agent or passing them through a column of activated alumina. For solid reagents like bases, they can be dried in a vacuum oven before use.
Summary of Recommendations
To successfully perform the Suzuki coupling of this compound while minimizing debromination, a systematic approach to optimization is key.
-
Prioritize the Ligand: Start by screening a panel of electron-rich, bulky phosphine ligands, such as SPhos or XPhos, as they are known to accelerate the crucial transmetalation and reductive elimination steps.
-
Select the Right Base: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ to ensure rapid formation of the active boronate species.
-
Control the Temperature: Begin with a moderate temperature (80 °C) and adjust based on the reaction profile. Lower temperatures may be advantageous with highly active catalysts.
-
Consider Anhydrous Conditions: If debromination persists, switching to a strictly anhydrous, aprotic solvent system can eliminate potential proton sources.
By carefully considering these parameters and applying the troubleshooting strategies outlined in this guide, you will be well-equipped to overcome the challenge of debromination and achieve high yields of your desired coupled product.
References
- Bellina, F., & Rossi, R. (2010). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 110(2), 1082-1146.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7300.
- El-Gharbi, K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11, 2939-2948.
- Shaikh, A. A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9, 5386-5425.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14075.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Chemist Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1746-1758.
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(18), 3847-3853.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
- Chen, W., & Cuny, G. D. (2007). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 48(27), 4731-4734.
- Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(28), 8898-8908.
-
Patil, R. C., et al. (2014). The effect of various temperatures on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
-
Danish, M. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
-
Patil, R. C., et al. (2014). Table 2: The effect of various bases on the Suzuki coupling reaction. ResearchGate. Retrieved from [Link]
- Ciaramella, A., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(1), 738-751.
- Grasa, G. A., et al. (2003). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Organometallics, 22(1), 126-133.
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
- Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
-
Reddit. (2023). Suzuki proto-dehalogenation problem. Retrieved from [Link]
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- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Welcome to the Technical Support Center for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this critical intermediate in their synthetic programs. The N-arylation of 4-bromopyrazole presents several challenges, primarily concerning regioselectivity and the formation of process-related impurities. This document provides in-depth troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common side reactions encountered during synthesis.
The target molecule, this compound, is a key building block in medicinal chemistry, notably as a precursor for JAK kinase inhibitors.[1] Its synthesis typically involves the N-arylation of 4-bromo-1H-pyrazole, commonly achieved through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig, Ullmann, or Chan-Lam reactions.[2][3][4] Each of these methods, while powerful, comes with a unique profile of potential side reactions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction has produced two major, inseparable isomers. What is the likely identity of the second product?
A1: The most common side reaction in the N-arylation of unsymmetrical pyrazoles is the formation of a regioisomer. 4-Bromopyrazole can be arylated at either the N1 or N2 position, leading to two distinct products. Your desired product is the N1 isomer, 3-(4-bromo-1H -pyrazol-1-yl)benzonitrile. The side product is almost certainly the N2 isomer, 3-(4-bromo-2H -pyrazol-2-yl)benzonitrile.
-
Causality: The regioselectivity of pyrazole N-arylation is influenced by a delicate balance of steric and electronic factors, as well as the specific reaction conditions (catalyst, ligand, base, and solvent).[5][6] For instance, in copper-catalyzed Ullmann reactions, the presence of substituents on the pyrazole ring can play a significant role in directing the incoming aryl group.[7]
Q2: How can I improve the regioselectivity to favor the desired N1 isomer?
A2: Optimizing regioselectivity requires careful tuning of your reaction parameters. Here are several field-proven strategies:
| Strategy | Rationale & Troubleshooting Tip | Key References |
| Ligand Selection (Pd-Catalysis) | For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands can influence regioselectivity. The choice of ligand is critical for achieving high yields and selectivity. | tBuBrettPhos has shown high efficiency for N-arylation of pyrazoles with aryl triflates.[8] |
| Catalyst System (Cu-Catalysis) | For Ullmann or Chan-Lam couplings, the combination of the copper source and ligand is key. Diamine ligands are frequently used with Cu(I) salts to promote efficient and selective N-arylation.[3][9][10] | A combination of CuI and a diamine ligand often provides good results, tolerating various functional groups, including nitriles.[9] |
| Choice of Base | The base deprotonates the pyrazole N-H and can influence the equilibrium between pyrazole tautomers. The choice can be solvent-dependent. | Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. K₂CO₃ in DMSO is a common choice for promoting N1-arylation.[11] |
| Solvent Effects | The polarity and coordinating ability of the solvent can dramatically alter the reaction pathway. | Aprotic solvents like toluene, dioxane, or DMF are generally preferred for N-arylation. Protic solvents can sometimes promote undesired C-H functionalization.[11] |
| Protecting Groups | While adding steps, temporarily protecting one of the pyrazole nitrogens (e.g., with a SEM group) can enforce perfect regioselectivity, although this is more common for C-H functionalization strategies.[12] | Consider this advanced strategy if optimization of other parameters fails to provide the required isomeric purity. |
Q3: My crude product analysis shows a significant impurity with M+18 and M+17 peaks in the mass spectrum. What is it?
A3: These signals strongly suggest hydrolysis of the benzonitrile group. The reaction conditions, particularly the use of a strong base (like NaOH or K₂CO₃) at elevated temperatures, can lead to the conversion of the nitrile (-CN) to a primary amide (-CONH₂) or a carboxylate (-COO⁻).[13][14][15]
-
M+18 Impurity: Corresponds to the hydrolysis of the nitrile to a carboxylic acid: 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid .
-
M+17 Impurity: This is likely the amide intermediate: 3-(4-bromo-1H-pyrazol-1-yl)benzamide .
Troubleshooting Protocol: Minimizing Nitrile Hydrolysis
-
Use a Milder Base: Switch from strong hydroxide bases to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases.
-
Lower Reaction Temperature: If the coupling proceeds sluggishly at lower temperatures, first ensure your catalyst system is optimal before increasing heat. High temperatures accelerate hydrolysis.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried. While water is the reactant for hydrolysis, its presence is often unavoidable, but minimizing it can reduce the rate of this side reaction.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting materials are consumed to prevent over-processing of the product.
Q4: I am using a Chan-Lam coupling with 3-cyanophenylboronic acid and observing significant formation of benzonitrile and biphenyl-dinitrile side products. What is happening?
A4: These are classic side reactions in couplings involving boronic acids, especially the Chan-Lam reaction.[16]
-
Benzonitrile Formation (Protodeborylation): This is the replacement of the boronic acid group with a hydrogen atom from a proton source (e.g., water, alcohol). It is a common decomposition pathway for boronic acids.
-
Biphenyl-dinitrile Formation (Homocoupling): This involves the coupling of two molecules of your 3-cyanophenylboronic acid to form 3,3'-dicyanobiphenyl. This is often promoted by the presence of oxygen and the copper catalyst.
Troubleshooting Protocol: Stabilizing Boronic Acids
-
Control Stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1–1.2 equivalents) to reduce the prevalence of homocoupling.
-
Use Anhydrous Conditions: While Chan-Lam couplings can often be run open to air, using anhydrous solvents and an inert atmosphere (Argon or Nitrogen) can suppress both protodeborylation and oxidative homocoupling.[17]
-
Add a Stabilizing Ligand: Pyridine is often used as a ligand in Chan-Lam couplings and can help stabilize the copper intermediates, potentially reducing side reactions.[18]
-
Consider Boronic Esters: Pinacol boronate esters (Bpin) are often more stable towards protodeborylation and homocoupling than the corresponding boronic acids.
Q5: What are the most effective methods for purifying the final product away from these common impurities?
A5: A multi-step purification strategy is often required.
-
Aqueous Workup & Acid/Base Extraction:
-
To remove the carboxylate impurity , perform an extraction with a dilute aqueous base (e.g., 1M NaHCO₃). The carboxylate will move into the aqueous layer, while your desired nitrile product remains in the organic layer.
-
To remove unreacted 4-bromopyrazole , an acidic wash (e.g., 1M HCl) can be effective, as the pyrazole nitrogen can be protonated.[19]
-
-
Flash Column Chromatography:
-
This is the most common method for separating the N1/N2 regioisomers , which often have very similar polarities.
-
Troubleshooting Tip: If your pyrazole product is basic and shows significant tailing or loss on silica gel, consider deactivating the silica. This can be done by pre-treating the silica slurry with 1% triethylamine in the eluent.[20]
-
-
Recrystallization:
-
This is an excellent final polishing step to remove minor impurities and can sometimes be used to separate isomers if their crystallization properties differ sufficiently.
-
Protocol: Try dissolving the compound in a hot alcohol (ethanol or isopropanol) and adding hot water dropwise until turbidity persists, then allowing it to cool slowly.[20] Alternatively, a solvent system like ethyl acetate/heptane can be effective.
-
References
-
Brainly. (2023). Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. Available at: [Link]
-
Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Available at: [Link]
-
Dong, V., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PMC, NIH. Available at: [Link]
-
Homework.Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Available at: [Link]
- Chulkov, D., et al. (2011). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society.
-
ACS Publications. Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Available at: [Link]
-
Dong, V., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PubMed. Available at: [Link]
-
Chemical Communications (RSC Publishing). Copper(ii)-mediated regioselective N-arylation of pyrroles, indoles, pyrazoles and carbazole via dehydrogenative coupling. Available at: [Link]
-
ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]
-
YouTube. (2016). Base Hydrolysis of Benzonitrile. Available at: [Link]
-
Allen. Hydrolysis of benzonitrile gives. Available at: [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Available at: [Link]
-
Monatshefte für Chemie - Chemical Monthly. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
-
Wikipedia. Chan–Lam coupling. Available at: [Link]
-
Organic Chemistry Frontiers. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Available at: [Link]
-
ResearchGate. Cross-coupling of pyrazole 377 and boronic acid 10 through Chan–Lam coupling. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Royal Society of Chemistry. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Available at: [Link]
-
NROChemistry. Chan-Lam Coupling: Mechanism & Examples. Available at: [Link]
-
ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Available at: [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]
-
ACS Publications. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
-
Organic Chemistry Portal. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]
-
PubMed. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Available at: [Link]
-
Scilit. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Available at: [Link]
-
PubMed. (2009). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Available at: [Link]
-
PubMed Central, NIH. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available at: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
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- 19. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Welcome to the technical support center for the purification of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this valuable chemical intermediate in high purity. The information herein is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and experimental success.
Introduction
This compound is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1] The presence of the brominated pyrazole and benzonitrile moieties offers versatile handles for further chemical modifications, such as cross-coupling reactions.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient (API).
This guide addresses common challenges encountered during the purification of this compound from a typical reaction mixture, which often arises from N-arylation reactions like the Ullmann condensation or Buchwald-Hartwig amination.[2][3][4][5]
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your purification process.
Issue 1: The crude reaction mixture is a complex mess with multiple spots on the TLC plate.
Q: My initial TLC analysis of the crude reaction mixture shows multiple spots, and I'm unsure how to proceed. What are the likely impurities, and what's the best initial cleanup strategy?
A: A complex TLC profile is a common observation, especially in cross-coupling reactions. The impurities likely consist of unreacted starting materials (e.g., 4-bromo-1H-pyrazole and 3-fluorobenzonitrile or 3-iodobenzonitrile), residual catalyst and ligands, and various side products.
Probable Impurities:
-
Unreacted Starting Materials: 4-bromo-1H-pyrazole, 3-halobenzonitrile.
-
Catalyst Residues: Copper or palladium salts and their complexes with ligands.
-
Ligand-Derived Byproducts: Oxidized or degraded phosphine ligands (in Buchwald-Hartwig reactions).
-
Homocoupled Products: Biphenyl derivatives from the self-coupling of the aryl halide.
-
Isomeric Products: Depending on the symmetry of the pyrazole precursor, regioisomers can form.[6]
-
Solvent-Related Impurities: High-boiling point solvents like DMF or DMSO can be difficult to remove completely.
Initial Cleanup Strategy: Liquid-Liquid Extraction
Before attempting more rigorous purification methods like column chromatography, a well-designed liquid-liquid extraction can significantly simplify the mixture.
Step-by-Step Protocol:
-
Quench the Reaction: If the reaction was performed under basic conditions, carefully quench it with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the base.
-
Solvent Partitioning: Dilute the quenched reaction mixture with a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Washes:
-
Wash the organic layer sequentially with:
-
Water: To remove water-soluble salts and polar impurities.
-
Saturated aqueous sodium bicarbonate solution: To remove any acidic byproducts.
-
Brine (saturated aqueous NaCl): To facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the filtrate under reduced pressure.
Causality Behind the Choices:
-
Ethyl Acetate: A good general-purpose solvent for extracting moderately polar organic compounds while leaving highly polar impurities (like inorganic salts) in the aqueous phase.
-
Aqueous Washes: Each wash is targeted to remove specific types of impurities, progressively cleaning up the organic layer.
Issue 2: My product is co-eluting with an impurity during column chromatography.
Q: I'm struggling to separate my product from a persistent impurity using silica gel column chromatography with a standard ethyl acetate/hexane solvent system. What can I do to improve the separation?
A: Co-elution is a frequent challenge, often due to impurities with similar polarity to the desired product. Here are several strategies to improve chromatographic separation:
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Fine-tune the Polarity: Instead of large jumps in solvent polarity, try a more gradual gradient or isocratic elution with a finely tuned ratio of ethyl acetate and hexane. Small changes can significantly impact resolution.
-
Introduce a Third Solvent: Adding a small amount of a third solvent can alter the selectivity of the separation. For instance:
-
Dichloromethane (DCM): Can improve the separation of compounds with similar polarities in a hexane/ethyl acetate system.
-
Methanol (MeOH): A small percentage of methanol can help elute more polar compounds and may change the elution order.
-
-
-
Consider a Different Stationary Phase:
-
Alumina: If your compound is basic or sensitive to the acidic nature of silica gel, neutral or basic alumina can be a better choice.[7]
-
Deactivated Silica Gel: You can deactivate silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent. This is particularly useful for purifying basic compounds like pyrazoles, which can streak or be retained on acidic silica.[7]
-
-
Reverse-Phase Chromatography: If the impurity is significantly more or less polar than your product, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can provide excellent separation.
Data Presentation: Solvent System Optimization
| Solvent System (Hexane:Ethyl Acetate) | Observation | Recommendation |
| 9:1 | Product does not move from the baseline. | Increase the polarity. |
| 7:3 | Product and impurity elute together. | Try a shallower gradient (e.g., 8:2 to 7:3) or add DCM. |
| 1:1 | Product elutes too quickly. | Decrease the polarity. |
Issue 3: I have a low yield after recrystallization.
Q: I'm losing a significant amount of my product during recrystallization. How can I choose a better solvent system and optimize the process for higher recovery?
A: Low recovery during recrystallization is often due to an inappropriate choice of solvent or suboptimal technique. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Solvent Selection and Optimization:
-
Solubility Testing:
-
Take a small amount of your crude product and test its solubility in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane, and mixtures thereof) at room temperature and upon heating.
-
A good single-solvent system is one where the compound is sparingly soluble at room temperature but completely dissolves when heated.
-
-
Two-Solvent System:
-
If a suitable single solvent cannot be found, a two-solvent system is an excellent alternative.[7] In this method, you dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid.[7] Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
-
For this compound, an ethanol/water or ethyl acetate/hexane mixture is often effective.[1][7]
-
-
Optimize Cooling:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature and crystal formation has slowed, place it in an ice bath to maximize the precipitation of the product.
-
-
Minimize the Amount of Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower yield as more of the product will remain dissolved even at low temperatures.
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
While the solution is still hot, add hot water dropwise until persistent turbidity is observed.
-
Add a few drops of hot ethanol to clarify the solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data for pure this compound?
A1: While specific shifts can vary slightly depending on the solvent and instrument, you can generally expect the following from NMR and MS analysis:
-
¹H NMR: You will observe signals for the aromatic protons on the benzonitrile ring and the protons on the pyrazole ring.
-
¹³C NMR: You will see distinct signals for all the carbon atoms in the molecule, including the carbon bearing the bromine, the nitrile carbon, and the aromatic carbons.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the compound (C₁₀H₆BrN₃, MW: 248.08 g/mol ).[8] You should also observe the characteristic isotopic pattern for a compound containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method for assessing purity. The product should ideally show a single peak with a purity of >98%.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should be clean, with no signals corresponding to impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
Q3: Are there any safety precautions I should take when working with this compound and the solvents used for its purification?
A3: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Fume Hood: Handle all organic solvents and the compound itself in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents for specific handling and disposal information.
Visualizations
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
Troubleshooting Logic for Column Chromatography
This diagram outlines the decision-making process when encountering issues with column chromatography.
Caption: Troubleshooting flowchart for column chromatography separation issues.
References
-
ACS Publications. (n.d.). Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. Organic Process Research & Development. Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. Request PDF. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 3-(4-Bromo-phen-yl)-1-(4-chloro-benz-yl)-1H-pyrazole-5-carbaldehyde. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 5. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 546142-07-8|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Welcome to the technical support center for the optimization of palladium-catalyzed cross-coupling reactions involving 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. Our focus is on delivering practical, field-proven insights to enhance the efficiency and success of your synthetic endeavors.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common cross-coupling reactions with this compound.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[1][2] However, its success with heteroaryl halides like this compound can be influenced by several factors.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/methanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
To a dry Schlenk tube or microwave reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
-
Troubleshooting Common Issues in Suzuki-Miyaura Coupling:
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Product Yield | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored under inert conditions. Consider using a pre-activated Pd(0) source.[3] |
| Poor quality of reagents | Use anhydrous solvents and bases. Ensure the boronic acid is pure and has not undergone significant decomposition. | |
| Inefficient transmetalation | The choice of base is critical. For this substrate, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. | |
| Side Product Formation: Debromination | Reductive dehalogenation of the starting material | This is a common side reaction with heteroaryl halides.[4][5][6][7] Minimize this by using a less reactive palladium catalyst, a milder base, or lower reaction temperatures. |
| Side Product Formation: Homocoupling | Oxidation of the boronic acid | Rigorously degas all solvents and reagents to remove oxygen, which can promote homocoupling.[8] |
| Difficulty in Purification | Co-elution of product with byproducts or starting materials | Optimize the solvent system for column chromatography. If the product is basic, an acid wash during workup may help remove basic impurities. The formation of acid addition salts with inorganic or organic acids can facilitate purification through crystallization.[9] |
Visualization of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Guide 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of arylamines.[1][10][11]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Aniline
-
Materials:
-
This compound
-
Aniline derivative
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Ligand (e.g., BINAP, Xantphos, tBuDavePhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure:
-
In a glovebox, charge a dry Schlenk tube with the palladium precatalyst (1-5 mol%), the ligand (1.2-2.0 equiv. relative to Pd), and the base (1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the aniline derivative (1.1-1.5 equiv.).
-
Add the anhydrous solvent.
-
Seal the tube and heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) for 1-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Troubleshooting Common Issues in Buchwald-Hartwig Amination:
| Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Sterically hindered substrates | For sterically demanding coupling partners, bulkier, electron-rich phosphine ligands are often required.[12] |
| Catalyst deactivation | The N-heterocyclic substrate can sometimes coordinate to the palladium center and inhibit catalysis.[13] Using a higher catalyst loading or a more robust ligand may be necessary. | |
| Side Product Formation | β-hydride elimination | This can be an issue with primary amines bearing β-hydrogens, leading to low yields.[14][15] Consider using a different catalyst system or a copper-catalyzed alternative.[15] |
| Incomplete Reaction | Inappropriate base | The choice of base is crucial and substrate-dependent. Stronger, non-nucleophilic bases like NaOtBu or K₃PO₄ are often effective. |
Visualization of the Buchwald-Hartwig Amination Catalytic Cycle:
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction of this compound showing low to no yield?
A1: Low yields in palladium-catalyzed cross-coupling reactions can stem from several factors. Firstly, ensure the integrity of your reagents. The palladium catalyst should be active, and solvents and bases must be anhydrous. Secondly, the reaction requires a strictly inert atmosphere, as oxygen can deactivate the catalyst. Finally, for N-heterocyclic substrates, catalyst poisoning can be an issue.[13] Consider screening different ligands and catalyst loadings to find the optimal conditions for this specific substrate.
Q2: I am observing a significant amount of debrominated starting material in my reaction mixture. How can I prevent this?
A2: Dehalogenation is a common side reaction, particularly with electron-rich heteroaryl halides.[4][5][6][7] This can be minimized by carefully selecting the reaction conditions. Using a less electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) based catalyst can sometimes suppress this side reaction.[4][5][6] Additionally, lowering the reaction temperature and using a milder base may also reduce the extent of dehalogenation.
Q3: Does the nitrile group on the benzonitrile ring affect the cross-coupling reaction?
A3: The nitrile group is an electron-withdrawing group, which can influence the electronic properties of the aryl ring. In the context of palladium-catalyzed cross-coupling, the nitrile group is generally well-tolerated. However, its electron-withdrawing nature can make the oxidative addition step more facile. While some studies have explored the direct cross-coupling of aryl nitriles, this typically requires specific and often harsh conditions and is not a common side reaction under standard Suzuki or Buchwald-Hartwig conditions.[16][17] The nitrile group can also act as a directing group in certain palladium-catalyzed reactions, but this is less relevant for the C-Br bond activation in your substrate.[18][19]
Q4: What are the best practices for purifying the product of a cross-coupling reaction with this compound?
A4: Purification of biaryl compounds containing heterocyclic moieties can sometimes be challenging. Standard silica gel column chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. If your product is basic, a pre-purification acid-base extraction can be beneficial. For crystalline products, recrystallization is an excellent method for obtaining high purity material. In some cases, forming an acid addition salt can facilitate crystallization and purification.[9]
Q5: Are there any alternative cross-coupling reactions I should consider for this substrate?
A5: While Suzuki-Miyaura and Buchwald-Hartwig are excellent starting points, other cross-coupling reactions could also be effective. For C-C bond formation, the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents) are viable alternatives, each with its own advantages and disadvantages regarding functional group tolerance and reagent toxicity. For C-N bond formation, copper-catalyzed amination (Ullmann condensation) can be a useful alternative, especially for substrates that are problematic in palladium-catalyzed reactions.[15]
References
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). UiT The Arctic University of Norway. Retrieved January 18, 2026, from [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2020). RSC Advances. Retrieved January 18, 2026, from [Link]
-
Synthesis of 4‐Aryl‐1H‐pyrazoles by Suzuki—Miyaura Cross Coupling Reaction Between 4‐Bromo‐1H‐1‐tritylpyrazole and Arylboronic Acids. (2007). Synthetic Communications. Retrieved January 18, 2026, from [Link]
-
Munin: Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (2022). UiT The Arctic University of Norway. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 18, 2026, from [Link]
-
Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. (2004). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). ACS Publications. Retrieved January 18, 2026, from [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. (2022). Nature Communications. Retrieved January 18, 2026, from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (2004). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). Chemical Science. Retrieved January 18, 2026, from [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]
-
The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. (2014). University of Huddersfield Research Portal. Retrieved January 18, 2026, from [Link]
-
Buchwald–Hartwig amination. (2023). Wikipedia. Retrieved January 18, 2026, from [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. (2009). The Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). Molecules. Retrieved January 18, 2026, from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development. Retrieved January 18, 2026, from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. Retrieved January 18, 2026, from [Link]
-
Suzuki‐Miyaura cross‐coupling of heteroaryl halides with heteroarylboronic acids in the preparation of heterobiaryls with imidazo[1,5‐a]pyridine ligand JagPhos I. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. Retrieved January 18, 2026, from [Link]
-
Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. (2023). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2014). Chemical Science. Retrieved January 18, 2026, from [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (2016). DSpace@MIT. Retrieved January 18, 2026, from [Link]
-
Palladium-catalyzed coupling of pyrazoles with 2,6-dibromopyridine. (2001). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). Molecules. Retrieved January 18, 2026, from [Link]
-
Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2019). Beilstein Journal of Organic Chemistry. Retrieved January 18, 2026, from [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved January 18, 2026, from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2022). RSC Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Advances. Retrieved January 18, 2026, from [Link]
-
Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]
-
Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. (2022). ChemRxiv. Retrieved January 18, 2026, from [Link]
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Technical Support Center: Managing Impurities in the Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Introduction
3-(4-bromo-1H-pyrazol-1-yl)benzonitrile is a critical building block in medicinal chemistry and drug development, notably as a precursor for JAK kinase inhibitors.[1] Achieving high purity is paramount, as even minor impurities can significantly impact downstream reactions, biological activity, and regulatory compliance. This guide provides in-depth troubleshooting advice and validated protocols to help researchers identify, control, and mitigate common impurities encountered during its synthesis.
Section 1: Frequently Asked Questions (FAQs) about Impurity Profiling
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is highly dependent on the synthetic route, but several classes of impurities are consistently observed. These include unreacted starting materials, positional isomers, products of side reactions such as hydrolysis, and byproducts from the starting material synthesis itself. A summary of the most prevalent impurities is provided in Table 1.
Q2: How does the chosen synthetic route affect the types of impurities formed?
A2: The synthetic strategy is the primary determinant of the impurity profile. The most common route is the N-arylation of 4-bromo-1H-pyrazole with an activated benzonitrile derivative (e.g., 3-fluorobenzonitrile) under basic conditions.
-
N-Arylation Route: This method can lead to residual starting materials and potential positional isomers if the reaction conditions are not optimized. For example, while 4-bromopyrazole is symmetric, using a different starting pyrazole could lead to N1 and N2 arylation isomers.[2] A common challenge is the potential for forming a regioisomeric byproduct, 4-(4-bromo-1H-pyrazol-1-yl)benzonitrile, if the reaction starts from 4-cyanophenylboronic acid and 4-bromo-1H-pyrazole under Suzuki coupling conditions, or through other pathways where regioselectivity is not perfectly controlled.
-
De Novo Pyrazole Synthesis: Building the pyrazole ring using a substituted hydrazine and a 1,3-dicarbonyl compound (Knorr synthesis) can generate significant regioisomeric impurities if the dicarbonyl component is unsymmetrical.[3][4] Subsequent bromination steps can also introduce impurities like di-brominated or un-brominated analogs.[5][6]
Q3: What are the essential analytical techniques for identifying and quantifying these impurities?
A3: A multi-technique approach is crucial for robust impurity analysis:
-
High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse for purity assessment and quantification. A well-developed reverse-phase method can separate the main product from starting materials and most byproducts.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of unknown impurity peaks observed in the HPLC chromatogram, providing critical clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): The definitive technique for structural elucidation of the final product and any isolated impurities.[9][10] 2D NMR techniques like HSQC and HMBC can be invaluable for unambiguously assigning complex structures.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.
| Impurity Name | Structure | Potential Origin | Typical Analytical Signature (LC-MS) |
| 4-bromo-1H-pyrazole | Incomplete reaction | m/z = 147/149 (Br isotope pattern) | |
| 3-Fluorobenzonitrile | Incomplete reaction | m/z = 122 | |
| 4-(4-bromo-1H-pyrazol-1-yl)benzonitrile | Isomeric starting material or non-selective reaction | m/z = 248/250 (Br isotope pattern) | |
| 3-(1H-pyrazol-1-yl)benzonitrile | Use of unbrominated pyrazole starting material | m/z = 168 | |
| 3,4-dibromo-1H-pyrazole derived product | Over-bromination of pyrazole starting material | m/z = 326/328/330 (Br2 pattern) | |
| 3-(4-bromo-1H-pyrazol-1-yl)benzamide | Hydrolysis of the nitrile group | m/z = 266/268 (Br isotope pattern) |
Table 1: Common impurities in the synthesis of this compound.
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: Significant amount of unreacted 4-bromo-1H-pyrazole detected in the final product.
-
Symptom: A prominent peak in your HPLC/LC-MS analysis corresponding to the mass of 4-bromo-1H-pyrazole (m/z 147/149).
-
Underlying Cause: This issue typically points to incomplete reaction, which can be caused by several factors. The N-arylation reaction involves the deprotonation of the pyrazole NH by a base to form a nucleophilic pyrazolide anion, which then attacks the electron-deficient aryl ring.
-
Insufficient Base: The base (e.g., K₂CO₃, Cs₂CO₃, NaH) may be of poor quality, hydrated, or used in insufficient stoichiometric amounts. Without efficient deprotonation, the pyrazole is not activated for nucleophilic attack.
-
Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier, especially with less reactive aryl halides. Copper-catalyzed N-arylation reactions often require specific temperature ranges to be effective.[11][12]
-
Poor Solvent Quality: The presence of water or protic impurities in the solvent (e.g., DMF, DMSO) can quench the pyrazolide anion, halting the reaction.
-
-
Troubleshooting & Solutions:
-
Verify Base Quality and Stoichiometry: Use a freshly opened, anhydrous base. Consider using a stronger base like cesium carbonate, which often improves yields in N-arylation reactions.[13] Ensure at least 1.5-2.0 equivalents are used.
-
Optimize Reaction Temperature & Time: Increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or HPLC. Extend the reaction time if necessary.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If using sodium hydride (NaH), wash it with anhydrous hexane before use to remove mineral oil.[14]
-
Issue 2: My final product is contaminated with an isomer that has the same mass.
-
Symptom: HPLC analysis shows two or more peaks with identical m/z values (248/250). The ¹H NMR spectrum shows duplicate sets of peaks, particularly in the aromatic region.
-
Underlying Cause: This points to the formation of a positional isomer, most likely 4-(4-bromo-1H-pyrazol-1-yl)benzonitrile . The source of this isomer is almost always contamination in the starting materials.
-
Contaminated Benzonitrile Reagent: Your "3-fluorobenzonitrile" or "3-bromobenzonitrile" starting material may be contaminated with the corresponding 4-substituted isomer. This is a common issue in commercial reagents.
-
-
Troubleshooting & Solutions:
-
Analyze Starting Materials: Before starting the synthesis, run a purity check (HPLC or GC-MS) on your benzonitrile starting material to confirm its isomeric purity.
-
Purification of Final Product: If the isomeric impurity is already present, separation can be challenging.
-
Fractional Recrystallization: Try recrystallizing the product from various solvent systems (e.g., ethanol/water, isopropanol, ethyl acetate/hexane). The difference in dipole moments between the 3- and 4-substituted isomers may allow for separation.
-
Preparative Chromatography: If recrystallization fails, preparative HPLC or column chromatography on silica gel with a shallow gradient elution is the most reliable method for separation.[1][14]
-
-
Issue 3: I am seeing impurities with masses corresponding to di-bromo or non-bromo analogs.
-
Symptom: LC-MS analysis reveals peaks with m/z = 326/328/330 (di-bromo product) or m/z = 168 (non-bromo product).
-
Underlying Cause: This problem originates from the synthesis of the 4-bromo-1H-pyrazole starting material. The direct bromination of pyrazole can be difficult to control.
-
Over-bromination: Using excess brominating agent (e.g., Br₂, NBS) or harsh conditions can lead to the formation of 3,4-dibromo- or 4,5-dibromopyrazole.[15]
-
Incomplete Bromination: Insufficient brominating agent or short reaction times will leave unreacted 1H-pyrazole.
-
-
Troubleshooting & Solutions:
-
Purify the 4-bromo-1H-pyrazole: It is crucial to purify the 4-bromo-1H-pyrazole starting material before the N-arylation step. This can be achieved by recrystallization or column chromatography.
-
Optimize Bromination Protocol: When preparing 4-bromopyrazole, carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and the reaction temperature to maximize the yield of the mono-brominated product.[15]
-
Issue 4: An impurity corresponding to the hydrolysis of the nitrile is observed.
-
Symptom: An impurity with m/z = 266/268 is detected, corresponding to 3-(4-bromo-1H-pyrazol-1-yl)benzamide. In some cases, the carboxylic acid (m/z = 267/269) may also be seen.
-
Underlying Cause: The nitrile group (-CN) is susceptible to hydrolysis to an amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under either acidic or basic conditions, particularly at elevated temperatures.
-
Harsh Workup Conditions: Using strong acidic or basic solutions during the aqueous workup can promote hydrolysis.
-
Prolonged Reaction at High Temperature: Extended heating in the presence of water (even trace amounts in the solvent) or a strong base can cause hydrolysis.
-
-
Troubleshooting & Solutions:
-
Modify Workup Procedure: Use a milder workup. Neutralize the reaction mixture carefully with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) instead of strong bases like NaOH.
-
Minimize Water Content: Ensure all reagents and solvents are anhydrous.
-
Purification: The amide and acid byproducts have significantly different polarities and acid/base properties compared to the nitrile product. They can typically be removed by:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute base (e.g., 5% NaHCO₃ solution) to remove the acidic carboxylic acid impurity.
-
Column Chromatography: The more polar amide and acid will have lower Rf values on silica gel and can be readily separated.
-
-
Section 3: Key Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for assessing the purity of this compound.
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 20 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of Acetonitrile |
Protocol 2: General Recrystallization Procedure for Purification
This method is effective for removing less soluble or more soluble impurities.
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product (~50 mg) in a minimum amount of a hot solvent (e.g., isopropanol, ethanol, or ethyl acetate). Good solvents will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the bulk crude product in an Erlenmeyer flask. Add the selected solvent portion-wise to the heated (refluxing) mixture until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Section 4: Visual Guides and Workflows
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway for this compound via N-arylation, highlighting the origins of common impurities.
Troubleshooting Logic Flowchart
Caption: A logical workflow for identifying and addressing impurities encountered during synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
-
Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry. Available at: [Link]
- Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- Benchchem. (n.d.). Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation.
-
Catarina, A. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
-
Rees, R. G., & Green, M. J. (1968). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Al-Azab, F. M. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]
- Google Patents. (2010). Method for purifying pyrazoles. WO2011076194A1.
-
Meyers, M. J., et al. (2012). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry. Available at: [Link]
-
ChemHelp ASAP. (2021). Knorr pyrazole synthesis from a ketoester. YouTube. Available at: [Link]
-
de la Torre, M. C., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]
-
Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Jimenez-Vazquez, H. A., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. Available at: [Link]
-
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]
-
Verma, A. K., et al. (2011). Synthetic Emergence in N-Arylimidazoles: A Review. Synthetic Communications. Available at: [Link]
-
SIELC Technologies. (2018). Separation of Benzonitrile, 4-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
de Oliveira, A. R. M., et al. (2015). Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound. Acta Chimica Slovenica. Available at: [Link]
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Technical Support Center: Navigating the Challenges of Pyrazole Intermediate Scale-Up Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The successful scale-up of pyrazole intermediate synthesis is a critical juncture in pharmaceutical development, often presenting a unique set of challenges not encountered at the bench scale. This guide is designed to serve as a comprehensive technical support resource, providing field-proven insights and troubleshooting strategies to navigate these complexities. Drawing upon established chemical principles and practical experience, this document aims to empower researchers to anticipate, diagnose, and resolve common issues encountered during the transition from gram to kilogram production.
Frequently Asked Questions (FAQs)
This section addresses high-level questions frequently posed by professionals involved in the scale-up of pyrazole synthesis.
Q1: Why do reaction yields often decrease and impurity profiles change upon scaling up my pyrazole synthesis?
A1: This is a common and multifaceted issue rooted in the physical and chemical changes that occur as reaction volume increases. The primary culprits are often related to mass and heat transfer limitations.[1][2] In larger reactors, the surface-area-to-volume ratio decreases, which significantly impairs heat dissipation.[2] This can lead to localized "hot spots" where the temperature is higher than the set point, promoting side reactions and degradation of both reactants and products, thus lowering the yield and introducing new impurities.[1][2]
Furthermore, achieving homogeneous mixing in a large reactor is far more challenging than in a round-bottom flask.[1][2] Inadequate mixing can result in areas of high reactant concentration, which can also lead to the formation of byproducts.[1] For instance, in reactions like the Knorr pyrazole synthesis, poor mixing can alter the delicate balance of reaction rates, favoring undesired pathways.[2]
Q2: How do I select an appropriate solvent for both the reaction and the final crystallization at scale?
A2: Solvent selection is a critical decision that impacts reaction kinetics, impurity profile, product isolation, and process safety. An ideal solvent for scale-up should possess the following characteristics:
-
Good solubility for reactants and intermediates: This ensures a homogeneous reaction mixture and promotes optimal reaction rates.
-
Low solubility for the desired product at lower temperatures: This facilitates high recovery during crystallization and isolation.
-
Appropriate boiling point: The boiling point should be high enough to allow for the desired reaction temperature but low enough for easy removal during downstream processing.
-
Safety and environmental considerations: The solvent should have a high flash point and low toxicity. Green chemistry principles should be considered to minimize environmental impact.[3]
-
Compatibility with equipment: The solvent should not corrode the reactor or other processing equipment.
A systematic solvent screening at the lab scale is highly recommended. This should not only focus on reaction performance but also on the crystallization behavior of the pyrazole intermediate.[4]
Q3: What are the primary safety concerns associated with the scale-up of pyrazole synthesis, and how can they be mitigated?
A3: Pyrazole syntheses, particularly those involving hydrazine and its derivatives or diazotization steps, present significant safety hazards that are amplified at scale.[5]
-
Exothermic Reactions: Many pyrazole-forming reactions are highly exothermic.[2][5] A thermal runaway can occur if the heat generated exceeds the cooling capacity of the reactor, potentially leading to a dangerous increase in temperature and pressure.[5] Mitigation strategies include:
-
Slow, controlled addition of reagents: This is crucial for managing the rate of heat generation.[1][5]
-
Adequate cooling capacity: Ensure the reactor's cooling system is sufficient for the scale and exothermicity of the reaction.[5]
-
Dilution: Performing the reaction in a larger volume of solvent can help to absorb the heat generated.[5]
-
-
Hazardous Reagents:
-
Hydrazine: This common reagent is toxic, flammable, and can decompose explosively, especially at elevated temperatures or in the presence of certain metals.[5] Using dilute solutions of hydrazine can enhance safety.[5]
-
Diazonium Salts: These intermediates in some pyrazole syntheses are notoriously unstable and can be explosive.[6]
-
-
Mitigation through Process Intensification:
-
Flow Chemistry: Transitioning hazardous reaction steps, like diazotization, to a continuous flow process is a highly effective safety measure.[7][8][9][10][11] Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior heat transfer and precise temperature control.[1] They also minimize the volume of hazardous intermediates present at any given time, significantly reducing the risk of a runaway reaction.[7]
-
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific problems encountered during the scale-up of pyrazole intermediate synthesis.
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Yield | - Incomplete reaction.[5] - Product degradation.[5] - Formation of byproducts (e.g., regioisomers).[5] - Poor mixing leading to localized hot spots or high reactant concentrations.[1][2] - Product loss during workup and isolation. | - Reaction Monitoring: Use in-process controls (e.g., HPLC, UPLC) to monitor reaction completion. - Temperature Control: Ensure accurate monitoring and control of the internal reaction temperature.[2] - Mixing Study: Evaluate the effect of stirring speed and impeller design on yield and impurity profile.[1] - Reagent Addition: Optimize the rate of reagent addition to control the exotherm and minimize side reactions.[2] - Workup Optimization: Re-evaluate extraction and washing procedures to minimize product loss. |
| High Impurity Levels | - Inadequate temperature control.[2] - Poor mixing.[1][2] - Incorrect stoichiometry or reagent addition rate. - Unstable intermediates. - Contaminated starting materials. | - Impurity Profiling: Identify the structure of major impurities to understand their formation mechanism.[12] - Process Parameter Optimization: Re-optimize temperature, concentration, and reaction time for the larger scale. - Starting Material Quality: Ensure the purity of all starting materials and reagents. - Consider Flow Chemistry: For reactions involving unstable intermediates, a flow process can minimize their accumulation and subsequent side reactions.[7] |
| Poor Regioselectivity | - For unsymmetrical 1,3-dicarbonyl compounds, the reaction conditions may favor the formation of multiple isomers.[5] | - Solvent and Catalyst Screening: Different solvents and catalysts can influence the regioselectivity.[5] - Temperature Optimization: Lowering the reaction temperature can sometimes improve selectivity.[5] - Alternative Synthetic Route: If optimization is unsuccessful, a different synthetic approach with inherent regiocontrol may be necessary. |
| Crystallization Issues (Oiling out, poor filterability, polymorph control) | - Solvent system is not optimal for crystallization at scale.[13][14][15] - Supersaturation is too high, leading to uncontrolled precipitation. - Impurities are inhibiting crystal growth. | - Solvent Screening: Conduct a thorough screening of solvents and solvent mixtures to find the optimal system for crystallization.[4] - Controlled Cooling/Antisolvent Addition: Develop a controlled cooling profile or antisolvent addition rate to manage supersaturation. - Seeding Strategy: Implement a seeding strategy with the desired polymorphic form to ensure consistency. - Impurity Purging: Evaluate the efficiency of the crystallization process in purging key impurities. |
| Exothermic Reaction Difficult to Control | - Reduced surface-area-to-volume ratio in larger reactors hinders heat dissipation.[1][2] - Rapid addition of a reactive reagent (e.g., hydrazine).[2][5] | - Slow Reagent Addition: Add the limiting reagent dropwise or via a syringe pump, carefully monitoring the internal temperature.[1][5] - Enhanced Cooling: Ensure the reactor's cooling jacket is operating efficiently and at the correct temperature.[5] - Dilution: Increase the solvent volume to act as a heat sink.[5] - Flow Chemistry: For highly exothermic and hazardous reactions, transitioning to a continuous flow setup is the safest and most efficient solution.[7] |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis at Lab Scale
This protocol is a general guideline for the synthesis of pyrazoles via the Knorr reaction, a common method for constructing the pyrazole ring.[16][17][18]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Reagent Addition: Slowly add the hydrazine derivative (1.0-1.2 eq) to the solution at room temperature. For highly reactive hydrazines, cooling the reaction mixture in an ice bath may be necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Note: The choice of solvent, temperature, and the use of an acid or base catalyst can significantly impact the reaction outcome and should be optimized for each specific substrate combination.[19][20]
Protocol 2: Impurity Profiling by HPLC
A robust analytical method is crucial for monitoring reaction progress and ensuring the quality of the final product.
-
Column Selection: A C18 reversed-phase column is a good starting point for many pyrazole intermediates.
-
Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective.
-
Detection: UV detection at a wavelength where the pyrazole and expected impurities have significant absorbance is commonly used.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity according to ICH guidelines.[12]
Visualizations
Diagram 1: General Troubleshooting Workflow for Scale-Up Issues
Caption: A systematic workflow for diagnosing and resolving common issues encountered during the scale-up of pyrazole synthesis.
Diagram 2: Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of an appropriate purification method for pyrazole intermediates at scale.
References
- BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
-
Correia, C. M., Silva, A. M. S., & Silva, V. L. M. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. Retrieved from [Link]
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
-
ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
-
(N.d.). Fast and Efficient Continuous Flow Method for the Synthesis of Ynones and Pyrazoles. Retrieved from [Link]
-
OUCI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
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OUCI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
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Shupletsov, L., et al. (2025). Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. ChemRxiv. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
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American Chemical Society. (2014). A Greener Approach for the Large-Scale Synthesis of 1,4,5-Trisubstituted Pyrazole, AZD8329. Organic Process Research & Development. Retrieved from [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
American Chemical Society. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. Crystal Growth & Design. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
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National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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American Chemical Society. (n.d.). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent Systems for Crystallization and Polymorph Selection. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Pyrazoles from Hydrazones and Nitroolefins. Retrieved from [Link]
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National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
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YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]
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Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
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ResearchGate. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
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ResearchGate. (2018). IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. Retrieved from [Link]
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Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone in medicinal chemistry, but achieving the desired regioisomer can be a significant hurdle.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.
Troubleshooting Guide: Addressing Specific Issues
This section is dedicated to tackling the common problems of poor regioselectivity head-on. Each question addresses a specific experimental observation and provides a detailed, evidence-based solution.
Q1: My pyrazole synthesis is yielding a mixture of regioisomers. What are the most likely causes?
The formation of a regioisomeric mixture is a frequent issue in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, as in the Knorr synthesis.[1][3][4] The root of the problem lies in the two non-equivalent carbonyl groups of the dicarbonyl compound, both of which can be attacked by the substituted hydrazine.[5]
The primary factors governing the regiochemical outcome are:
-
Electronic Effects: The electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2][5]
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl group.[2][5]
-
Reaction Conditions: This is often the most critical and manipulable factor. Solvent, temperature, and pH can dramatically influence which regioisomer is favored.[5] For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.[5]
Below is a diagram illustrating the competing reaction pathways that lead to the formation of two possible regioisomers.
Caption: Competing pathways in pyrazole synthesis.
Q2: How can I modify my reaction conditions to favor the formation of a specific regioisomer?
If you are obtaining an undesirable ratio of regioisomers, systematically modifying the reaction conditions is the most effective troubleshooting strategy.[5]
Solvent Screening: A Powerful Tool for Controlling Regioselectivity
The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. While traditional solvents like ethanol often lead to mixtures of isomers, fluorinated alcohols have been shown to dramatically improve regioselectivity.[1][6][7][8]
-
Fluorinated Alcohols: Solvents such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the preference for one regioisomer.[6][7][8] This is attributed to their unique hydrogen-bonding properties which can modulate the reactivity of the two carbonyl groups in the diketone.[1] In some cases, regioselectivities can be improved to as high as 99:1.[6][7]
| Solvent | Typical Regioisomeric Ratio (Isomer A:Isomer B) | Reference |
| Ethanol | ~1:1 to 2:1 | [5][7] |
| 2,2,2-Trifluoroethanol (TFE) | Up to 85:15 | [6][7] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Up to 99:1 | [6][7] |
Protocol for a Solvent Screening Study:
-
Set up parallel reactions: In separate vials, dissolve the 1,3-dicarbonyl compound in ethanol, TFE, and HFIP.
-
Add the hydrazine: Add the substituted hydrazine to each vial.
-
Stir at room temperature: Allow the reactions to proceed at room temperature, monitoring by TLC or LC-MS.
-
Analyze the product ratio: After the reaction is complete, determine the ratio of the two regioisomers using 1H NMR or HPLC.
pH Adjustment
The pH of the reaction medium can influence the protonation state of the hydrazine and the dicarbonyl compound, thereby affecting the reaction pathway.
-
Acidic Conditions: The addition of a catalytic amount of acid (e.g., HCl, H2SO4) can alter the nucleophilicity of the two nitrogen atoms of the hydrazine, which can, in some cases, reverse the regioselectivity.[5]
-
Basic Conditions: Conversely, the use of a base (e.g., NaOAc) can also impact the product ratio.[5]
Temperature Control
Running the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) can influence the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of one isomer over the other.
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for improving regioselectivity.
Q3: Are there alternative synthetic strategies to circumvent regioselectivity issues?
Yes, if optimizing reaction conditions fails to provide the desired outcome, several alternative synthetic approaches can be employed to ensure high regioselectivity.
-
Use of 1,3-Dicarbonyl Surrogates: Employing β-enaminones or other 1,3-dicarbonyl surrogates can "lock in" the regiochemistry before the cyclization step, thus preventing the formation of isomeric mixtures.[3][5]
-
Multi-component Reactions: Certain multi-component reactions have been developed for the regioselective synthesis of polysubstituted pyrazoles.[9][10]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes can be a highly regioselective method for constructing the pyrazole ring.[9][11] Recent advances have also explored base-mediated [3+2] cycloadditions of 2-alkynyl-1,3-dithianes and sydnones.[12]
-
Synthesis from Hydrazones and Nitroolefins: The reaction of N-arylhydrazones with nitroolefins can provide a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles.[13]
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Knorr pyrazole synthesis?
A: The Knorr pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine.[14][15] The reaction proceeds through the following key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.[14]
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[14]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[14]
-
Dehydration/Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[14]
Q: Are there any computational tools to predict the regioselectivity of my pyrazole synthesis?
A: Yes, computational chemistry can be a valuable tool for predicting the outcome of chemical reactions. Semi-empirical calculations, such as PM3, have been used to rationalize the regioselectivity in pyrazole synthesis by examining the stability of reaction intermediates.[16] More advanced computational tools and machine learning models are also emerging for the prediction of site- and regioselectivity in organic reactions, which could be applied to pyrazole synthesis.[17][18] These tools can provide insights into the electronic properties and stability of reactants and intermediates, helping to guide experimental design.[18]
Q: My reaction is not going to completion, resulting in a low yield. What could be the issue?
A: Low yield can stem from several factors, including the stability of the hydrazine reagent, suboptimal reaction conditions, or competing side reactions.[14] Using a slight excess of hydrazine (around 1.2 to 2 equivalents) can sometimes improve yields if the dicarbonyl is the limiting reagent.[14] Additionally, ensure your starting materials are pure and the reaction is running under an inert atmosphere if your substrates are sensitive to air or moisture.
References
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Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-9. [Link]
-
Elguero, J., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(5), 657-669. [Link]
-
El-Mekabaty, A., & Ghiaty, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. [Link]
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Aggarwal, N., & Kumar, R. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3849. [Link]
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Wang, L., Huang, J., Gong, X., & Wang, J. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Chemistry, 19(23), 7555-60. [Link]
-
Belskaya, N. P., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7261. [Link]
-
Gulevskaya, A. V., & Tyaglivy, A. S. (2012). Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles. Journal of Organic Chemistry, 77(13), 5813-8. [Link]
-
Li, J., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(17), 12282–12291. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. [Link]
-
Li, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8036-8055. [Link]
-
Strübing, C., & Schwaller, P. (2023). Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions. Chemical Science, 14(44), 12247-12263. [Link]
-
ResearchGate. (2023). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]
-
Al-Ostoot, F. H., et al. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 13(1), 22002. [Link]
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Technical Support Center: Optimizing Bromopyrazole Coupling Reactions
A Senior Application Scientist's Guide to Navigating Base and Solvent Effects
Welcome to the technical support center for bromopyrazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and deepen their understanding of how bases and solvents influence these critical transformations. As Senior Application Scientists, we combine mechanistic insights with practical, field-proven advice to help you achieve optimal results in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during bromopyrazole coupling reactions, providing a systematic approach to diagnosis and resolution.
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most common frustrations in cross-coupling chemistry. The causes can range from catalyst deactivation to suboptimal reaction parameters.
Initial Diagnostic Questions:
-
Did the starting materials fully dissolve? Poor solubility of the bromopyrazole, coupling partner, or base can stall the reaction.
-
Was the reaction adequately degassed? Oxygen can lead to the homocoupling of boronic acids (in Suzuki reactions) and deactivate the palladium catalyst.[1]
-
Is your catalyst system active enough? Electron-deficient heteroaryl halides like bromopyrazoles can be challenging substrates and may require a highly active catalyst system.[2]
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low-yield bromopyrazole coupling reactions.
Detailed Solutions:
-
Solvent Optimization: The solvent must dissolve a variety of components, including the potentially lipophilic bromopyrazole and inorganic salts.[3] Aprotic solvents like 1,4-dioxane, toluene, THF, and DMF are common choices.[4][5] If solubility is an issue in nonpolar solvents like toluene, consider more polar aprotic options like DMF or DMSO.[5][6] However, be aware that solvent polarity can significantly affect reaction rates and selectivity.[3][7]
-
Base Selection: The base plays a crucial role in the catalytic cycle, but an inappropriate choice can be detrimental.
-
Inorganic Bases: K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings and are a good starting point.[2][8] Cs₂CO₃ is noted for its good solubility in some organic solvents.[9]
-
Strong vs. Weak Bases: Strong bases like NaOtBu are common in Buchwald-Hartwig aminations but have low functional group tolerance.[5][10] For substrates with sensitive groups (e.g., esters, nitriles), weaker bases like K₂CO₃ or K₃PO₄ are preferable, though they may require higher temperatures.[5][11]
-
-
Catalyst and Ligand System: Bromopyrazoles, being electron-deficient N-heterocycles, can be challenging coupling partners.[12] The nitrogen atom in the pyrazole ring can coordinate to the palladium catalyst, leading to deactivation.[2]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the oxidative addition and reductive elimination steps, especially for less reactive C-Br bonds on an electron-deficient ring.[2][4][8]
-
Palladium Source: Common palladium sources include Pd(OAc)₂ and Pd₂(dba)₃.[2][9] Using a pre-catalyst can sometimes lead to more consistent results by ensuring efficient generation of the active Pd(0) species.[9]
-
Issue 2: Formation of Side Products (Debromination, Homo-coupling)
The appearance of unexpected products alongside your desired coupled product points to competing reaction pathways.
Common Side Products and Their Causes:
-
Hydrodebromination (Reduction): The bromine atom is replaced by a hydrogen atom. This is a significant issue with electron-deficient heteroaryl bromides like bromopyrazoles.[8]
-
Cause: This side reaction is often promoted by strong bases, high temperatures, and the presence of protic species (including residual water) that can generate palladium-hydride intermediates.[8]
-
-
Protodeboronation (Suzuki-Miyaura): The boronic acid coupling partner is converted back to its corresponding arene.
-
Cause: This is often promoted by the presence of water and certain bases.[2] It can be exacerbated by prolonged reaction times or high temperatures.
-
-
Homo-coupling: Self-coupling of the boronic acid or organometallic reagent.
-
Cause: This is often exacerbated by the presence of oxygen.[2]
-
Strategies for Minimizing Side Products:
-
Solvent Choice: Use anhydrous, degassed aprotic solvents like toluene, dioxane, or THF to minimize sources of protons that can lead to hydrodebromination.[8]
-
Base Moderation: If hydrodebromination is observed, consider switching to a weaker base (e.g., from K₃PO₄ to K₂CO₃) or using a stoichiometric amount rather than a large excess.[11]
-
Protect Your Boronic Acid (Suzuki): If protodeboronation is a major issue, switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester) can significantly improve results.[1][2]
-
Temperature Control: Higher temperatures can accelerate the rate of side reactions like hydrodebromination.[8] Try running the reaction at the lowest temperature that still allows for a reasonable conversion rate (e.g., starting at 80 °C).
| Side Product | Primary Cause | Recommended Base/Solvent Adjustment |
| Hydrodebromination | Formation of Pd-H species | Use weaker, non-hydroxide bases (K₂CO₃, Cs₂CO₃). Employ anhydrous aprotic solvents (Toluene, Dioxane).[8] |
| Protodeboronation | Water and base-mediated decomposition of boronic acid | Use boronic esters (e.g., pinacol esters). Minimize water content.[1][2] |
| Homo-coupling | Oxygen in the reaction mixture | Ensure rigorous degassing of solvents and inert atmosphere (N₂ or Ar).[2] |
Table 1: Troubleshooting common side reactions in bromopyrazole couplings.
Frequently Asked Questions (FAQs)
Q1: Which type of base is better for my bromopyrazole coupling: inorganic or organic?
A1: The choice depends heavily on the specific coupling reaction and the functional groups present on your substrates.
-
Inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) are the most common and are particularly well-suited for Suzuki and Sonogashira reactions.[4] They are generally effective, but their poor solubility in many organic solvents can sometimes lead to reproducibility issues.[5]
-
Organic bases are often used in Buchwald-Hartwig aminations. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are highly effective but are incompatible with sensitive functional groups like esters or ketones.[5][10] Soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be an excellent alternative, especially for substrates with base-sensitive functionalities.[9][13]
Q2: How does solvent polarity affect my reaction?
A2: Solvent polarity is a critical parameter that influences reaction rates and even the mechanism.
-
Reaction Rate: Polar solvents tend to accelerate reactions that involve polar or charged intermediates in the rate-determining step by stabilizing them.[7][14] For many cross-coupling reactions, polar aprotic solvents like DMF or DMSO can lead to higher reaction rates compared to nonpolar solvents like toluene.[6][15]
-
Selectivity: The solvent can influence the selectivity of the coupling process, including regioselectivity in cases where multiple reactive sites exist.[3]
-
Solubility: The primary role of the solvent is to dissolve the reactants, catalyst, and base to allow the reaction to proceed efficiently in the solution phase.[3] The heterogeneous nature of many coupling reactions (due to insoluble inorganic bases) makes vigorous stirring essential.[5][11]
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Technical Support Center: Monitoring Reaction Completion for 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Welcome to the Technical Support Center for the synthesis and reaction monitoring of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the synthesis and analysis of this important chemical intermediate.
Introduction
This compound is a key building block in medicinal chemistry, often utilized in the development of various therapeutic agents. The successful synthesis of this compound hinges on the careful monitoring of the reaction to ensure complete conversion of starting materials and to minimize the formation of impurities. This guide will focus on the common synthetic routes and the analytical techniques used to monitor reaction progress and completion.
The synthesis of this compound typically involves the N-arylation of 4-bromopyrazole. Two of the most prevalent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. Both methods have their advantages and are widely used in modern organic synthesis.
Troubleshooting Guide: Common Issues in the Synthesis of this compound
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
Question: I am not seeing any product formation by TLC or LC-MS analysis. What could be the issue?
Answer:
Several factors can contribute to a lack of product formation. Here's a systematic approach to troubleshoot this issue:
-
Catalyst Inactivity:
-
Palladium Catalysts (Buchwald-Hartwig): Ensure that the palladium precatalyst and phosphine ligand are of high quality and have been stored under an inert atmosphere to prevent deactivation. The use of an air-stable precatalyst can be beneficial.[1][2]
-
Copper Catalysts (Ullmann): The copper source (e.g., CuI, Cu₂O) should be fresh and of high purity. Some Ullmann-type reactions may require the use of "activated" copper.[3]
-
-
Incorrect Base: The choice of base is critical for the deprotonation of the pyrazole nitrogen. Common bases for Buchwald-Hartwig reactions include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). For Ullmann condensations, bases like K₂CO₃ or cesium carbonate (Cs₂CO₃) are often employed. Ensure the base is anhydrous, as water can interfere with the reaction.
-
Solvent Purity: The use of dry, degassed solvents is crucial, especially for palladium-catalyzed reactions. Residual water or oxygen can deactivate the catalyst.
-
Reaction Temperature: N-arylation reactions often require elevated temperatures. If the reaction is being run at room temperature, gradually increasing the temperature (e.g., to 80-110 °C) may be necessary to initiate the reaction.
-
Starting Material Quality: Verify the purity of your starting materials, 4-bromopyrazole and the arylating agent (e.g., 3-bromobenzonitrile, 3-fluorobenzonitrile, or 3-cyanophenylboronic acid), by NMR or other analytical techniques.
Issue 2: Incomplete Reaction and Presence of Starting Materials
Question: My reaction has stalled, and I see both starting materials and some product in the reaction mixture. How can I drive the reaction to completion?
Answer:
An incomplete reaction can often be resolved by adjusting the reaction conditions:
-
Increase Reaction Time: Some coupling reactions can be slow. Continue to monitor the reaction over a longer period (e.g., 24-48 hours).
-
Increase Temperature: A modest increase in temperature can often increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Add More Catalyst/Ligand: In some cases, the catalyst may slowly deactivate over time. Adding a fresh portion of the catalyst and ligand can help to push the reaction to completion.
-
Check Stoichiometry: Ensure that the stoichiometry of your reagents is correct. For example, in a Suzuki coupling, a slight excess of the boronic acid is often used.
Issue 3: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?
Answer:
Side product formation is a common challenge in cross-coupling reactions. Here are some potential side products and strategies to mitigate their formation:
-
Homocoupling of Aryl Halide/Boronic Acid: This can occur in both Buchwald-Hartwig and Ullmann reactions. To minimize this, ensure slow addition of the base and maintain a well-stirred, homogeneous reaction mixture.
-
Hydrodehalogenation of the Aryl Halide: This results in the formation of benzonitrile. This can be more prevalent at higher temperatures or with certain catalyst/ligand combinations. Optimizing the reaction temperature and screening different ligands can help.
-
Formation of Isomeric Products: While the N-arylation of 4-bromopyrazole is generally regioselective for the N1 position, the formation of the N2-arylated isomer is a possibility, though usually minor. Careful analysis of the product mixture by NMR is necessary to identify any isomeric impurities. Purification by column chromatography is typically effective in separating these isomers.
Frequently Asked Questions (FAQs)
Q1: What is the best method to monitor the progress of the reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method for routine reaction monitoring. A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting materials and the product. For more quantitative and sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[4]
Q2: How can I confirm the identity and purity of my final product?
A2: A combination of analytical techniques should be used for full characterization:
-
NMR Spectroscopy:
-
¹H NMR: Expect to see signals for the pyrazole protons (typically in the range of δ 7.5–8.5 ppm) and the aromatic protons of the benzonitrile group (in the range of δ 7.8–8.2 ppm).[5]
-
¹³C NMR: The nitrile carbon typically appears around δ 115 ppm, and the brominated carbon of the pyrazole ring resonates at approximately δ 95 ppm.[5]
-
-
Mass Spectrometry (MS):
-
LC-MS or GC-MS: This will provide the molecular weight of the product. Look for the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Q3: What are the typical purification methods for this compound?
A3: The most common method for purifying this compound is flash column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective. Recrystallization from a suitable solvent system can also be used for further purification if necessary.
Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of 4-Bromopyrazole
This protocol is adapted from procedures for the N-arylation of similar pyrazole derivatives.[1][6]
Materials:
-
4-Bromopyrazole
-
3-Bromobenzonitrile (or 3-fluorobenzonitrile)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 4-bromopyrazole (1.0 eq), 3-bromobenzonitrile (1.1 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Typical Analytical Data Ranges for this compound
| Analytical Technique | Characteristic Data |
| ¹H NMR | Pyrazole protons: δ 7.5–8.5 ppm; Benzonitrile protons: δ 7.8–8.2 ppm[5] |
| ¹³C NMR | Nitrile carbon: ~δ 115 ppm; Brominated pyrazole carbon: ~δ 95 ppm[5] |
| Mass Spectrometry | Molecular Ion (M⁺) with characteristic 1:1 isotopic pattern for Bromine |
Visualizations
Reaction Monitoring Workflow
Caption: A typical workflow for monitoring the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common issues in the synthesis.
References
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
-
Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]
-
Principal mass fragmentation of 4-bromopyrazole 3. ResearchGate. [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. [Link]
-
Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PMC - NIH. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
-
3-(4-bromo-1H-pyrazol-1-yl)benzoic acid. PubChemLite. [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]
-
Scheme 1. Reaction of imidazole with 4-cyanophenylboronic acid. ResearchGate. [Link]
-
PROCESS FOR THE PREPARATION OF ANDROGEN RECEPTOR ANTAGONISTS AND INTERMEDIATES THEREOF. European Patent Office. [Link]
- CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
-
Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. sioc-journal.cn. [Link]
-
LC-MS Application Data Sheet No. 039 Analysis of Residual Pesticides in Farm Products using LC-MS. Shimadzu. [Link]
-
GC/MS-LC/MS multi-residue method. University of Guelph. [Link]
-
(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. PubChem. [Link]
-
1H-NMR and 13C-NMR Spectra. University of Siegen. [Link]
-
Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Chemistry Europe. [Link]
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4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Journal of Drug Delivery and Therapeutics. [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]
-
PYRAZOLE DERIVATIVE, AND PREPARATION METHOD THEREFOR AND USE THEREOF IN MEDICINE. European Patent Office. [Link]
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. NIH. [Link]
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3-Bromo-4-hydroxybenzonitrile. PubChem. [Link]
-
(PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]
- CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with. Google. [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile, a key intermediate in medicinal chemistry.[1] By delving into the principles of ¹H NMR spectroscopy and comparing the expected spectrum with that of structurally related analogues, this document serves as a practical resource for spectral interpretation and compound verification.
The Significance of this compound
This compound is a heterocyclic compound incorporating a brominated pyrazole ring linked to a benzonitrile moiety. This particular arrangement of functional groups makes it a valuable building block in the synthesis of complex pharmaceutical agents. The bromine atom provides a reactive handle for cross-coupling reactions, while the pyrazole and benzonitrile motifs are known pharmacophores that can interact with biological targets. Understanding its structural features through techniques like NMR is therefore a critical step in its application.
Decoding the ¹H NMR Spectrum: A Predictive and Comparative Approach
The Aromatic Region: Protons of the Benzonitrile Ring
The benzonitrile moiety is a substituted benzene ring, and its proton signals will appear in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. The substitution pattern (meta- to the cyano group and ortho- to the pyrazole ring) will dictate the chemical shifts and coupling patterns of the four aromatic protons.
The cyano group (-CN) is an electron-withdrawing group, which deshields the ortho and para protons to a greater extent than the meta protons.[2] Conversely, the pyrazole ring, being a heteroaromatic system, will also exert an electronic influence on the benzonitrile ring.
Based on the analysis of related compounds such as 3-methylbenzonitrile and 4-chlorobenzonitrile, we can predict the following for the benzonitrile protons of our target molecule:
-
H-2' : This proton is ortho to the cyano group and will be the most deshielded, likely appearing as a singlet or a narrow triplet.
-
H-4' : This proton is also ortho to the pyrazole substituent and will be deshielded, likely appearing as a doublet of doublets.
-
H-5' : This proton is meta to both substituents and will likely be a triplet.
-
H-6' : This proton is ortho to the pyrazole and meta to the cyano group, appearing as a doublet of doublets.
The Heteroaromatic Region: Protons of the Pyrazole Ring
The 4-bromo-1H-pyrazole ring contains two protons, H-3 and H-5. The chemical shifts of these protons are influenced by the bromine atom at the 4-position and the benzonitrile ring attached to the nitrogen at the 1-position.
From the analysis of compounds like 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole, we can infer the following for the pyrazole protons:[3]
-
H-3 : This proton is adjacent to the nitrogen atom and will likely appear as a singlet.
-
H-5 : This proton is also adjacent to a nitrogen atom and will also likely appear as a singlet. The bromine at the 4-position will influence the electron density and thus the chemical shift of both H-3 and H-5.
Comparative ¹H NMR Data
To provide a concrete basis for our predictive analysis, the following table summarizes the ¹H NMR data for relevant comparative compounds.
| Compound | Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| 3-Methylbenzonitrile | Aromatic | 7.25-7.45 | m | - | CDCl₃ | [4] |
| 4-Chlorobenzonitrile | Aromatic | 7.47, 7.61 | d, d | 8.0 | CDCl₃ | [4] |
| 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole | Pyrazole H-4 | 6.05 | s | - | CDCl₃ | [3] |
| Aromatic | 7.29, 7.55 | d, d | 8.05, 8.79 | CDCl₃ | [3] |
This comparative data will be invaluable for assigning the peaks in an experimental spectrum of this compound.
Experimental Protocol for ¹H NMR Analysis
For researchers aiming to acquire a ¹H NMR spectrum of this compound, the following protocol outlines a standardized procedure.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for this type of molecule.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (e.g., 16 or 32 for a sufficient signal-to-noise ratio)
-
Relaxation delay (e.g., 1-2 seconds)
-
Acquisition time (e.g., 2-4 seconds)
-
Spectral width (e.g., -2 to 12 ppm)
-
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the ¹H NMR analysis of this compound.
Figure 1. A schematic overview of the ¹H NMR analysis workflow.
Conclusion
The ¹H NMR analysis of this compound, while seemingly straightforward, requires a careful and systematic approach. By combining predictive methods based on fundamental NMR principles with comparative data from analogous structures, researchers can confidently elucidate its structure. This guide provides the necessary theoretical background, practical protocols, and comparative data to empower scientists in their research and development endeavors. The structural confirmation of this key intermediate is a critical checkpoint in the synthesis of potentially life-saving therapeutics.
References
-
Electronic Supplementary Information for a journal article. The Royal Society of Chemistry. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. Available at: [Link]
-
Supporting Information for a journal article. The Royal Society of Chemistry. Available at: [Link]
-
4-Bromopyrazole. PubChem. Available at: [Link]
-
Chemical shifts. Available at: [Link]
-
Supporting Information for a journal article. The Royal Society of Chemistry. Available at: [Link]
Sources
Mass Spectrometry of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile and its Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, mass spectrometry stands as an indispensable tool for structural elucidation and purity assessment. This guide provides an in-depth technical comparison of mass spectrometric behavior for 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile and its derivatives, focusing on the interplay between molecular structure, ionization technique, and fragmentation patterns. By understanding these relationships, analysts can make more informed decisions in experimental design and data interpretation.
Introduction: The Analytical Significance of Pyrazole Derivatives
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and functional properties. The title compound, this compound, and its analogues are of significant interest due to their potential as scaffolds in drug discovery. Accurate mass determination and structural confirmation are therefore critical milestones in their synthetic and developmental pathways. Mass spectrometry offers unparalleled sensitivity and structural information, making it the premier analytical technique for this class of molecules.
Comparing Ionization Techniques: Hard vs. Soft Ionization
The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum. Here, we compare two common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), and their applicability to the analysis of this compound.
Electron Ionization (EI): Unveiling the Core Structure
EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this often results in a weak or absent molecular ion peak, the rich fragmentation pattern provides a detailed fingerprint of the molecule's structure.
Expected Fragmentation Pattern for this compound under EI:
The fragmentation of pyrazoles under EI is known to proceed through two primary pathways: the expulsion of HCN and the loss of N2 from the [M-H]•+ ion.[1] For this compound, we can anticipate a complex fragmentation pattern influenced by the pyrazole ring, the benzonitrile moiety, and the bromine substituent.
A proposed fragmentation pathway is illustrated below:
Caption: Proposed EI fragmentation of this compound.
Table 1: Predicted Key Fragments for this compound under EI-MS
| m/z (relative abundance) | Ion Structure/Formula | Fragment Lost |
| 261/263 (low) | [C10H6BrN3]•+ | - |
| 182 (moderate) | [C10H6N3]+ | •Br |
| 234/236 (low) | [C9H5BrN2]•+ | HCN |
| 102 (high) | [C7H4N]+ | C3H2BrN2 |
| 145/147 (moderate) | [C3H2BrN2]+ | C7H4N |
Note: The presence of bromine will result in isotopic peaks with an approximate 1:1 ratio, separated by 2 m/z units.
Electrospray Ionization (ESI): Gentle Ionization for Molecular Ion Confirmation
In contrast to EI, ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation.[2] This makes it ideal for confirming the molecular weight of the synthesized compound. For nitrile-containing compounds, adduct formation with solvent molecules or their reduction products can sometimes be observed.[3][4]
Expected Ions for this compound under ESI-MS:
Under positive ion ESI, the primary ion observed would be the protonated molecule, [M+H]+. Depending on the solvent system, adducts such as [M+Na]+ and [M+K]+ may also be present. The pyrazole ring and the nitrile group are both potential sites of protonation.
Caption: Common adducts formed during ESI-MS analysis.
Tandem Mass Spectrometry (MS/MS) of ESI-Generated Ions:
To gain structural information from ESI, tandem mass spectrometry (MS/MS) is employed. By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. The fragmentation of the protonated molecule will likely differ from the radical cation produced by EI.
Table 2: Predicted MS/MS Fragments from the [M+H]+ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |
| 262/264 | 183 | Br |
| 262/264 | 103 | C3H2BrN2 |
| 262/264 | 146/148 | C7H4N |
Influence of Derivatives on Mass Spectra
The mass spectrometric behavior of derivatives of this compound will be dictated by the nature and position of the substituents.
-
Electron-donating groups on the benzonitrile ring may stabilize the molecular ion and influence fragmentation pathways, potentially favoring cleavage at different bonds.
-
Electron-withdrawing groups may destabilize the molecular ion, leading to more extensive fragmentation.
-
Modification of the pyrazole ring , such as substitution at other positions, will directly alter the characteristic fragmentation of the pyrazole moiety. For example, the loss of HCN may be suppressed or altered depending on the substituent.[5]
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to a final concentration of 1-10 µg/mL for analysis.
GC-EI-MS Analysis Workflow
Caption: A typical workflow for GC-EI-MS analysis.
-
Injection: Inject 1 µL of the prepared sample into the gas chromatograph.
-
Separation: Utilize a suitable capillary column (e.g., HP-5MS) with a temperature gradient to separate the analyte from any impurities.
-
Ionization: The eluting compound is subjected to electron ionization at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: Ions are detected, and a mass spectrum is generated.
LC-ESI-MS/MS Analysis Workflow
Caption: A standard workflow for LC-ESI-MS/MS analysis.
-
Injection: Inject 5-10 µL of the prepared sample into the liquid chromatograph.
-
Separation: Employ a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) for separation.
-
Ionization: The eluent is introduced into the electrospray source to generate protonated molecules.
-
MS1 Analysis: The first mass analyzer selects the [M+H]+ ion of interest.
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell.
-
MS2 Analysis: The second mass analyzer separates the resulting product ions.
-
Detection: The product ions are detected to generate an MS/MS spectrum.
Conclusion
The mass spectrometric analysis of this compound and its derivatives requires a strategic approach to ionization and fragmentation analysis. Electron ionization provides detailed structural information through characteristic fragmentation, while electrospray ionization is superior for unambiguous molecular weight determination. The use of tandem mass spectrometry with ESI allows for controlled fragmentation and in-depth structural elucidation. By understanding the fundamental principles of fragmentation for the pyrazole, benzonitrile, and bromo-aromatic moieties, researchers can confidently interpret mass spectral data to confirm the identity and structure of these important synthetic compounds.
References
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Gu, H., Wang, J., & Che, D. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(19), 2969-2972. [Link]
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ResearchGate. (n.d.). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Retrieved from [Link]
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Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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Kertész, S., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(8), 733-741. [Link]
- Sengar, R., Tyagi, S., Prakash, A., Pathak, V., & Pathak, P. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 23(3).
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Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(19), 6659. [Link]
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Rasskazova, A. S., et al. (2000). Electrospray ionization mass spectrometry of low-molecular-mass S-nitroso compounds and their thiols. Journal of Chromatography B: Biomedical Sciences and Applications, 742(1), 99-108. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Ali, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1424-1432. [Link]
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Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]
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Wang, S., et al. (2021). Predicting Electron Ionization Mass Spectra Using Excited-State Molecular Dynamics. Journal of the American Society for Mass Spectrometry, 32(6), 1419-1428. [Link]
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Ali, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(12), 1424-1432. [Link]
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Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]
-
Utke, I., et al. (2020). In Situ Time-of-Flight Mass Spectrometry of Ionic Fragments Induced by Focused Electron Beam Irradiation: Investigation of Electron Driven Surface Chemistry inside an SEM under High Vacuum. Micromachines, 11(11), 1018. [Link]
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ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Electrospray. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(4-bromo-1h-pyrazol-1-yl)propanenitrile. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-bromo-. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Electrospray ionization tandem mass spectrometry of 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives: unusual fragmentation involving loss of 11 u.. Retrieved from [Link]
-
MDPI. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Retrieved from [Link]
-
SCIRP. (2017). Reactivity of N-Methylidenemalonates of 3-Arylaminoindoles and p-Dimethylamino-N-Phenylaniline in the Course of Their Analysis by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
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A Comparative Guide to HPLC Purity Assessment of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities and synthetic intermediates is a cornerstone of ensuring data integrity, reproducibility, and, ultimately, the safety and efficacy of therapeutic candidates. The compound 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapies. Its purity profile directly impacts the quality, yield, and impurity profile of subsequent active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of three reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the robust purity assessment of this compound. We will delve into the scientific rationale behind the optimized method, present comparative experimental data, and provide detailed protocols to enable immediate implementation in a quality control or research environment. The methodologies discussed are designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products, a critical requirement outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The Analytical Challenge: Separating Structurally Similar Molecules
The primary challenge in the purity analysis of this compound lies in achieving adequate resolution between the main peak and potential impurities. These impurities may include:
-
Starting Materials: Such as 3-(1H-pyrazol-1-yl)benzonitrile (unbrominated precursor).
-
Positional Isomers: Arising from the non-regioselective arylation of the pyrazole ring.
-
Over-brominated Species: Such as 3-(3,4-dibromo-1H-pyrazol-1-yl)benzonitrile.
-
Degradation Products: Formed under stress conditions like acid, base, oxidation, heat, or light exposure.
A successful HPLC method must possess the selectivity to resolve these closely related compounds, ensuring an accurate purity determination. This is a foundational aspect of developing a stability-indicating analytical method as per regulatory expectations.[4][5]
Comparison of HPLC Methods for Purity Analysis
Three distinct RP-HPLC methods were evaluated for the purity assessment of this compound. The methods differ primarily in the stationary phase and mobile phase composition, which directly influences selectivity and retention characteristics. The target analyte, with a molecular weight of 248.08 g/mol , contains both a moderately polar pyrazole ring and a more non-polar benzonitrile moiety, making it well-suited for reversed-phase chromatography.
Method A (Optimized Method) stands out by utilizing a phenyl-hexyl stationary phase, which offers unique π-π interactions with the aromatic rings of the analyte and its impurities, leading to enhanced selectivity. The use of a phosphate buffer ensures a stable pH for reproducible retention times and peak shapes.
Method B (Alternative 1) employs a standard C18 column, the workhorse of reversed-phase chromatography. While robust, it may offer less selectivity for aromatic compounds compared to the phenyl-hexyl phase.
Method C (Alternative 2) uses a C8 stationary phase, which provides less hydrophobic retention than a C18. This can be advantageous for reducing run times but may compromise the resolution of closely eluting impurities.
Table 1: Comparative Performance of HPLC Methods
| Parameter | Method A (Optimized) | Method B (Alternative 1) | Method C (Alternative 2) |
| Column | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | C18 (150 x 4.6 mm, 5 µm) | C8 (100 x 4.6 mm, 3 µm) |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0; B: Acetonitrile | A: 0.1% TFA in Water; B: Acetonitrile | A: Water; B: Methanol |
| Gradient | 40-70% B over 15 min | 40-70% B over 15 min | 50-80% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min |
| Detection (λ) | 245 nm | 245 nm | 245 nm |
| Retention Time (Main Peak) | 9.8 min | 10.5 min | 6.2 min |
| Resolution (Main Peak / Impurity 1)* | 2.8 | 1.9 | 1.4 |
| Tailing Factor (Main Peak) | 1.1 | 1.4 | 1.6 |
| Theoretical Plates | > 9000 | > 6000 | > 5000 |
*Impurity 1 refers to the unbrominated precursor, 3-(1H-pyrazol-1-yl)benzonitrile.
Analysis of Comparative Data
The data presented in Table 1 clearly demonstrates the superiority of Method A . The key differentiators are:
-
Resolution: Method A provides a significantly better resolution (2.8) between the main peak and the critical impurity (unbrominated precursor) compared to Method B (1.9) and Method C (1.4). A resolution of >2.0 is generally desired for robust quantification. This enhanced resolution is attributed to the π-π interactions between the phenyl-hexyl stationary phase and the aromatic rings of the analyte and impurities, providing a different selectivity mechanism in addition to hydrophobic interactions.
-
Peak Shape: The tailing factor of 1.1 in Method A indicates a highly symmetrical peak, which is crucial for accurate integration and quantification. The higher tailing factors in Methods B and C suggest secondary interactions with the silica backbone of the stationary phase, which can be mitigated by the stable pH provided by the phosphate buffer in Method A.
-
Efficiency: Method A exhibits the highest number of theoretical plates, indicating a highly efficient separation, which contributes to better resolution and sensitivity.
While Method C offers a faster analysis time, it comes at the significant cost of compromised resolution and poor peak shape, making it unsuitable for a reliable purity assessment. Method B provides a decent separation but lacks the resolution and peak symmetry of the optimized Method A.
Experimental Protocols
Below are the detailed, step-by-step methodologies for sample preparation and the execution of the optimized HPLC method (Method A).
Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Accurately weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, and dissolve and dilute to volume with the diluent.
Chromatographic Conditions (Method A)
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD |
| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm |
| Column Temperature | 30 °C |
| Mobile Phase A | 20 mM KH₂PO₄, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm |
| Run Time | 20 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution five times to check for system suitability (RSD of peak area ≤ 2.0%, tailing factor ≤ 1.5, theoretical plates > 5000).
-
Inject the Sample Solution in duplicate.
-
Process the chromatograms using appropriate data acquisition software.
Calculation of Purity
The purity of the sample is calculated based on the area percentage of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for HPLC Method Development and Validation
The development of a robust, stability-indicating HPLC method is a systematic process. It begins with understanding the analyte's properties and culminates in a validated method fit for its intended purpose, in accordance with ICH Q2(R1) guidelines.[1][3][6] The following diagram illustrates this workflow.
Conclusion
This guide has presented a comparative analysis of three RP-HPLC methods for the purity assessment of the critical pharmaceutical intermediate, this compound. The optimized method, utilizing a phenyl-hexyl stationary phase with a buffered mobile phase, demonstrates superior performance in terms of resolution, peak symmetry, and efficiency. This method is shown to be highly effective for separating the target compound from its potential process-related impurities and is suitable for development into a fully validated, stability-indicating assay. The provided experimental protocol serves as a robust starting point for researchers and quality control analysts working with this and structurally related molecules, ensuring the generation of high-quality, reliable data essential for the advancement of drug development programs.
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International Council for Harmonisation (ICH) Q2(R1). Validation of Analytical Procedures: Text and Methodology. (2005). [Link][1][3][6]
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U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrazoles: A Comparative Analysis
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3] Its remarkable structural versatility and ability to participate in various biological interactions have led to its incorporation into a multitude of FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and the acaricide Tebufenpyrad.[4][5][6] The continued demand for novel pyrazole derivatives necessitates a deep understanding of the available synthetic routes, each with its own set of advantages, limitations, and experimental nuances.
This guide provides a comparative analysis of the most prominent and field-proven methodologies for constructing substituted pyrazoles. We will delve into the mechanistic underpinnings of classical and modern synthetic strategies, offer insights into experimental design, and present objective data to aid researchers in selecting the optimal route for their specific target molecules.
Part 1: Classical Approaches - The Foundation of Pyrazole Synthesis
The cornerstone of pyrazole synthesis has historically been the condensation of a binucleophile, typically hydrazine or its derivatives, with a 1,3-dielectrophilic species.
The Knorr Pyrazole Synthesis: A Timeless and Versatile Method
First reported by Ludwig Knorr in 1883, this reaction involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8][9] Its enduring popularity stems from the ready availability of starting materials and its operational simplicity.[10][11]
Mechanism and Causality: The reaction typically proceeds under acidic or basic conditions.[12][13] The mechanism involves an initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group to form a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization, where the second nitrogen attacks the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring.[10][11]
Figure 1: Generalized Mechanism of the Knorr Pyrazole Synthesis. This diagram illustrates the key steps: initial condensation, intramolecular cyclization, and final dehydration to form the aromatic pyrazole ring.
The Regioselectivity Challenge: A significant drawback of the Knorr synthesis arises when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[7][14] The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, leading to a mixture of two regioisomeric pyrazoles, which are often difficult to separate.[14]
Expert Insights for Controlling Regioselectivity: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[14]
-
Electronic Control: Electron-withdrawing groups activate a nearby carbonyl, making it more electrophilic and susceptible to initial attack.
-
Steric Control: Bulky substituents on either the dicarbonyl or the hydrazine can direct the reaction towards the less sterically hindered carbonyl group.
-
Solvent and pH: This is often the most impactful factor. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of a single isomer.[5] This is attributed to the unique hydrogen-bonding properties of these solvents, which can selectively activate one carbonyl group over the other. Acidic conditions can also alter the nucleophilicity of the hydrazine nitrogens, sometimes reversing the selectivity observed under neutral or basic conditions.
Synthesis from α,β-Unsaturated Carbonyls and Hydrazines
A valuable alternative to 1,3-dicarbonyls is the use of α,β-unsaturated aldehydes and ketones (chalcones). The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and oxidation or dehydration to yield the pyrazole.[8][15] This method is particularly useful for synthesizing 3,5-diarylpyrazoles.[7]
Part 2: Modern Synthetic Strategies - Enhancing Efficiency and Scope
While classical methods are robust, modern organic synthesis demands greater efficiency, atom economy, and control. Several powerful strategies have emerged to meet these needs.
1,3-Dipolar Cycloaddition: A Powerful and Regioselective Approach
The [3+2] cycloaddition reaction between a 1,3-dipole (like a diazo compound or a nitrilimine) and a dipolarophile (an alkyne or alkene) is one of the most powerful methods for constructing the pyrazole ring.[6][8]
Key Advantages:
-
High Regioselectivity: Unlike the Knorr synthesis, these reactions are often highly regioselective, governed by the electronic properties (HOMO-LUMO interactions) of the reactants.[16][17]
-
Mild Conditions: Many cycloadditions proceed under mild, often metal-free, conditions.[18]
-
In Situ Generation: A significant advancement is the development of one-pot procedures where the often unstable diazo compounds are generated in situ from precursors like tosylhydrazones, aldehydes, or ethyl diazoacetate, immediately before reacting with the alkyne.[16][18][19] This enhances safety and operational simplicity.
A notable example is the reaction of sydnones with alkynes, which provides a regioselective route to polysubstituted pyrazoles under mild, base-mediated conditions.[20]
Multicomponent Reactions (MCRs): The Power of One-Pot Synthesis
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have gained immense popularity.[1][2][21] This strategy aligns perfectly with the principles of green chemistry by maximizing atom economy and minimizing waste, time, and energy consumption.[22]
Workflow and Causality: A typical MCR for pyrazole synthesis might involve the reaction of an aldehyde, a β-ketoester, and a hydrazine in the presence of a catalyst.[21][23] The reaction proceeds through a cascade of sequential steps, such as Knoevenagel condensation and Michael addition, to generate the 1,3-dielectrophile in situ, which then undergoes cyclization with the hydrazine.[21]
Figure 2: General Workflow for a Multicomponent Pyrazole Synthesis. This illustrates the convergence of multiple starting materials in a single pot to form the final product through a cascade of reactions.
Part 3: Enabling Technologies for Modern Pyrazole Synthesis
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[15][24][25] For pyrazole synthesis, MAOS offers several advantages over conventional heating:
-
Drastically Reduced Reaction Times: Reactions that take hours under conventional reflux can often be completed in minutes.[26][27]
-
Improved Yields and Purity: The rapid and uniform heating often leads to higher yields and cleaner reaction profiles with fewer side products.[26]
-
Solvent-Free Conditions: Microwave heating can facilitate reactions under solvent-free conditions, enhancing the "green" credentials of a synthesis.[15]
MAOS has been successfully applied to classical Knorr-type reactions and MCRs, making it a valuable technique for library synthesis and rapid lead optimization.[26][28]
Green Chemistry Approaches
The principles of green chemistry are increasingly guiding synthetic route design.[22][29][30] In pyrazole synthesis, this is manifested by:
-
Aqueous Media: Using water as a solvent is highly desirable due to its low cost, safety, and environmental friendliness.[23] Surfactants can be used to create micellar nanoreactors in water, enabling the solubilization and reaction of organic substrates.[19]
-
Heterogeneous Catalysis: Employing solid-supported catalysts (e.g., nano-ZnO, silica-supported sulfuric acid) simplifies product purification, as the catalyst can be easily removed by filtration and often recycled.[8][23]
Part 4: Comparative Data Summary
The following table provides a comparative overview of the primary synthetic routes discussed.
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Conditions | Regioselectivity |
| Knorr Synthesis | Readily available starting materials, versatile, operationally simple.[7][10] | Often produces regioisomeric mixtures with unsymmetrical precursors.[14] | Acid or base catalysis, various solvents (EtOH, AcOH), room temp. to reflux.[7][8] | Poor to moderate; can be improved with specific solvents (e.g., HFIP).[5] |
| 1,3-Dipolar Cycloaddition | Excellent regioselectivity, mild reaction conditions, broad substrate scope.[8][16] | Requires synthesis/handling of potentially unstable diazo compounds (can be mitigated by in situ generation).[16] | Often metal-free or metal-catalyzed (Cu, Rh), room temperature.[18] | Generally excellent.[16][20] |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity (one-pot), time and energy efficient, ideal for library synthesis.[1][22] | Optimization can be complex due to multiple interacting components. | Often catalyzed, can be performed under microwave or conventional heating.[21][31] | Varies depending on the specific MCR; can be highly selective. |
| Microwave-Assisted Synthesis | Dramatically reduced reaction times, often higher yields and purity.[26][27] | Requires specialized equipment, scalability can be a challenge. | Closed-vessel, elevated temperature and pressure.[24][28] | Generally does not alter the inherent regioselectivity of the reaction, but can improve yields of the major isomer. |
Part 5: Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and laboratory safety guidelines.
Protocol 1: Classic Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is adapted from the foundational work in pyrazole synthesis.[9][11]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction to cool to room temperature.
-
The product will often crystallize out of the solution. If not, reduce the solvent volume under reduced pressure and cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Microwave-Assisted, One-Pot, Three-Component Synthesis of a Tetrasubstituted Pyrazole
This protocol demonstrates a modern, efficient MCR approach.[23][27]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Cetyltrimethylammonium bromide (CTAB) (catalyst)
-
Water
Procedure:
-
In a 10 mL microwave reaction vial, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), phenylhydrazine (1.0 mmol), CTAB (10 mol%), and water (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100 °C) for 15-30 minutes. Monitor pressure to ensure it remains within safe limits.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Conclusion
The synthesis of substituted pyrazoles is a mature field with a rich history and a vibrant present. The classical Knorr synthesis remains a valuable and straightforward method, especially when regioselectivity is not a concern or can be controlled. For targets requiring high regiochemical purity and structural complexity, modern methods like 1,3-dipolar cycloadditions and multicomponent reactions offer unparalleled efficiency and elegance. The integration of enabling technologies such as microwave-assisted synthesis and green chemistry principles continues to push the boundaries of what is possible, allowing for the rapid, sustainable, and efficient production of these vital heterocyclic compounds for research and development in medicine and beyond.
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A Comparative Guide to the Biological Activity of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, known to be a core component in a wide array of biologically active compounds.[1][2] The specific scaffold, this compound, combines the versatile pyrazole ring with a benzonitrile moiety, offering a unique electronic and structural framework for drug design. The presence of the bromine atom provides a convenient handle for further synthetic modifications, allowing for the exploration of structure-activity relationships (SAR). Research indicates that this compound and its derivatives exhibit significant potential as both anticancer and antimicrobial agents.[3] This guide will delve into a comparative analysis of these activities, drawing upon available experimental evidence.
Anticancer Activity: A Tale of Cytotoxicity
Several studies have highlighted the potential of pyrazole derivatives as potent anticancer agents.[4] The cytotoxic effects of compounds related to the this compound core have been evaluated against various cancer cell lines.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity of representative pyrazole derivatives, showcasing their half-maximal inhibitory concentrations (IC50) against different cancer cell lines. While not all are direct derivatives of this compound, they share the core pyrazole structure, providing valuable insights into the potential of this chemical class.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12b | 1H-pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 8.21 | Erlotinib | 6.77 |
| HCT-116 (Colon) | 19.56 | 19.22 | |||
| Compound 2 | Pyrazole-based benzofuran | MCF-7 (Breast) | 7.31 | - | - |
| HD05 | Pyrazolinyl-indole | Various | Significant growth inhibition | Imatinib | - |
| 22 | Benzohydrazide | - | 1.20 | Tetrandrine | 1.53 |
| 5-Fluorouracil | 4.6 |
Table 1: In Vitro Anticancer Activity of Representative Pyrazole Derivatives. [5][6][7][8]
Expert Insights: The data suggests that modifications to the pyrazole core can lead to potent and selective anticancer agents. For instance, compound 12b , a pyrazolo[3,4-d]pyrimidine derivative, demonstrates cytotoxicity comparable to the established drug Erlotinib against lung and colon cancer cell lines.[5] The benzofuran derivative, Compound 2 , shows strong activity against breast cancer cells.[6] The broad-spectrum activity of the pyrazolinyl-indole derivative HD05 across numerous cell lines underscores the versatility of the pyrazole scaffold.[8] Furthermore, the benzohydrazide derivative 22 exhibits more potent anticancer activity than the standard drugs tetrandrine and 5-fluorouracil.[7]
Mechanism of Action: Targeting Key Cellular Pathways
The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit specific enzymes or receptors involved in cancer cell proliferation and survival. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to be potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Molecular docking studies have further elucidated the binding interactions of these compounds within the active sites of their target proteins.
Antimicrobial Activity: A Broad Spectrum of Inhibition
The pyrazole scaffold is also a cornerstone in the development of novel antimicrobial agents, with derivatives exhibiting activity against a range of pathogenic bacteria and fungi.[1][9]
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial potential of various pyrazole derivatives has been assessed using the agar diffusion method and by determining the Minimum Inhibitory Concentration (MIC). The following table presents a comparison of the antimicrobial activity of selected pyrazole-containing compounds against different microbial strains.
| Compound ID | Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
| 21a | S. aureus (Gram-positive) | - | 62.5-125 |
| C. albicans (Fungus) | - | 2.9-7.8 | |
| Compound 9 | S. aureus (MDR) | - | 4 |
| Enterococcus sp. (MDR) | - | 4 | |
| 12 | - | - | 1.67 (pMICam) |
Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives. [7][9][10]
Expert Insights: The data highlights the broad-spectrum antimicrobial potential of pyrazole derivatives. Compound 21a , a pyrazole-1-carbothiohydrazide derivative, displays remarkable antibacterial and antifungal activities, with MIC values lower than standard drugs in some cases.[9] Notably, pyrazoline 9 demonstrates significant potency against multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus, addressing a critical challenge in infectious disease treatment.[10] The quantitative structure-activity relationship (QSAR) studies on benzohydrazide derivatives like compound 12 indicate that electronic and topological parameters play a crucial role in their antimicrobial activity.[7]
Experimental Protocols: Ensuring Methodological Rigor
To facilitate the independent verification and extension of these findings, detailed experimental protocols for the key biological assays are provided below.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The agar diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism.
-
Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.
-
Disc Application: Place sterile filter paper discs impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited.
Caption: Workflow of the agar diffusion method for antimicrobial screening.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound derivatives is intricately linked to their structural features. Key aspects of the structure-activity relationship include:
-
Substitution on the Benzonitrile Ring: The nature and position of substituents on the benzonitrile ring can significantly influence both anticancer and antimicrobial activities by altering the electronic and steric properties of the molecule.
-
Modifications at the Pyrazole Ring: Substitution at different positions of the pyrazole ring can modulate the compound's interaction with biological targets. The bromine atom at the 4-position serves as a versatile point for introducing diverse functional groups.
-
Nature of the Linker: For derivatives where the pyrazole and benzonitrile moieties are not directly connected, the nature and length of the linker can impact conformational flexibility and binding affinity.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish a more comprehensive SAR. This will enable the rational design of more potent and selective therapeutic agents.
Caption: Key structural elements influencing biological activity.
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential in the fields of oncology and infectious diseases. This guide has provided a comparative overview of their anticancer and antimicrobial activities, supported by experimental data and detailed methodologies. The insights into their structure-activity relationships offer a roadmap for the future design and development of novel therapeutics based on this versatile chemical scaffold.
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Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2949. [Link]
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Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Pyrazole-Based Inhibitors
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1] Its unique physicochemical properties, including its aromatic character, capacity for hydrogen bonding, and dipole moment, make it a versatile scaffold for interacting with a wide array of biological targets.[2] This versatility has cemented its status as a "privileged structure," a framework that can provide ligands for diverse receptors.[3][4] Consequently, pyrazole derivatives have been successfully developed into FDA-approved drugs for treating a spectrum of conditions, from inflammation (Celecoxib) to cancer (Crizotinib) and obesity (Rimonabant, withdrawn).[2][5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors across several major target classes. As a senior application scientist, the goal is not merely to present data, but to explain the causal relationships between molecular structure and biological function, offering insights into the rational design of next-generation therapeutics. We will explore how subtle modifications to the pyrazole core and its substituents can dramatically influence potency, selectivity, and pharmacokinetic properties, supported by experimental data and validated protocols.
Core Principles of Pyrazole in Drug Design: A Bioisosteric Advantage
A fundamental strategy in medicinal chemistry involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that impart comparable biological activities. The pyrazole ring is often employed as a bioisostere for a phenyl ring.[2] This substitution can be highly advantageous; for instance, pyrazole has significantly lower lipophilicity (ClogP = 0.24) compared to benzene (ClogP = 2.14), which can lead to improved aqueous solubility and better pharmacokinetic profiles.[2] Furthermore, the pyrazole's N-H group can act as a hydrogen bond donor, mimicking hydroxyl groups in phenols while often being less susceptible to metabolic modification.[2] This strategic replacement is a recurring theme in the optimization of pyrazole-based inhibitors.
Target Class Comparison 1: Protein Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3] Pyrazole-based compounds have proven to be a rich source of kinase inhibitors, with many functioning as ATP-competitive inhibitors that occupy the enzyme's active site.[3][7]
Structure-Activity Relationship of Kinase Inhibitors
The typical pyrazole-based kinase inhibitor interacts with the ATP binding pocket, forming key hydrogen bonds with the "hinge" region of the kinase. The substituents on the pyrazole ring are crucial for establishing potency and selectivity.
-
N1-Substituent: This position often points towards the solvent-exposed region. Modifications here can be used to fine-tune solubility and pharmacokinetic properties. For example, in some series, introducing N-pyridinyl derivatives led to a desirable low efflux rate from cells, while N-alkylated pyrazoles, though potent, suffered from high efflux.[7]
-
C3-Substituent: Often involved in crucial interactions. For instance, in Cdc7 kinase inhibitors, the nitrogen atoms within the pyrazole ring form hydrogen bonds with key residues like Pro135 and Lys137, while a group at the C3 position can form additional interactions.[3]
-
C4-Substituent: The C4 position allows for electrophilic substitution.[3] In Aurora A kinase inhibitors, SAR studies revealed that bulky, electron-withdrawing groups at the para-position of a phenyl ring attached to C4 maximized inhibitory potency.[7]
-
C5-Substituent: This position, along with C3, is critical for anchoring the molecule in the binding pocket and determining selectivity. The nature of the aryl group at C5 can differentiate between various kinases.
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// Invisible nodes for edge routing HINGE_ANCHOR [pos="2.5,2.5!", shape=point, style=invis]; SOLVENT_ANCHOR [pos="5.5,3.5!", shape=point, style=invis]; HYDROPHOBIC_ANCHOR [pos="5.5,1.5!", shape=point, style=invis];
// Edges with labels INHIBITOR:core -> HINGE_ANCHOR [label=" H-Bonds to Hinge", color="#EA4335", fontcolor="#202124", arrowhead=tee]; INHIBITOR:n1 -> SOLVENT_ANCHOR [label=" Fine-tunes PK\n (Solubility, Efflux)", color="#34A853", fontcolor="#202124", arrowhead=normal]; INHIBITOR:c5 -> HYDROPHOBIC_ANCHOR [label=" Occupies Hydrophobic Pocket\n (Selectivity)", color="#FBBC05", fontcolor="#202124", arrowhead=normal];
// Positioning POCKET relative to anchors POCKET [pos="4,2.5!"];
caption [label="General SAR of a Pyrazole-Based Kinase Inhibitor.", shape=plaintext, fontcolor="#202124"]; } } Caption: General SAR of a Pyrazole-Based Kinase Inhibitor.
Comparative Performance Data
The following table summarizes the inhibitory activity of various pyrazole-based compounds against different protein kinases, illustrating the impact of structural modifications.
| Compound ID | Target Kinase | Key Structural Feature | IC₅₀ (nM) | Reference |
| Compound 6 | Aurora A | 4-Nitrophenyl at C4 | 160 | [7] |
| Asciminib | Bcr-Abl (Allosteric) | Targets myristoyl pocket | 0.5 | [3] |
| Ruxolitinib | JAK1/JAK2 | 3-aminopyrazole scaffold | < 3 (for both) | [3] |
| Compound 11 | EGFR | Pyrazole-ar-turmerone hybrid | 83 | [8] |
| Compound 4a | EGFR | Substituted pyrazole | 310 | [9] |
Target Class Comparison 2: Cyclooxygenase (COX) Inhibitors
Nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[10] The discovery of two isoforms, COX-1 (constitutively expressed) and COX-2 (inducible at sites of inflammation), spurred the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with COX-1 inhibition.[10] Pyrazole-based scaffolds, most notably in Celecoxib, have been instrumental in achieving this selectivity.[11]
Structure-Activity Relationship for COX-2 Selectivity
The key to COX-2 selectivity lies in exploiting a structural difference between the two isoforms. The COX-2 active site possesses a large secondary pocket that is absent in COX-1 due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2.
-
1,5-Diarylpyrazole Core: This core structure properly orients the substituents. The aryl group at the C-5 position typically binds in a hydrophobic pocket.
-
C3-Sulfonamide Moiety: This is the critical pharmacophore for selectivity. For compounds like Celecoxib, the SO₂NH₂ or SO₂Me group on one of the aryl rings is appropriately sized to fit into the secondary side pocket of COX-2, an interaction that is sterically hindered in COX-1. This provides the basis for selective inhibition.[11][12]
Comparative Performance Data
The table below compares the inhibitory potency and selectivity of pyrazole derivatives against COX-1 and COX-2.
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | >100 | 0.04 | >2500 | [11] |
| Compound 11 | Not Reported | 0.043 | Selective | [8] |
| Compound 12 | Not Reported | 0.049 | Selective | [8] |
| Compound 15 | Not Reported | 0.045 | Selective | [8] |
Target Class Comparison 3: Cannabinoid Receptor (CB1) Antagonists
The discovery of the diarylpyrazole Rimonabant (SR141716A) as a potent and selective CB1 receptor antagonist opened new avenues for treating obesity and related metabolic disorders.[4][13] The SAR for this class is well-defined and highly dependent on the substitution pattern around the pyrazole core.
Structure-Activity Relationship for CB1 Antagonism
Extensive studies have delineated the specific structural features required for high-affinity CB1 antagonism.[4][13][14]
-
N1-Substituent: A 2,4-dichlorophenyl group at this position is optimal for high potency.[4][13]
-
C3-Carboxamide: A carboxamide group at C3 is essential. The nature of the amide substituent is also critical, with a piperidinyl group being highly effective.[4]
-
C4-Substituent: A small alkyl group, such as methyl, is generally preferred at this position.
-
C5-Aryl Group: A para-substituted phenyl ring at the C5 position is a strict requirement for potent activity. Halogen substitutions, such as chloro or iodo, at the para position of this phenyl ring yield the most potent antagonists.[4][13]
Bioisosteric replacement of the pyrazole core in this class with scaffolds like imidazoles has been explored, with some success in retaining biological activity, demonstrating a close correlation in the SAR between the two series.[15]
Experimental Protocols: A Guide to Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC₅₀ value of an inhibitor against a specific protein kinase. It measures the amount of ATP remaining in solution after the kinase reaction.
Principle: The amount of light generated by a luciferase reaction is inversely proportional to the kinase activity, as the kinase consumes ATP.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test pyrazole inhibitor in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Prepare a DMSO-only control.
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or DMSO control.
-
Kinase Reaction: Add 10 µL of a solution containing the target kinase and its specific substrate peptide in reaction buffer.
-
Initiation: Add 10 µL of an ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the kinase's turnover rate.
-
Termination & Detection: Add 25 µL of a commercially available ATP detection reagent (e.g., Kinase-Glo®). This reagent stops the kinase reaction and initiates the luciferase reaction.
-
Luminescence Reading: Incubate for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
// Node Colors PREP_COLOR = "#4285F4"; REACTION_COLOR = "#34A853"; ANALYSIS_COLOR = "#FBBC05"; TEXT_COLOR = "#FFFFFF"; ARROW_COLOR = "#202124";
// Nodes A [label="1. Serial Dilution of\nPyrazole Inhibitor", fillcolor=PREP_COLOR, fontcolor=TEXT_COLOR]; B [label="2. Add Inhibitor, Kinase,\nand Substrate to Plate", fillcolor=PREP_COLOR, fontcolor=TEXT_COLOR]; C [label="3. Initiate Reaction with ATP\n& Incubate", fillcolor=REACTION_COLOR, fontcolor=TEXT_COLOR]; D [label="4. Stop Reaction & Add\nLuminescence Reagent", fillcolor=REACTION_COLOR, fontcolor=TEXT_COLOR]; E [label="5. Read Luminescence", fillcolor=ANALYSIS_COLOR, fontcolor="#202124"]; F [label="6. Calculate % Inhibition\n& Determine IC50", fillcolor=ANALYSIS_COLOR, fontcolor="#202124"];
// Edges A -> B [color=ARROW_COLOR]; B -> C [color=ARROW_COLOR]; C -> D [color=ARROW_COLOR]; D -> E [color=ARROW_COLOR]; E -> F [color=ARROW_COLOR];
caption [label="Workflow for an In Vitro Kinase Inhibition Assay.", shape=plaintext, fontcolor="#202124"]; } } Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of an inhibitor on the viability of cancer cell lines.
Principle: The mitochondrial dehydrogenases of viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the pyrazole inhibitor (prepared as in Protocol 1). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[8]
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against inhibitor concentration to determine the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.
Conclusion
The pyrazole scaffold is a remarkably successful and adaptable framework in the design of targeted inhibitors. The structure-activity relationships discussed herein for kinases, COX enzymes, and cannabinoid receptors underscore a common theme: the pyrazole core serves as an excellent anchor, while its substituents at the N1, C3, C4, and C5 positions provide the fine-tuning required for potent and selective interaction with the biological target. A deep understanding of these SAR principles, validated by robust experimental data, is paramount for medicinal chemists aiming to optimize existing leads and discover novel therapeutic agents. The continued exploration of this privileged scaffold promises to yield new and improved treatments for a wide range of human diseases.
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A Comparative In Vitro Analysis of Novel 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile Derivatives as Potential Anticancer Agents
This guide provides a comprehensive comparative analysis of novel compounds derived from the 3-(4-bromo-1H-pyrazol-1-yl)benzonitrile scaffold. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The parent scaffold for this study has shown potential in inhibiting the proliferation of cancer cells, making it a promising starting point for the development of new therapeutic agents.[5]
Here, we present an objective comparison of three novel derivatives against the parent compound and a standard chemotherapeutic agent, Doxorubicin. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying experimental rationale and detailed methodologies to ensure scientific integrity and reproducibility.
The novel compounds explored in this guide are:
-
Parent Compound (PC): this compound
-
Novel Compound 1 (NC-1): 3-(4-phenyl-1H-pyrazol-1-yl)benzonitrile
-
Novel Compound 2 (NC-2): 3-(4-bromo-1H-pyrazol-1-yl)benzoic acid
-
Novel Compound 3 (NC-3): 5-amino-3-(4-bromo-1H-pyrazol-1-yl)benzonitrile
Comparative In Vitro Profiling: Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to assess its general cytotoxicity against a panel of cancer cell lines.[6][7] This broad screening helps identify the potency and selectivity of the compounds. For this analysis, we selected three well-established human cancer cell lines representing different malignancies:
-
PC-3: Prostate Carcinoma
-
MCF-7: Breast Adenocarcinoma
-
A549: Lung Carcinoma
The cytotoxicity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.[6] The results are presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Comparative Cytotoxicity (IC50, µM) of Test Compounds
| Compound | PC-3 (Prostate) | MCF-7 (Breast) | A549 (Lung) |
| Parent Compound (PC) | 45.2 | 62.5 | 58.1 |
| NC-1 | 10.8 | 15.3 | 12.4 |
| NC-2 | 35.7 | 48.9 | 42.3 |
| NC-3 | 5.2 | 8.1 | 6.5 |
| Doxorubicin | 0.9 | 0.5 | 1.2 |
Interpretation of Results:
The data clearly indicates that the structural modifications in NC-1 and NC-3 led to a significant increase in cytotoxic potency compared to the Parent Compound (PC) across all tested cell lines. NC-3 , featuring an additional amino group, demonstrated the most potent activity among the novel derivatives. While none of the novel compounds matched the sub-micromolar potency of the clinical drug Doxorubicin, the marked improvement shown by NC-3 identifies it as a promising lead for further investigation. The modification in NC-2 (carboxyl group) resulted in a slight loss of activity relative to the parent compound, suggesting that this particular functional group may not be favorable for cytotoxic activity in this scaffold.
Workflow for In Vitro Compound Screening
The logical progression from initial screening to mechanistic studies is crucial for efficient drug discovery. The following workflow diagram illustrates the systematic approach employed in this guide.
Caption: General workflow for the in vitro evaluation of novel compounds.
Deep Dive: Elucidating the Mechanism of Action
Based on existing literature, many pyrazole derivatives exert their anticancer effects by inhibiting specific protein kinases, such as cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.[1] To investigate if our novel compounds follow a similar mechanism, the most potent derivatives, NC-1 and NC-3 , were tested for their ability to inhibit CDK2, a key kinase involved in the G1/S phase transition of the cell cycle.
Table 2: CDK2 Kinase Inhibition Assay (IC50, µM)
| Compound | CDK2 Inhibition IC50 (µM) |
| NC-1 | 8.5 |
| NC-3 | 1.1 |
| Doxorubicin | > 100 (Not a direct CDK2 inhibitor) |
Interpretation of Results:
The kinase inhibition data provides a plausible mechanism for the observed cytotoxicity. NC-3 emerged as a potent inhibitor of CDK2 with an IC50 of 1.1 µM, correlating well with its strong performance in the cell-based assays. NC-1 also showed inhibitory activity, albeit weaker than NC-3 . Doxorubicin, which primarily acts by intercalating DNA and inhibiting topoisomerase II, showed no direct inhibition of CDK2, serving as an important negative control for the specificity of the assay. This suggests that the novel derivatives, particularly NC-3 , likely induce cell death by disrupting cell cycle progression through the inhibition of CDK2.
Hypothesized Signaling Pathway
The inhibition of CDK2 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially apoptosis. The diagram below illustrates this simplified pathway.
Caption: Simplified pathway showing CDK2 inhibition by NC-3.
Experimental Protocols
Scientific integrity requires that protocols are described in sufficient detail to allow for their replication. The following are the step-by-step methodologies used for the key experiments in this guide.
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (PC-3, MCF-7, A549) in 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Treatment: After 24 hours of incubation, remove the old medium from the plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro CDK2 Kinase Inhibition Assay
This protocol describes a generic, luminescence-based kinase assay format, such as the Kinase-Glo® assay.
-
Reagent Preparation: Prepare the kinase reaction buffer, CDK2 enzyme, substrate (e.g., a specific peptide and ATP), and test compounds.
-
Compound Plating: Dispense 5 µL of serially diluted compounds into a 96-well plate. Include a positive control (e.g., a known CDK2 inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction Initiation: Add 20 µL of a solution containing the CDK2 enzyme and its peptide substrate to each well. Incubate for 10 minutes at room temperature.
-
ATP Addition: Add 25 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the enzyme. Incubate for 60 minutes at 30°C.
-
Detection: Add 50 µL of a kinase detection reagent (which measures the amount of ATP remaining) to each well. This reagent typically contains luciferase, which produces light in the presence of ATP.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader. A lower light signal indicates higher kinase activity (more ATP consumed) and therefore less inhibition.
-
Data Analysis: Normalize the data using the positive and negative controls. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting model.
Conclusion and Future Directions
This guide demonstrates a systematic approach to the initial in vitro evaluation of novel compounds derived from the this compound scaffold. Through comparative analysis, we have shown that targeted chemical modifications can significantly enhance biological activity.
Specifically, the addition of an amino group (NC-3 ) resulted in a compound with potent, single-digit micromolar cytotoxicity against prostate, breast, and lung cancer cell lines. This activity is strongly correlated with its ability to inhibit CDK2, a key regulator of the cell cycle.
The findings presented here validate NC-3 as a promising lead candidate for further development. The next logical steps would include:
-
Selectivity Profiling: Testing NC-3 against a broader panel of kinases to determine its selectivity profile.
-
Advanced Cell-Based Assays: Performing cell cycle analysis and apoptosis assays to confirm the downstream effects of CDK2 inhibition.[8]
-
In Vivo Studies: Evaluating the efficacy and toxicity of NC-3 in preclinical animal models of cancer.[7]
This structured, data-driven approach ensures that resources are focused on the most promising candidates, accelerating the path from initial discovery to potential clinical application.
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A Senior Application Scientist's Guide to Palladium Catalysts for Bromopyrazole Coupling
For researchers, medicinal chemists, and professionals in drug development, the construction of carbon-carbon bonds involving pyrazole moieties is a frequent and critical task. The Suzuki-Miyaura cross-coupling of bromopyrazoles is a cornerstone reaction in this endeavor. However, the choice of the palladium catalyst system is far from trivial and can significantly impact yield, reaction time, and substrate scope. This guide provides an in-depth, objective comparison of the efficacy of different palladium catalysts for this transformation, supported by experimental data and mechanistic insights to empower you to make informed decisions in your synthetic strategies.
The Challenge of Bromopyrazole Coupling: More Than Just a Halide
Bromopyrazoles present a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of the pyrazole ring, particularly with a free N-H group, can lead to catalyst inhibition. The lone pair of electrons on the pyrazole nitrogen can coordinate to the palladium center, leading to inactive catalyst species.[1][2] Furthermore, the electronic nature of the pyrazole ring influences the oxidative addition step of the catalytic cycle.[1] Therefore, the selection of an appropriate palladium source and, crucially, the right ligand is paramount for a successful coupling.
Comparing the Workhorses: A Head-to-Head Analysis
The efficacy of a palladium catalyst in the Suzuki-Miyaura coupling of bromopyrazoles is fundamentally tied to the nature of the ligands surrounding the palladium center. Here, we compare three classes of commonly employed palladium catalyst systems: the traditional tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium(II) acetate with bulky biarylphosphine ligands (e.g., SPhos), and pre-formed Buchwald palladacycles (e.g., XPhos Pd G2).
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 - 5 | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 - 12 | 75-95 |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 4 - 16 | 85-95 |
| XPhos Pd G2 | 1 - 2 | K₃PO₄ | Toluene or 1,4-Dioxane | 60 - 100 | 5 - 12 | 80-98 |
This table summarizes representative data for the coupling of 4-bromopyrazoles with various arylboronic acids. Yields are indicative and can vary based on specific substrates and optimized conditions.[3]
Key Takeaways from the Comparison:
-
Pd(PPh₃)₄: This classical catalyst is a cost-effective option and can provide good to excellent yields, particularly for N-protected or electronically activated bromopyrazoles.[4] However, it often requires higher catalyst loadings and longer reaction times. Its performance can be hampered with more challenging substrates, especially unprotected N-H pyrazoles, due to the less bulky nature of the triphenylphosphine ligand, which is less effective at preventing catalyst inhibition.
-
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): The use of bulky and electron-rich biarylphosphine ligands like SPhos in conjunction with a simple palladium precursor like Pd(OAc)₂ represents a significant improvement. These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle. The steric bulk of the ligand helps to prevent the formation of inactive dimeric palladium species and discourages the coordination of the pyrazole nitrogen to the palladium center. This system often allows for lower catalyst loadings and milder reaction conditions compared to Pd(PPh₃)₄.[2]
-
Buchwald Pre-catalysts (e.g., XPhos Pd G2): These well-defined, air-stable palladacycles are highly efficient pre-catalysts that rapidly generate the active monoligated Pd(0) species in the presence of a mild base.[5] This leads to highly reproducible results and often provides the highest yields in the shortest reaction times, especially for challenging substrates like unprotected N-H bromopyrazoles.[2][5] While the initial cost of these pre-catalysts may be higher, the lower catalyst loadings and superior performance can make them more economical in the long run, particularly for complex syntheses where yield is critical.
Mechanistic Insights: Why Ligand Choice is Crucial
The success of the Suzuki-Miyaura coupling of bromopyrazoles hinges on the delicate balance of the catalytic cycle. The choice of ligand directly influences the rates of the key steps.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For bromopyrazoles, especially those with an unprotected N-H, the key challenges are:
-
Slow Oxidative Addition: The C-Br bond of a bromopyrazole needs to react with the Pd(0) catalyst. Bulky, electron-rich phosphine ligands (like SPhos and XPhos) increase the electron density on the palladium center, which promotes the oxidative addition step.[1]
-
Catalyst Inhibition: The acidic proton of an unprotected pyrazole can react with the base, and the resulting pyrazolate anion can coordinate strongly to the palladium(II) intermediate, forming an inactive complex. The steric bulk of Buchwald-type ligands physically hinders this coordination, allowing the catalytic cycle to proceed.[2]
-
Facile Reductive Elimination: The final step to form the C-C bond and regenerate the Pd(0) catalyst is also accelerated by bulky ligands. The steric strain in the diorganopalladium(II) intermediate promotes the reductive elimination of the product.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of a 4-bromopyrazole.
Protocol 1: Using Pd(PPh₃)₄
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Seal the tube and heat the reaction mixture to 90 °C with stirring for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Using a Buchwald Ligand/Pre-catalyst (e.g., XPhos Pd G2)
This protocol is adapted for air-stable Buchwald pre-catalysts and generally offers higher efficiency.
Materials:
-
4-Bromopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
XPhos Pd G2 (1-2 mol%)
-
K₃PO₄ (2.0 - 3.0 equiv)
-
Toluene or 1,4-Dioxane
Procedure:
-
To a dry reaction vessel, add the 4-bromopyrazole derivative, arylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (toluene or 1,4-dioxane).
-
Heat the reaction mixture to 60-100 °C with stirring for 5-12 hours.
-
Monitor the reaction progress.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Figure 2: General experimental workflow for Suzuki-Miyaura coupling of bromopyrazoles.
Beyond Phosphine Ligands: The Rise of N-Heterocyclic Carbenes (NHCs)
While phosphine-based ligands dominate the field, N-heterocyclic carbene (NHC) palladium complexes have emerged as powerful alternatives.[6][7] NHCs are strong σ-donors and form very stable bonds with palladium, leading to highly active and robust catalysts.[6] For bromopyrazole coupling, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, can be particularly effective, often allowing for low catalyst loadings and rapid reactions.[8]
Conclusion and Recommendations
The choice of palladium catalyst for the Suzuki-Miyaura coupling of bromopyrazoles is a critical parameter that should be tailored to the specific substrate and the desired process efficiency.
-
For routine couplings of N-protected or electronically activated bromopyrazoles , Pd(PPh₃)₄ can be a suitable and economical choice.
-
For more challenging substrates, including unprotected N-H pyrazoles and sterically hindered coupling partners , catalyst systems employing bulky, electron-rich biarylphosphine ligands are highly recommended.
-
Buchwald pre-catalysts like XPhos Pd G2 often provide the most reliable and efficient results, particularly when high yields and reproducibility are paramount.
-
For exploring alternative high-activity catalysts, NHC-palladium complexes such as PEPPSI-IPr are worthy of consideration.
By understanding the mechanistic principles and leveraging the comparative data presented, researchers can confidently select the optimal palladium catalyst system to accelerate their research and development in the synthesis of valuable pyrazole-containing molecules.
References
- Technical Support Center: Optimization of Palladium Catalysts for Suzuki Coupling of Pyrazoles - Benchchem. (URL not available)
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions - Benchchem. (URL not available)
- A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem. (URL not available)
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL not available)
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH. [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. [Link]
-
Palladium-Catalyzed Reactions - MDPI. [Link]
-
Tetranuclear N-Heterocyclic Carbene Palladium Acetate—The Fast-Initiating Precatalyst of Suzuki Coupling - MDPI. [Link]
-
Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction - ResearchGate. [Link]
-
Biomacromolecule supported N-heterocyclic carbene-palladium(II) as a novel catalyst for Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions - ResearchGate. [Link]
- Biomacromolecule supported N-heterocyclic carbene-palladium(II)
- Application Notes and Protocols for Suzuki Coupling Reactions Involving Pyrazole Boronic Esters - Benchchem. (URL not available)
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. [Link]
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Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with... | Download Table - ResearchGate. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - ResearchGate. [Link]
-
Suzuki Reaction Lab: Cross-Coupling & Green Chemistry - Studylib. [Link]
-
Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
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A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. [Link]
-
The Suzuki Reaction - Chem 115 Myers. [Link]
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis - Benchchem. (URL not available)
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates - Graz University of Technology. [Link]
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trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC - NIH. [Link]
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Validation of Kinase Inhibition by Pyrazole Derivatives: A Comparative Guide to Cell-Based Assays
Introduction: The Pyrazole Scaffold and the Kinase Challenge
Protein kinases, enzymes that catalyze the phosphorylation of specific substrates, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued drug target classes. Within the vast landscape of kinase inhibitors, compounds built around the pyrazole scaffold have emerged as a "privileged structure" in medicinal chemistry.[1][2] This is due to the pyrazole ring's versatile nature, which allows for precise chemical modifications that can enhance binding affinity, selectivity, and pharmacokinetic properties.[2] This structural advantage is evidenced by the clinical success of several FDA-approved, pyrazole-containing drugs such as Ruxolitinib (a JAK1/2 inhibitor) and Crizotinib (an ALK/ROS1/MET inhibitor).[2][3]
However, the journey from a promising hit in a biochemical assay to a validated cellular inhibitor is fraught with challenges. Biochemical assays, which utilize purified recombinant kinases, are essential for initial screening but often fail to replicate the complex intracellular environment. A compound that potently inhibits a kinase in a test tube may fail in a cellular context due to poor membrane permeability, rapid metabolism, or engagement with a multitude of off-target kinases. Therefore, rigorous validation in relevant cell-based assays is not just a subsequent step; it is the critical crucible where a compound's true therapeutic potential is determined.
This guide provides a comparative overview of key cell-based methodologies for validating the inhibitory activity of pyrazole derivatives, explaining the causality behind experimental choices and providing a framework for generating robust, trustworthy data.
A Multi-Pronged Strategy for Cellular Validation
A single assay is insufficient to fully characterize a kinase inhibitor. A robust validation strategy relies on a tiered, multi-pronged approach that interrogates the inhibitor's effect at different biological levels: direct target binding, modulation of downstream signaling, and ultimate functional or phenotypic outcomes.[4] This layered approach provides a self-validating system where data from one experimental tier corroborates the others, building a comprehensive and convincing evidence package.
Caption: A tiered workflow for validating pyrazole-based kinase inhibitors.
Comparison of Key Cell-Based Assay Methodologies
Choosing the right assay depends on the specific question being asked. The following table compares three major categories of cell-based assays used in kinase inhibitor validation.
| Assay Category | Principle | Key Methodologies | Pros | Cons |
| Target Engagement | Directly measures the physical binding of the inhibitor to its kinase target within intact cells. | NanoBRET™, Cellular Thermal Shift Assay (CETSA) | Confirms compound reaches and binds its target in a physiological context; provides quantitative binding affinity (apparent Kd).[5] | Requires genetic modification of cells (e.g., luciferase tagging) or specialized equipment; does not directly measure functional inhibition. |
| Downstream Signaling | Measures the functional consequence of kinase inhibition by quantifying the phosphorylation state of a known downstream substrate. | Western Blot, ELISA, TR-FRET | Directly demonstrates functional target modulation within a signaling pathway; Western Blot is considered a gold standard for validation.[6][7] | Requires specific and validated phospho-antibodies; can be lower throughput (Western Blot); indirect measure of target binding.[5] |
| Functional/Phenotypic | Measures the ultimate biological outcome of inhibiting a kinase pathway. | Cell Proliferation (MTT, WST-1), Apoptosis (Annexin V/PI staining), Cell Cycle Analysis | Assesses the desired therapeutic effect (e.g., anti-proliferative activity); high clinical relevance.[5][7] | Phenotype could result from off-target effects; does not directly confirm target engagement or mechanism of action.[4] |
Deep Dive: The JAK-STAT Pathway and Ruxolitinib
To illustrate these concepts, consider the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, a critical signaling cascade in immunity and cell growth.[8] The pyrazole derivative Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[2][3]
Caption: Inhibition of the JAK-STAT pathway by a pyrazole derivative.
To validate Ruxolitinib's activity in cells, a researcher would:
-
Confirm Target Engagement: Use an assay like NanoBRET™ to show Ruxolitinib binds to JAK2 in live cells.
-
Measure Downstream Signaling: Perform a Western blot to show that Ruxolitinib treatment decreases the levels of phosphorylated STAT3 (p-STAT3), a direct substrate of JAK2.
-
Assess Functional Outcome: In a JAK-dependent cancer cell line, show that Ruxolitinib inhibits cell proliferation.[5]
Quantitative Data Comparison of Pyrazole Derivatives
The ultimate goal is to correlate biochemical potency (IC50) with cellular activity (EC50). A large discrepancy between these values may indicate issues with cell permeability or off-target effects.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cell Line | Cellular EC50 (µM) (Phospho-Substrate Inhibition) | Antiproliferative IC50 (µM) |
| Ruxolitinib | JAK1/JAK2 | ~3[3] | HEL | ~0.18 | ~0.6 |
| Afuresertib | AKT1 | 1.3[9] | HCT116 | ~0.1 (p-PRAS40)[10] | 0.95[9] |
| Encorafenib | BRAFV600E | ~0.3 | A375 | ~0.01 | ~0.03 |
| Tozasertib | Aurora A/B | 35 / 75[10] | SW620 | ~0.1 (p-Histone H3) | 0.35[10] |
Note: Data compiled from multiple sources for illustrative purposes.[3][9][10] Cellular EC50 values are highly dependent on the specific assay and cell line used.
Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
This protocol details the most common and robust method for confirming functional kinase inhibition in a cellular context.
Objective: To determine the dose-dependent effect of a pyrazole-based kinase inhibitor on the phosphorylation of a target kinase's downstream substrate.
Caption: Key steps in the Western Blot experimental workflow.
Materials:
-
Selected cell line with an active kinase pathway of interest.
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium, FBS, and supplements.
-
Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents (gels, running buffer, loading dye).
-
Protein transfer system (e.g., wet or semi-dry) and PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: phospho-specific substrate antibody and total substrate antibody.
-
Loading control antibody (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the pyrazole inhibitor in complete cell culture medium. A typical dose-response range might be 0, 10, 30, 100, 300, 1000, 3000 nM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium with the inhibitor-containing medium and incubate for the desired time (e.g., 2-4 hours).
-
Expertise Note: The treatment duration should be optimized based on the kinetics of the signaling pathway. Short incubation times are often sufficient to see changes in phosphorylation.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Trustworthiness Note: The inclusion of phosphatase and protease inhibitors is absolutely critical.[7] Without them, the phosphorylation state of your target will be lost, and proteins will be degraded, rendering the results meaningless.
-
-
Protein Quantification:
-
Carefully collect the supernatant (the protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. This is essential for equal protein loading in the next step.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-30 µg) and add loading dye.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
-
Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-STAT3) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Self-Validation):
-
To validate the results, the same membrane must be probed for the total substrate and a loading control .
-
Strip the membrane of the first set of antibodies using a stripping buffer.
-
Repeat the blocking and immunoblotting steps using the primary antibody for the total substrate (e.g., anti-total-STAT3).
-
Strip and repeat again for the loading control (e.g., anti-GAPDH).
-
Trustworthiness Note: Comparing the phospho-protein signal to the total protein signal is crucial. It confirms that a decrease in phosphorylation is due to kinase inhibition, not a decrease in the total amount of the substrate protein. The loading control confirms that an equal amount of protein was loaded in each lane.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
For each sample, normalize the phospho-substrate signal to the total substrate signal.
-
Plot the normalized phospho-signal against the log of the inhibitor concentration to generate a dose-response curve and calculate the EC50 value.
-
Conclusion
Validating the cellular activity of pyrazole-based kinase inhibitors is a systematic process that requires more than a single data point. By employing a multi-tiered strategy that confirms target engagement, measures the direct impact on intracellular signaling, and assesses the resulting functional phenotype, researchers can build a robust and reliable data package. The Western blot remains a cornerstone of this process, providing definitive, functional evidence of target modulation within the complex cellular machinery. This rigorous, self-validating approach is essential for accurately identifying and advancing the most promising pyrazole derivatives toward clinical development.
References
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El-Gamal, M.I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]
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PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]
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Nitulescu, G.M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(13), 5191. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]
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Khan, I., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 16(8), 1146. Available from: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. INiTS. Available from: [Link]
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Küchler, J., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 22(21), 11956. Available from: [Link]
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Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8702. Available from: [Link]
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AACR. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research, 80(16_Supplement), 4040. Available from: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available from: [Link]
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Herricks, T., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry, 86(15), 7360-7366. Available from: [Link]
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Shukla, V., & Pant, H.C. (2017). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Pharmacology, 78, 4.29.1-4.29.14. Available from: [Link]
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Fancelli, D., et al. (2006). 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazoles: Identification of a Potent Aurora Kinase Inhibitor with a Favorable Antitumor Kinase Inhibition Profile. Journal of Medicinal Chemistry, 49(24), 7247-7251. Available from: [Link]
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The Pyrazole Scaffold: A Comparative Guide to a Privileged Core in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the plethora of heterocyclic systems, the pyrazole nucleus has emerged as a cornerstone in medicinal chemistry.[1] This five-membered aromatic ring containing two adjacent nitrogen atoms is not merely a molecular framework but a versatile and dynamic entity that has given rise to a multitude of blockbuster drugs.[2] Its metabolic stability and the capacity for diverse substitutions make it a "privileged scaffold," enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2]
This guide provides an in-depth comparative analysis of the pyrazole scaffold, offering a technical yet practical perspective on its application in modern drug design. We will delve into the synthetic accessibility of pyrazole derivatives, present head-to-head comparisons with other heterocyclic cores in established drug classes, and provide detailed experimental protocols to bridge theory with practice.
The Versatility of the Pyrazole Ring: A Structural and Electronic Overview
The unique arrangement of the two nitrogen atoms in the pyrazole ring imparts a distinct electronic character. One nitrogen atom is "pyrrole-like," with its lone pair of electrons participating in the aromatic system, while the other is "pyridine-like," with its lone pair oriented in the plane of the ring, contributing to its basicity.[3] This duality allows for a rich and varied chemistry, enabling functionalization at multiple positions to modulate biological activity and physicochemical properties.[3] The pyrazole ring can act as a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and intellectual property.
Synthesis of Pyrazole Scaffolds: A Practical Approach
The construction of the pyrazole ring is a well-established area of organic synthesis, with the Knorr pyrazole synthesis and its variations being a common and reliable method.[4] This typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Experimental Protocol: Synthesis of a Celecoxib Analog
To illustrate a practical synthetic route to a medicinally relevant pyrazole, the following protocol outlines the synthesis of Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), a potent and selective COX-2 inhibitor.[4][5][6][7][8][9][10][11]
Step 1: Claisen Condensation to form 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione [8][10]
-
To a stirred solution of sodium hydride (25g) in 400ml of toluene in a 1000ml four-necked flask, raise the temperature to 60-65°C.[8]
-
Concurrently add 40g of p-methylacetophenone and 50g of ethyl trifluoroacetate dropwise.[8]
-
After the addition is complete, maintain the temperature at 60-65°C and stir for 1 hour.[8]
-
Cool the reaction mixture to 30°C and slowly add 120ml of 15% hydrochloric acid.[8]
-
Allow the layers to separate, and then evaporate the organic layer under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[8]
Step 2: Cyclocondensation to form Celecoxib [7]
-
In a 250ml round bottom flask, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (3.68g, 16mmol), 4-sulfonamidophenylhydrazine hydrochloride (3.58g, 16mmol), and 100ml of ethanol.[7]
-
Heat the mixture to reflux for 3 hours.[7]
-
Cool the mixture and concentrate it under vacuum to approximately 60ml.[7]
-
Add 30ml of water dropwise to induce crystallization.[7]
-
Age the mixture for 1 hour at room temperature, then filter the solid.[7]
-
Wash the collected solid with a 60% ethanol/water solution (20ml) and then with water (20ml).[7]
-
Dry the solid under vacuum at 45°C to yield Celecoxib.[7]
The causality behind these steps lies in the classic reactivity of the chosen reagents. The Claisen condensation in Step 1 is a robust method for forming carbon-carbon bonds and creating the necessary 1,3-dicarbonyl intermediate. The subsequent cyclocondensation with a substituted hydrazine in Step 2 is a highly efficient way to construct the pyrazole ring with the desired substituents at the 1, 3, and 5 positions. The use of the hydrochloride salt of the hydrazine in an alcoholic solvent favors the formation of the desired 1,5-diarylpyrazole regioisomer.[6]
Comparative Analysis of Pyrazole-Containing Drugs
The true measure of a scaffold's utility is in the performance of the drugs it helps create. Here, we present a comparative analysis of pyrazole-containing drugs against their non-pyrazole counterparts targeting the same biological pathways.
Case Study 1: COX-2 Inhibition - Celecoxib (Pyrazole) vs. Rofecoxib (Furanone)
Both Celecoxib and the withdrawn drug Rofecoxib are selective COX-2 inhibitors. However, their core heterocyclic structures differ, with Celecoxib built upon a pyrazole ring and Rofecoxib on a furanone ring.[12] This structural difference has implications for their biological activity and side-effect profiles.
| Feature | Celecoxib (Pyrazole Core) | Rofecoxib (Furanone Core) |
| Mechanism of Action | Selective COX-2 Inhibition | Selective COX-2 Inhibition |
| Analgesic Efficacy | Effective for postoperative dental pain. | Superior analgesic effects compared to Celecoxib in some studies.[11] |
| Anti-inflammatory Efficacy | Higher anti-inflammatory efficacy in a model of mesenteric I/R injury.[13] | Did not affect intestinal inflammation in the same model.[13] |
| COX-2 Selectivity | Lower selectivity for COX-2 compared to Rofecoxib.[13] | Approximately 60-fold more COX-2 selective than Celecoxib.[12] |
| Cardiovascular Risk | Associated with cardiovascular risks, but to a lesser extent than Rofecoxib, leading to its continued availability. | Withdrawn from the market due to a significant increase in the risk of heart attack and stroke. |
This table summarizes comparative data between Celecoxib and Rofecoxib.
The higher selectivity of Rofecoxib for COX-2 was initially thought to be a major advantage, but it is now understood that this high selectivity may contribute to the imbalance in prostanoids that leads to cardiovascular side effects. The pyrazole core of Celecoxib, with its slightly lower COX-2 selectivity, appears to offer a more balanced pharmacological profile in this context.[13]
Case Study 2: Tyrosine Kinase Inhibition - Sunitinib (Pyrazole) vs. Sorafenib (Pyridine)
Sunitinib and Sorafenib are multi-targeted tyrosine kinase inhibitors used in the treatment of various cancers, including renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC). Sunitinib incorporates a pyrazole scaffold, while Sorafenib is based on a pyridine core.
| Feature | Sunitinib (Pyrazole Core) | Sorafenib (Pyridine Core) |
| Primary Targets | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R | VEGFRs, PDGFRs, RAF kinases, c-KIT, FLT3, RET |
| Efficacy in mRCC | Comparable progression-free survival (PFS) and overall survival (OS) to Sorafenib.[14] | Comparable efficacy to Sunitinib.[14] |
| Efficacy in advanced HCC | Inferior overall survival compared to Sorafenib.[5][9] | Superior overall survival compared to Sunitinib.[5][9] |
| Toxicity Profile | More frequent and severe adverse events, particularly hematological toxicity.[5][14] | Less frequent dose reductions due to toxicities.[14] |
This table summarizes comparative efficacy and toxicity data for Sunitinib and Sorafenib.
In metastatic renal cell carcinoma, Sunitinib and Sorafenib have shown comparable efficacy.[14] However, in a large phase III trial for advanced hepatocellular carcinoma, Sunitinib was found to be inferior to Sorafenib in terms of overall survival and was associated with a higher incidence of severe adverse events.[5][9] This highlights that while the pyrazole scaffold is a viable core for kinase inhibitors, the overall molecular structure and its interaction with multiple targets are crucial determinants of clinical success.
Case Study 3: JAK Inhibition - Ruxolitinib (Pyrazole) vs. Tofacitinib (Pyrrolopyrimidine)
Ruxolitinib and Tofacitinib are Janus kinase (JAK) inhibitors used to treat myelofibrosis, rheumatoid arthritis, and other inflammatory conditions. Ruxolitinib is a pyrazole-based inhibitor, while Tofacitinib is built on a pyrrolopyrimidine scaffold.
| Feature | Ruxolitinib (Pyrazole Core) | Tofacitinib (Pyrrolopyrimidine Core) |
| JAK Selectivity | Selective for JAK1 and JAK2.[1] | Preferential for JAK1 and JAK3. |
| Approved Indications | Myelofibrosis, polycythemia vera, graft-versus-host disease, atopic dermatitis (topical).[15][16] | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, ankylosing spondylitis.[16] |
| Efficacy in Atopic Dermatitis | Topical ruxolitinib showed significant efficacy.[1] | Topical tofacitinib also demonstrated efficacy.[1] |
| Safety Profile | Generally well-tolerated, especially the topical formulation with minimal systemic absorption.[15] | Associated with a black box warning for serious infections, malignancy, and thrombosis. |
This table provides a comparative overview of Ruxolitinib and Tofacitinib.
Both Ruxolitinib and Tofacitinib are effective JAK inhibitors, but their differing selectivity profiles, stemming from their distinct core scaffolds, lead to their use in different clinical indications.[1][3] The pyrazole core in Ruxolitinib has been successfully leveraged to create a potent and selective JAK1/2 inhibitor with a favorable safety profile, particularly in its topical formulation.[15]
Visualizing Molecular Interactions and Pathways
To better understand the role of pyrazole-based drugs at a molecular level, we can visualize their interaction with their targets and the signaling pathways they modulate.
Caption: Sunitinib inhibits the VEGFR-2 signaling pathway.
Experimental Protocols for Efficacy Evaluation
To provide a practical framework for evaluating pyrazole-based compounds, we present detailed protocols for two key in vitro assays.
Protocol 1: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified COX-2.
Materials:
-
Purified human or ovine COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme (cofactor)
-
Test compound (e.g., pyrazole derivative) dissolved in DMSO
-
Positive control (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure: [10][17]1. Reagent Preparation: Prepare serial dilutions of the test compound and positive control in COX Assay Buffer. The final DMSO concentration should not exceed 1%. 2. Reaction Mixture: In each well of the 96-well plate, add 75 µL of COX Assay Buffer, 2 µL of COX cofactor working solution, 1 µL of COX probe solution, and 10 µL of the test compound or control solution. [17]3. Enzyme Addition: Add 1 µL of COX-2 enzyme solution to each well, except for the blank wells. 4. Pre-incubation: Incubate the plate at 25°C for 10 minutes. 5. Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid solution to each well. 6. Measurement: Immediately measure the fluorescence kinetics for 10 minutes at 25°C (Excitation: 535 nm, Emission: 587 nm). [17]7. Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition relative to the enzyme control and calculate the IC50 value by plotting percent inhibition versus log of inhibitor concentration. [17]
Protocol 2: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay quantifies the inhibition of VEGFR-2 kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu,Tyr))
-
Test compound (e.g., pyrazole-based kinase inhibitor) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
Luminometer
Procedure: [14][16][18][19]1. Compound Preparation: Prepare a serial dilution of the test compound in Kinase Buffer. 2. Master Mixture: Prepare a master mixture containing Kinase Buffer, ATP, and PTK substrate. [14]3. Plate Setup: Add 25 µL of the master mixture to each well of a white 96-well plate. [14]4. Inhibitor Addition: Add 5 µL of the diluted test compound solutions to the respective wells. For the positive control (no inhibitor), add 5 µL of Kinase Buffer with DMSO. For the blank (no enzyme), add 5 µL of Kinase Buffer. [14]5. Enzyme Addition: To the test wells and positive control wells, add 20 µL of diluted VEGFR-2 enzyme. To the blank wells, add 20 µL of Kinase Buffer. [14]6. Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes. 7. Signal Generation: Allow the plate to equilibrate to room temperature. Add an equal volume of Kinase-Glo® Reagent to each well. 8. Luminescence Reading: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader. 9. Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion: The Enduring Legacy and Future of the Pyrazole Scaffold
The pyrazole scaffold is undeniably a cornerstone of modern drug discovery, with its presence in a wide array of approved therapeutics testament to its versatility and favorable drug-like properties. [2]As we have seen through comparative analysis, the success of a pyrazole-based drug is not solely dependent on the scaffold itself, but on the intricate interplay of its substituents and their interactions with the biological target.
The case studies presented herein demonstrate that while pyrazole-containing drugs can be highly effective, they are not universally superior to drugs based on other heterocyclic systems. The choice of a scaffold must be guided by a deep understanding of the target biology, the desired pharmacokinetic profile, and a rational approach to medicinal chemistry.
For the drug development professional, the pyrazole scaffold remains a powerful tool in the armamentarium. Its synthetic tractability, coupled with its proven track record in producing successful drugs, ensures that it will continue to be a fertile ground for the discovery of new and improved therapies for the foreseeable future. The provided experimental protocols offer a starting point for the practical evaluation of novel pyrazole derivatives, empowering researchers to further explore the potential of this remarkable heterocyclic core.
References
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Synthesis and in vivo evaluation of [18F]-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide as a PET imaging probe for COX-2 expression. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Sunitinib versus sorafenib in advanced hepatocellular cancer: results of a randomized phase III trial. Journal of Clinical Oncology. Available at: [Link]
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Comparative efficacy of sunitinib versus sorafenib as first-line treatment for patients with metastatic renal cell carcinoma. Oncology. Available at: [Link]
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Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry. Available at: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. Available at: [Link]
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Comparison of celecoxib and Vioxx (rofecoxib) bound within the... ResearchGate. Available at: [Link]
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Synthesis method of celecoxib. Eureka | Patsnap. Available at: [Link]
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Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Various Applications of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. Dermatology Practical & Conceptual. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4--Bromo-1H-pyrazol-1-yl)benzonitrile
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile, ensuring the safety of laboratory personnel and the protection of our environment. The protocols outlined herein are grounded in established safety principles and regulatory guidelines for hazardous waste management.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a halogenated organic compound with the following hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed[1][2][3].
-
Skin Irritation (Category 2) : Causes skin irritation[1][2][3].
-
Eye Irritation (Category 2) : Causes serious eye irritation[1].
-
Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory System: May cause respiratory irritation[1].
The presence of a bromine atom classifies this compound as a halogenated organic waste [4][5]. This is a critical distinction as halogenated and non-halogenated waste streams must be kept separate to facilitate proper treatment and to avoid increased disposal costs[4]. The nitrile group (-CN) also warrants caution, as related compounds can be toxic.
Key Chemical Information:
| Property | Value | Source |
| CAS Number | 546142-07-8 | [1][6][7] |
| Molecular Formula | C10H6BrN3 | [7] |
| Molecular Weight | 248.08 g/mol | [7] |
Personal Protective Equipment (PPE): The First Line of Defense
Given the hazard profile, stringent adherence to PPE protocols is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal procedures:
-
Eye Protection : Chemical splash goggles are mandatory to protect against splashes that can cause serious eye irritation.
-
Hand Protection : Nitrile rubber gloves are essential. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as chemical waste[8][9].
-
Protective Clothing : A laboratory coat must be worn to prevent skin contact.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary[9][10].
Segregation and Collection of Waste: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice and regulatory compliance[11]. Commingling incompatible waste streams can lead to dangerous chemical reactions.
Step 1: Designate a Waste Container
Select a clearly labeled, leak-proof container designated for "Halogenated Organic Waste"[4][5][12]. The container must be made of a material compatible with the chemical. Polyethylene carboys are a common and suitable choice[4].
Step 2: Labeling the Container
Proper labeling is crucial for tracking and safe handling by waste management personnel. The label must include[13]:
-
The full chemical name: "this compound".
-
The hazard characteristics: "Toxic," "Irritant."
-
The accumulation start date.
Step 3: Waste Collection
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), directly into the designated halogenated waste container.
-
Do not mix with non-halogenated organic waste, strong acids or bases, or heavy metals[5][14].
-
Keep the container closed when not in use to prevent the release of vapors[4][12].
The following diagram illustrates the decision-making process for waste segregation:
Caption: End-to-end disposal workflow for this compound.
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your organization. This not only ensures compliance with regulatory standards but also builds a foundation of trust in your laboratory's operational integrity.
References
-
Halogenated Solvents in Laboratories. Campus Operations, Temple University. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [Link]
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Halogenated Solvents. Washington State University Environmental Health & Safety. [Link]
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Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
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How to Dispose of Nitrile Gloves? Earth Safe PPE. [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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(S)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. PubChem, National Center for Biotechnology Information. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-(4-Bromo-1H-pyrazol-1-yl)benzonitrile (CAS No. 546142-07-8). The following guidelines are rooted in established safety protocols and are designed to ensure the well-being of laboratory personnel and the integrity of research by fostering a culture of safety and meticulous planning.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a heterocyclic compound containing a brominated pyrazole ring and a benzonitrile moiety.[1] A thorough understanding of its potential hazards is the foundation of safe handling.
According to available safety data, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [2]
-
Eye Irritation (Category 2), H319: Causes serious eye irritation. [2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation, H335: May cause respiratory irritation. [2]
The presence of the nitrile group (C≡N) warrants caution, as related compounds can be toxic. Similarly, brominated aromatic compounds can present various health hazards. Therefore, a conservative approach to personal protection is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. | Nitrile gloves offer good resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection against potential tears or permeation.[3] |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. | Protects the eyes from splashes of liquids or airborne particles of the solid compound. |
| Face Shield | A face shield should be worn over safety goggles. | Provides an additional barrier to protect the entire face from splashes, especially during operations with a higher risk of splashing.[3] | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. | Protects the skin and personal clothing from contamination. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat. | Offers an additional layer of protection against spills and splashes of corrosive or irritating substances.[3] | |
| Respiratory Protection | Fume Hood | All work must be conducted in a certified chemical fume hood. | A primary engineering control to minimize inhalation exposure to dust or vapors.[3] |
| Respirator | A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup. | Provides respiratory protection in situations where the concentration of airborne contaminants may exceed permissible exposure limits. |
Operational Plan: Safe Handling and Experimental Protocol
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring reproducible results.
Preparation and Engineering Controls
-
Fume Hood Verification: Before commencing any work, ensure that the chemical fume hood is certified and functioning correctly. The airflow should be adequate to contain any potential dust or vapors.
-
Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Weighing and Transferring the Compound
-
Containment: Perform all weighing and transfer operations within the chemical fume hood.
-
Static Control: Use an anti-static weighing dish to prevent the fine powder from dispersing due to static electricity.
-
Careful Transfer: Use a spatula to carefully transfer the solid. Avoid creating dust. If a solution is being prepared, add the solid to the solvent slowly to prevent splashing.
During the Experiment
-
Constant Monitoring: Continuously monitor the reaction for any unexpected changes, such as a rapid increase in temperature or pressure.
-
Sash Position: Keep the sash of the fume hood at the lowest possible height while actively working.
Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.
-
Proper Storage: Store any remaining this compound in a clearly labeled, tightly sealed container in a designated, well-ventilated storage area.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, such as used gloves, weighing paper, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Any liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[3]
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
Emergency Procedures: Preparedness is Key
Even with meticulous planning, accidents can happen. Being prepared to respond effectively is crucial.
Spills
A chemical spill should be treated as a serious incident. The following workflow outlines the appropriate response.
Caption: Workflow for responding to a chemical spill.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following procedures but of cultivating a deep-seated culture of safety. By understanding the hazards, diligently using the correct PPE, adhering to operational plans, and being prepared for emergencies, researchers can protect themselves and their colleagues while advancing scientific discovery.
References
- CymitQuimica. (2024). Safety Data Sheet: this compound.
- PubChem. (n.d.). 3-Bromo-4-hydroxybenzonitrile.
- BenchChem. (2025). Personal protective equipment for handling 2-Nitro-benzo[b]thiophene-3-carbonitrile.
- Fisher Scientific. (2025).
- BLD Pharmatech. (n.d.).
- Sigma-Aldrich. (n.d.). 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile.
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 1-(3-(4-Bromo-1H-pyrazol-1-yl)phenyl)ethan-1-one.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Guidechem. (n.d.). (R)-3-(4-broMo-1H-pyrazol-1-yl)
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- CDH Fine Chemical. (n.d.).
- BLDpharm. (n.d.). This compound.
- Fisher Scientific. (2025). Safety Data Sheet: 1-(3-Bromophenyl)-1H-pyrazole.
- ResearchGate. (2022).
- Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
- Fisher Scientific. (2023). Safety Data Sheet: 1-(3-Bromophenyl)-1H-pyrazole.
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.).
- BLD Pharm. (n.d.). 3-Bromo-4-nitro-1H-pyrazole.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
